Product packaging for Fusaric Acid(Cat. No.:CAS No. 536-69-6)

Fusaric Acid

Cat. No.: B058199
CAS No.: 536-69-6
M. Wt: 179.22 g/mol
InChI Key: DGMPVYSXXIOGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fusaric acid is a picolinic acid derivative and a well-characterized mycotoxin produced by various Fusarium fungal species. Its primary and most significant mechanism of action is the potent, competitive inhibition of dopamine β-hydroxylase (DBH), a key enzyme responsible for converting dopamine to norepinephrine in catecholamine synthesis. This specific activity makes this compound an invaluable research tool in neuroscience and pharmacology for studying sympathetic nervous system function, catecholamine-related disorders, and the physiological roles of norepinephrine depletion. Beyond its neurological applications, it serves as a critical agent in plant pathology research for investigating Fusarium wilt disease and host-pathogen interactions. Researchers also utilize its chelating properties, particularly for copper ions, in various biochemical assays. This product is supplied for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B058199 Fusaric Acid CAS No. 536-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-butylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-9(10(12)13)11-7-8/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMPVYSXXIOGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023085
Record name Fusaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

COLORLESS CRYSTALS

CAS No.

536-69-6
Record name Fusaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=536-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fusaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name fusaric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pyridinecarboxylic acid, 5-butyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fusaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-butylpyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.859
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FUSARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWJ963070N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FUSARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

96-98 °C
Record name FUSARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3487
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Fusaric Acid Biosynthesis in Fusarium oxysporum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA) is a mycotoxin produced by numerous Fusarium species, including the economically significant plant pathogen Fusarium oxysporum. As a key virulence factor, FA contributes to the pathogen's ability to cause vascular wilt disease in a wide range of host plants. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in F. oxysporum, detailing the genetic architecture, enzymatic steps, and regulatory networks that govern its production. The guide is intended to serve as a comprehensive resource for researchers in mycology, plant pathology, and drug development who are interested in understanding and targeting this important secondary metabolic pathway.

The this compound (FUB) Gene Cluster

The biosynthesis of this compound is orchestrated by a set of genes organized in a contiguous cluster known as the FUB cluster. In Fusarium oxysporum, this cluster is composed of at least 12 genes, designated FUB1 through FUB12.[1][2][3][4] These genes encode the enzymes responsible for the stepwise synthesis of the this compound molecule, as well as regulatory proteins that control the expression of the entire cluster.

The core of the FUB cluster is the FUB1 gene, which encodes a highly reducing polyketide synthase (PKS).[5] PKSs are large, multi-domain enzymes that are central to the biosynthesis of many fungal secondary metabolites.[1][5] The deletion of FUB1 has been shown to completely abolish the production of this compound and its derivatives in F. oxysporum, highlighting its critical role in the initial steps of the pathway.

Other key genes within the cluster include those predicted to be involved in the modification of the polyketide chain and the incorporation of a nitrogen atom. For instance, FUB3 is predicted to encode an aspartate kinase, suggesting the involvement of aspartate in providing the nitrogen moiety of this compound. The cluster also contains genes encoding two Zn(II)2Cys6 transcription factors, FUB10 and FUB12, which are involved in the regulation of the cluster's expression.[2][4]

The Biosynthetic Pathway

The biosynthesis of this compound is a complex process that begins with the condensation of acetyl-CoA and malonyl-CoA by the Fub1 polyketide synthase. The proposed pathway involves the following key stages:

  • Polyketide Chain Assembly: Fub1 catalyzes the iterative condensation of acetate units to form a linear polyketide chain.

  • Incorporation of Nitrogen: An amino acid precursor, likely derived from aspartate, provides the nitrogen atom that is incorporated into the growing molecule.

  • Cyclization and Modification: A series of enzymatic reactions, including cyclization, oxidation, and reduction, lead to the formation of the final this compound structure.

While the complete pathway with all its intermediates is still under investigation, key enzymes such as a PLP-dependent enzyme (encoded by Fub7) and an FMN-dependent oxidase (encoded by Fub9) are thought to be involved in the formation of the picolinic acid scaffold of this compound.

Fusaric_Acid_Biosynthesis Acetyl-CoA Acetyl-CoA Fub1 Fub1 Acetyl-CoA->Fub1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fub1 Aspartate Aspartate Fub3 Fub3 Aspartate->Fub3 Polyketide_Intermediate Polyketide Intermediate Fub1->Polyketide_Intermediate Nitrogen_Incorporation Nitrogen Incorporation Fub3->Nitrogen_Incorporation Other_FUB_enzymes Other FUB Enzymes (Fub7, Fub9, etc.) Fusaric_Acid This compound Other_FUB_enzymes->Fusaric_Acid Polyketide_Intermediate->Nitrogen_Incorporation Nitrogen_Incorporation->Other_FUB_enzymes

A simplified diagram of the this compound biosynthesis pathway.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a network of global and pathway-specific transcription factors. This complex regulatory system ensures that this compound is produced under conditions that are favorable for the fungus, such as during host colonization.

Key global regulators include:

  • LaeA: A master regulator of secondary metabolism in many fungi. Deletion of the laeA gene in F. oxysporum results in a dramatic reduction in the expression of fub1 and a corresponding decrease in this compound production.[6]

  • PacC: A pH-responsive transcription factor that allows the fungus to adapt to changes in ambient pH. PacC has been shown to positively regulate the expression of fub1.[7]

Within the FUB cluster itself, two Zn(II)2Cys6 transcription factors, Fub10 and Fub12, play a direct role in regulating the expression of the other FUB genes.[2][4] This hierarchical regulatory structure allows for fine-tuned control over the production of this compound.

FA_Regulation Regulatory network of the FUB gene cluster. cluster_fub FUB Gene Cluster LaeA LaeA FUB10 FUB10 LaeA->FUB10 PacC PacC PacC->FUB10 FUB_genes Structural FUB Genes (FUB1, FUB3, etc.) FUB10->FUB_genes + FUB12 FUB12 FUB12->FUB_genes +/- Fusaric_Acid Fusaric_Acid FUB_genes->Fusaric_Acid

Regulatory network of the this compound biosynthesis gene cluster.

Quantitative Data

The production of this compound can vary significantly depending on the Fusarium oxysporum strain and the culture conditions. The following tables summarize some of the quantitative data available in the literature.

Strain Culture Medium This compound Production Reference
F. oxysporum 798Czapek Dox broth0.8 - 3.5 mM[4]
F. oxysporum 801Czapek Dox broth0.8 - 3.5 mM[4]
F. oxysporum 241Malt liquid mediumSignificant amounts[4]
Gene Mutant Background Fold Change in Expression Reference
fub1laeAΔ300-500 times lower than wild-type[2]

Experimental Protocols

Targeted Gene Deletion using Split-Marker Recombination

This protocol describes a method for creating targeted gene deletions in Fusarium oxysporum using a split-marker approach, which increases the frequency of homologous recombination.

Split_Marker_Workflow start Start pcr1 PCR 1: Amplify 5' and 3' flanks of target gene start->pcr1 pcr2 PCR 2: Amplify 5' and 3' halves of selection marker (e.g., hph) start->pcr2 fusion_pcr Fusion PCR: - 5' flank + 5' marker - 3' flank + 3' marker pcr1->fusion_pcr pcr2->fusion_pcr transformation Protoplast Transformation (PEG-mediated) fusion_pcr->transformation selection Selection on hygromycin-containing medium transformation->selection screening PCR screening of transformants selection->screening end End screening->end

Workflow for targeted gene deletion using the split-marker technique.

Materials:

  • F. oxysporum wild-type strain

  • Primers for amplifying flanking regions and the selection marker

  • High-fidelity DNA polymerase

  • Plasmids containing the selection marker (e.g., pUCATPH for hygromycin resistance)

  • Enzymes for protoplast preparation (e.g., Driselase)

  • PEG solution (Polyethylene glycol)

  • Regeneration medium

  • Selective medium containing the appropriate antibiotic (e.g., hygromycin B)

Protocol:

  • Design Primers: Design primers to amplify ~1 kb regions upstream (5' flank) and downstream (3' flank) of the target gene. Design a second set of primers to amplify the selection marker gene in two overlapping fragments (e.g., the 5' two-thirds and the 3' two-thirds of the hph gene).

  • Amplify Fragments: Perform PCR to amplify the 5' and 3' flanks from F. oxysporum genomic DNA. In separate reactions, amplify the two overlapping fragments of the selection marker from a plasmid template.

  • Fusion PCR: Perform two separate fusion PCR reactions. In the first, use the 5' flank and the 5' marker fragment as templates with the outermost primers to create a fusion product. In the second, do the same for the 3' flank and the 3' marker fragment.

  • Protoplast Preparation: Grow the F. oxysporum wild-type strain in liquid medium and harvest the mycelia. Treat the mycelia with a cell wall-degrading enzyme solution (e.g., 20 mg/ml Driselase in 0.7 M NaCl) for approximately 3-4 hours at 28°C with gentle shaking to generate protoplasts.[8]

  • Transformation: Mix the two fusion PCR products with the prepared protoplasts. Add PEG solution (e.g., 6% PEG 3350) and incubate on ice to facilitate DNA uptake.[8]

  • Regeneration and Selection: Plate the transformed protoplasts on a regeneration medium. After a period of recovery, overlay the plates with a medium containing the selective antibiotic to select for transformants that have integrated the resistance cassette.

  • Screening: Isolate genomic DNA from the resulting transformants and perform PCR with primers flanking the target gene and internal to the selection marker to confirm the correct gene replacement event.

RNA Extraction and Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol outlines the steps for extracting high-quality RNA from F. oxysporum and performing qRT-PCR to quantify gene expression levels.

Materials:

  • F. oxysporum mycelia grown under desired conditions

  • RNA extraction kit (e.g., Qiagen RNeasy Plant Mini Kit) or CTAB-based extraction buffer[9]

  • DNase I

  • Reverse transcriptase and associated reagents

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers for the target gene(s) and a reference gene (e.g., actin or GAPDH)

  • qRT-PCR instrument

Protocol:

  • Harvest Mycelia: Collect fungal mycelia by filtration and immediately freeze in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction:

    • CTAB Method: Grind the frozen mycelia to a fine powder in liquid nitrogen. Add pre-heated CTAB extraction buffer and incubate. Perform chloroform extractions to remove proteins and lipids. Precipitate the RNA with lithium chloride (LiCl).[9]

    • Kit-based Method: Follow the manufacturer's instructions for the chosen RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Use a reverse transcriptase enzyme to synthesize complementary DNA (cDNA) from the RNA template.

  • qRT-PCR:

    • Set up the qRT-PCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qRT-PCR master mix.

    • Run the reactions in a qRT-PCR instrument using a standard thermal cycling program.

    • Analyze the resulting data using the ΔΔCt method to calculate the relative fold change in gene expression between different samples.[10][11]

Conclusion and Future Directions

The study of the this compound biosynthesis pathway in Fusarium oxysporum has provided valuable insights into the genetic and molecular basis of virulence in this important plant pathogen. The identification of the FUB gene cluster and the characterization of its key enzymes and regulators have opened up new avenues for the development of novel disease control strategies.

Future research in this area could focus on:

  • Elucidating the complete biosynthetic pathway: Identifying all the chemical intermediates and the specific roles of each FUB enzyme will provide a more complete understanding of how this compound is synthesized.

  • Detailed characterization of the regulatory network: Techniques such as ChIP-seq could be used to identify the direct targets of the key transcription factors and to map the protein-DNA interactions that control FUB gene expression.

  • Investigating the role of this compound in different host-pathogen interactions: Understanding how this compound contributes to virulence in different plant hosts could lead to the development of host-specific control measures.

  • Exploring the potential for drug development: The enzymes of the this compound biosynthesis pathway could be targeted for the development of novel fungicides that specifically inhibit the production of this virulence factor.

By continuing to unravel the complexities of this compound biosynthesis, researchers can pave the way for more effective and sustainable strategies to combat the devastating diseases caused by Fusarium oxysporum.

References

An In-depth Technical Guide to the Fusaric Acid Biosynthetic Cluster (FUB Genes)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (FA), a polyketide-derived secondary metabolite, is a mycotoxin produced by numerous species of the fungal genus Fusarium.[1] Its significance stems from its toxicity to animals and its potential role in plant pathogenesis.[1] In fungi, the genes responsible for the biosynthesis of a specific secondary metabolite are often colocalized in the genome in what is known as a biosynthetic gene cluster.[1] These clusters are typically coordinately regulated and contain genes encoding enzymes, transcription factors, and transport proteins necessary for the production and secretion of the metabolite.[1] This guide provides a comprehensive overview of the this compound biosynthetic (FUB) gene cluster, detailing the functions of its constituent genes, the regulation of their expression, and experimental methodologies for their study.

The this compound Biosynthetic (FUB) Gene Cluster

Initial studies in Fusarium verticillioides and Fusarium fujikuroi identified a five-gene cluster associated with this compound biosynthesis.[1][2] However, further comparative genomic analyses in these species and Fusarium oxysporum have expanded the FUB cluster to at least 12 genes, designated FUB1 through FUB12.[1] Deletion analyses have confirmed that nine of these genes, including two Zn(II)2Cys6 transcription factor genes, are essential for producing wild-type levels of this compound.[1]

The organization of the FUB gene cluster is largely conserved across different Fusarium species, though some variations, such as the insertion of non-FUB genes, have been observed.[1] The core of the cluster is the polyketide synthase (PKS) gene, FUB1, which is responsible for the initial steps of polyketide chain synthesis.[2][3] Other genes in the cluster are predicted to encode enzymes for subsequent modification steps, transcription factors for regulating cluster expression, and a transporter for exporting this compound out of the fungal cell.

Functions of the FUB Genes

The predicted or confirmed functions of the core FUB genes are summarized below.

GeneProposed Function
FUB1 Polyketide Synthase (PKS)
FUB2 Unknown function
FUB3 Aspartate kinase
FUB4 Hydrolase
FUB5 Homoserine O-acetyltransferase
FUB6 NAD(P)-dependent dehydrogenase
FUB7 PLP-dependent enzyme
FUB8 Thioester reductase (TR) domain-containing protein
FUB9 FMN-dependent dehydrogenase
FUB10 Zn(II)2Cys6 transcription factor
FUB11 MFS transporter
FUB12 Zn(II)2Cys6 transcription factor

Quantitative Analysis of FUB Gene Deletions on this compound Production

Gene deletion studies have been instrumental in elucidating the role of individual FUB genes in this compound biosynthesis. The following table summarizes the quantitative impact of deleting specific FUB genes on the production of this compound in Fusarium species. It is important to note that the absolute amounts of this compound can vary depending on the fungal species, strain, and culture conditions.

Gene DeletionSpeciesThis compound Production (% of Wild-Type)Reference
Δfub1F. oxysporum0%[4]
Δfub3F. verticillioidesReduced by 76-95%[5]
Δfub4F. fujikuroiNecessary for biosynthesis[2]
Δfub4F. verticillioidesAbolished[5]
Δfub5F. verticillioidesReduced by 76-95%[5]
Δfub10F. verticillioidesAbolished[5]
Δfub11F. verticillioidesReduced by 76-95%[5]
Δfub12F. verticillioidesReduced by 76-95%[5]

Regulation of the FUB Gene Cluster

The expression of the FUB gene cluster is tightly regulated by a complex network of signaling pathways and transcription factors that respond to various environmental cues.

Signaling Pathways Involved in FUB Gene Regulation

Several key signaling pathways have been shown to influence this compound production. The Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathway positively regulates this compound production.[6] Conversely, autocrine pheromone signaling appears to repress this compound synthesis, as mutants deficient in pheromone expression exhibit increased production.[7]

Environmental factors such as pH and nutrient availability also play a crucial role. Alkaline pH and low iron availability have been shown to boost this compound production, while acidic pH and iron sufficiency repress it.[6] Nitrogen availability is another critical factor, with high nitrogen levels generally favoring the expression of FUB genes and subsequent this compound production.[2]

G cluster_environmental Environmental Cues cluster_signaling Signaling Pathways cluster_regulators Transcriptional Regulators cluster_fub FUB Gene Cluster Alkaline pH Alkaline pH PacC PacC Alkaline pH->PacC Activates Low Iron Low Iron FUB Gene Expression FUB Gene Expression Low Iron->FUB Gene Expression Induces High Nitrogen High Nitrogen AreB AreB High Nitrogen->AreB Activates CWI MAPK Pathway CWI MAPK Pathway CWI MAPK Pathway->FUB Gene Expression Positively Regulates Pheromone Signaling Pheromone Signaling Pheromone Signaling->FUB Gene Expression Represses PacC->FUB Gene Expression Mediates pH-dependent regulation AreB->FUB Gene Expression Positively Regulates Vel1/Lae1 Vel1/Lae1 Vel1/Lae1->FUB Gene Expression Regulates HapX HapX HapX->FUB Gene Expression Inhibits (Iron Homeostasis)

Regulatory network of the FUB gene cluster.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the FUB gene cluster.

Gene Knockout in Fusarium using Split-Marker Recombination

This protocol describes a method for generating targeted gene deletions in Fusarium species using the split-marker recombination approach.[1] This technique increases the frequency of homologous recombination, making it an efficient method for creating knockout mutants.[6]

Materials:

  • Fusarium wild-type strain

  • Plasmids containing the desired selection marker (e.g., hygromycin resistance)

  • Primers for amplifying flanking regions of the target gene and the selection marker

  • High-fidelity DNA polymerase

  • Protoplasting enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase)

  • PEG solution (Polyethylene glycol)

  • Regeneration medium

Workflow:

G Start Start Design Primers 1. Design Primers for Flanking Regions and Split Marker Start->Design Primers PCR Amplification 2. PCR Amplify 5' and 3' Flanks and Overlapping Marker Fragments Design Primers->PCR Amplification Fusion PCR 3. Create Split-Marker Cassettes via Fusion PCR PCR Amplification->Fusion PCR Protoplast Preparation 4. Prepare Fungal Protoplasts Fusion PCR->Protoplast Preparation Transformation 5. Transform Protoplasts with Split-Marker Cassettes using PEG Protoplast Preparation->Transformation Selection 6. Select Transformants on Medium with Antibiotic Transformation->Selection Screening 7. Screen Transformants by PCR to Confirm Deletion Selection->Screening Southern Blot 8. (Optional) Confirm Single Integration by Southern Blot Screening->Southern Blot End End Southern Blot->End

Workflow for split-marker gene knockout.

Detailed Steps:

  • Primer Design: Design primers to amplify approximately 1 kb regions upstream (5' flank) and downstream (3' flank) of the target FUB gene. Design a second set of primers to amplify two overlapping fragments of the selection marker gene.

  • PCR Amplification: Perform PCR to amplify the 5' and 3' flanking regions from Fusarium genomic DNA. In separate reactions, amplify the two overlapping fragments of the selection marker from a plasmid template.

  • Fusion PCR: Create the two split-marker cassettes by fusion PCR. In the first reaction, fuse the 5' flank to the first half of the marker. In the second reaction, fuse the 3' flank to the second half of the marker.

  • Protoplast Preparation: Grow the wild-type Fusarium strain in liquid culture. Harvest the mycelia and treat with protoplasting enzymes to digest the cell walls and release protoplasts.

  • Transformation: Mix the purified split-marker DNA cassettes with the prepared protoplasts in the presence of PEG solution to facilitate DNA uptake.

  • Selection: Plate the transformed protoplasts on a regeneration medium containing the appropriate antibiotic to select for transformants that have integrated the resistance marker.

  • Screening: Isolate genomic DNA from the resulting transformants and perform PCR using primers that anneal outside the flanking regions and within the marker gene to confirm the targeted deletion.

  • Southern Blot (Optional): To confirm a single, homologous integration event, perform a Southern blot analysis on the genomic DNA of the putative knockout mutants.

RNA Sequencing and Analysis in Fusarium

This protocol outlines the general steps for performing RNA sequencing (RNA-Seq) to analyze the expression of FUB genes under different conditions.

Materials:

  • Fusarium cultures grown under desired conditions

  • RNA extraction kit (e.g., TRIzol, RNeasy)

  • DNase I

  • RNA quality assessment tools (e.g., Bioanalyzer)

  • Library preparation kit for sequencing

  • Next-generation sequencing platform

Workflow:

G Start Start Fungal Culture 1. Grow Fusarium under Experimental Conditions Start->Fungal Culture RNA Extraction 2. Extract Total RNA from Mycelia Fungal Culture->RNA Extraction DNase Treatment 3. Treat with DNase to Remove Genomic DNA RNA Extraction->DNase Treatment RNA QC 4. Assess RNA Quality and Quantity DNase Treatment->RNA QC Library Prep 5. Prepare cDNA Libraries RNA QC->Library Prep Sequencing 6. Perform High-Throughput Sequencing Library Prep->Sequencing Data Analysis 7. Analyze Sequencing Data: - Quality Control - Read Mapping - Differential Gene Expression Sequencing->Data Analysis End End Data Analysis->End

Workflow for RNA sequencing analysis.

Detailed Steps:

  • Fungal Culture and Harvest: Grow the Fusarium strain(s) of interest under the specific conditions to be tested (e.g., high vs. low nitrogen, different pH levels). Harvest the mycelia by filtration and immediately freeze in liquid nitrogen to preserve the RNA profile.

  • RNA Extraction: Disrupt the frozen mycelia by grinding under liquid nitrogen. Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial RNA extraction kit.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the integrity and purity of the RNA using a Bioanalyzer or similar instrument. Quantify the RNA concentration.

  • Library Preparation: Starting with high-quality total RNA, prepare cDNA libraries for sequencing according to the manufacturer's protocol of the chosen library preparation kit. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads and trim adapter sequences and low-quality bases.

    • Read Mapping: Align the trimmed reads to the Fusarium reference genome.

    • Differential Gene Expression Analysis: Quantify the expression levels of all genes and identify genes that are differentially expressed between the experimental conditions.

This compound Extraction and Quantification by HPLC-MS

This protocol details the extraction and quantification of this compound from Fusarium cultures using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • Fusarium culture filtrate or mycelia

  • Methanol

  • Ethyl acetate

  • Formic acid

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • This compound standard

  • HPLC system coupled to a mass spectrometer

Workflow:

G Start Start Sample Prep 1. Prepare Fungal Culture (Liquid or Solid) Start->Sample Prep Extraction 2. Extract this compound with Methanol or Ethyl Acetate Sample Prep->Extraction Centrifugation 3. Centrifuge to Pellet Debris Extraction->Centrifugation Supernatant Collection 4. Collect Supernatant Centrifugation->Supernatant Collection Filtration 5. Filter Supernatant Supernatant Collection->Filtration HPLC-MS Analysis 6. Analyze by HPLC-MS Filtration->HPLC-MS Analysis Quantification 7. Quantify against a Standard Curve HPLC-MS Analysis->Quantification End End Quantification->End

Workflow for this compound quantification.

Detailed Steps:

  • Sample Preparation: Grow the Fusarium strain in liquid or on solid agar medium under conditions that promote this compound production.

  • Extraction:

    • Liquid Culture: Acidify the culture filtrate with formic acid and extract with an equal volume of ethyl acetate.

    • Solid Culture: Homogenize the agar culture and extract with methanol.

  • Centrifugation: Centrifuge the extract to pellet the mycelia and other debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • HPLC-MS Analysis: Inject the filtered extract onto an HPLC system equipped with a C18 column. Use a mobile phase gradient of water and acetonitrile, both containing a small percentage of formic acid, to separate the components of the extract. Detect this compound using the mass spectrometer, monitoring for its specific mass-to-charge ratio.

  • Quantification: Prepare a standard curve using a serial dilution of a known concentration of pure this compound. Quantify the amount of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The this compound biosynthetic gene cluster represents a well-defined system for studying the genetics and regulation of secondary metabolism in Fusarium. The identification and characterization of the FUB genes have provided significant insights into the biosynthesis of this important mycotoxin. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the function and regulation of the FUB cluster, which may lead to the development of novel strategies to control this compound production in agricultural and food systems, as well as potential applications in drug development.

References

Fusaric Acid's Mode of Action in Inducing Plant Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, is a significant virulence factor contributing to plant diseases.[1][2][3] Its phytotoxic effects are characterized by a range of symptoms including wilting, necrosis, and chlorosis, ultimately leading to cell death.[2][4][5] Understanding the intricate molecular mechanisms by which this compound induces plant cell death is crucial for developing effective disease management strategies and for potential applications in drug development. This technical guide provides an in-depth overview of the current knowledge on this compound's mode of action, focusing on the signaling pathways, key molecular events, and experimental methodologies used to elucidate these processes.

Core Mechanisms of this compound-Induced Cell Death

This compound employs a multi-pronged approach to induce cell death in plants, primarily through the induction of oxidative stress, mitochondrial dysfunction, and the activation of specific signaling cascades.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A primary and early response to this compound exposure is a significant increase in the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[2][4][6][7][8] This oxidative burst disrupts cellular homeostasis, leading to lipid peroxidation, protein damage, and DNA fragmentation.[4][6] The accumulation of ROS is a central event that triggers downstream signaling pathways leading to programmed cell death (PCD).[4][6]

Mitochondrial Dysfunction

Mitochondria are key players in FA-induced cell death.[9] this compound can alter mitochondrial structure and function, leading to swelling of cristae and a reduction in the electron density of the mitochondrial matrix.[9] A critical event is the increased permeability of the mitochondrial membrane, which results in the release of cytochrome c into the cytosol. This release is a key trigger for the activation of caspase-like proteases, which are executioners of PCD.[2][10] Furthermore, FA can inhibit mitochondrial respiration, leading to a decrease in ATP levels.[9]

Alteration of Membrane Permeability and Ion Fluxes

This compound is known to alter the permeability of plant cell membranes.[2][5] This can be attributed to its ability to chelate metal ions like iron and copper, which are essential for membrane integrity and the function of membrane-bound enzymes.[2][5][11] The disruption of ion balance and membrane potential is an early response to FA toxicity.[12] Some studies suggest that FA may inhibit the plasma membrane H+-ATPase, an enzyme crucial for maintaining the electrochemical gradient across the plasma membrane.[13][14][15]

Signaling Pathways in this compound-Induced Cell Death

The induction of cell death by this compound is not a passive process but involves the activation of specific and interconnected signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Recent research has highlighted the role of MAPK signaling cascades in mediating FA-induced cell death. In Arabidopsis thaliana, the MKK5-MPK3/MPK6 cascade has been shown to be a positive regulator of this process.[1][16] this compound triggers the phosphorylation and activation of MPK3 and MPK6, and the expression of a constitutively active form of MKK5 enhances FA-induced cell death.[16]

Nitric Oxide (NO) Signaling

Nitric oxide (NO) acts as a key signaling molecule in FA-induced programmed cell death (PCD) in tobacco suspension cells.[10][17] FA treatment leads to a rapid, dose-dependent accumulation of NO.[10][17] The inhibition of NO synthesis or scavenging of NO significantly reduces the rate of FA-induced cell death, indicating its crucial role in the signaling cascade.[10][17] NO signaling appears to act upstream of the activation of caspase-3-like proteases.[10]

Hormonal Signaling

Plant hormones, particularly ethylene and jasmonates, are involved in the response to this compound. FA can induce ethylene production, and ethylene signaling pathways are implicated in the regulation of oxidative stress in response to the toxin.[2] The jasmonate pathway may also be activated, as evidenced by the detection of the intermediate 12-OPDA in plants treated with FA.

Quantitative Data on this compound-Induced Phytotoxicity

The phytotoxic effects of this compound are dose-dependent. The following table summarizes quantitative data from various studies on the concentrations of this compound used and their observed effects on plant cells.

Plant SpeciesFA ConcentrationObserved EffectReference
Persea americana0.5 mM67.8% damaged leaf area[2]
Liquidambar styraciflua0.5 mM40.4% damaged leaf area[2]
Populus nigra2.5 mM51.5% damaged leaf area[2]
Citrus sinensis2.5 mM45.2% damaged leaf area[2]
Zea mays> 10⁻⁴ MRespiratory inhibition, electrolyte leakage, cytological alterations[9]
Nicotiana tabacum (cell culture)100 µMDilation of ER, increased H₂O₂ production, mitochondrial dysfunction[6]
Solanum lycopersicum250 µg/mlMaximum cell death as observed by Evans blue uptake[4]
Arabidopsis thaliana (cell culture)> 10⁻⁵ MAlteration of cell growth, mitochondrial activity, and membrane permeability[12]
Watermelon (cell culture)100 µM~52% reduction in fresh cell weight, ~70% decrease in packed cell volume[18][19]
Cotton0.5 mM - 8.0 mMDetectable necrosis to severe wilting[20]

Signaling Pathway Diagram

The following diagram illustrates the key signaling pathways involved in this compound-induced plant cell death.

Fusaric_Acid_Signaling cluster_input Stimulus cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_output Response This compound This compound Membrane_Damage Membrane Damage & Ion Leakage This compound->Membrane_Damage NADPH_Oxidase NADPH Oxidase This compound->NADPH_Oxidase NO_Synthase NO Synthase This compound->NO_Synthase MKK5 MKK5 This compound->MKK5 PCD Programmed Cell Death Membrane_Damage->PCD ROS ROS (H₂O₂) NADPH_Oxidase->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction NO Nitric Oxide (NO) NO_Synthase->NO Caspase_like Caspase-like Proteases NO->Caspase_like MPK3_6 MPK3/6 MKK5->MPK3_6 MPK3_6->PCD Cytochrome_c Cytochrome c Cytochrome_c->Caspase_like DNA_Fragmentation DNA Fragmentation Caspase_like->DNA_Fragmentation Mitochondrial_Dysfunction->Cytochrome_c DNA_Fragmentation->PCD

Caption: Signaling pathways in this compound-induced plant cell death.

Experimental Protocols

This section details the methodologies for key experiments used to study this compound-induced cell death.

Quantification of Cell Death using Evans Blue Staining

Principle: Evans blue is a vital stain that cannot pass through intact cell membranes. Dead cells with compromised membranes take up the dye and stain blue.

Protocol:

  • Prepare a stock solution of Evans blue (e.g., 0.1% w/v in water).

  • Treat plant tissues (e.g., leaf discs) or cell suspensions with the desired concentrations of this compound for the specified duration. Include a control group treated with the solvent only.

  • After treatment, incubate the samples in the Evans blue solution for 15-30 minutes.

  • Thoroughly wash the samples with deionized water to remove excess stain.

  • Observe the stained tissues under a light microscope to visualize dead cells.

  • For quantification, the absorbed dye can be solubilized by incubating the stained tissue in a known volume of a suitable solvent (e.g., 1% SDS in 50% methanol) at 50-60°C for 30-60 minutes.

  • Measure the absorbance of the extracted dye at a wavelength of approximately 600 nm using a spectrophotometer.

  • The amount of dye uptake is proportional to the percentage of dead cells.

Evans_Blue_Workflow start Start: Plant Material (Leaf Discs or Cell Suspension) treatment This compound Treatment (and Control) start->treatment staining Incubate with Evans Blue Solution treatment->staining washing Wash to Remove Excess Stain staining->washing visualization Microscopic Observation of Stained Cells washing->visualization quantification_start For Quantification: Solubilize Dye washing->quantification_start end End visualization->end measurement Measure Absorbance at ~600 nm quantification_start->measurement analysis Calculate Percentage of Cell Death measurement->analysis analysis->end

Caption: Experimental workflow for Evans blue staining.

Detection of DNA Fragmentation by TUNEL Assay

Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis, by labeling the 3'-hydroxyl termini of DNA strand breaks with fluorescently labeled dUTP.

Protocol:

  • Fix the this compound-treated and control plant tissues or cells in a suitable fixative (e.g., 4% paraformaldehyde in phosphate-buffered saline, PBS) for at least 1 hour at room temperature.

  • Wash the samples with PBS to remove the fixative.

  • Permeabilize the cell walls and membranes by treating with a permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) for a few minutes on ice.

  • Wash the samples again with PBS.

  • Incubate the samples with the TUNEL reaction mixture, containing TdT enzyme and labeled dUTP, in a humidified chamber at 37°C for 1-2 hours, protected from light.

  • Stop the reaction and wash the samples with PBS to remove unincorporated nucleotides.

  • (Optional) Counterstain the nuclei with a DNA-specific dye like DAPI.

  • Mount the samples on a microscope slide and observe under a fluorescence microscope. TUNEL-positive nuclei will exhibit bright fluorescence.

TUNEL_Assay_Workflow start Start: FA-Treated and Control Samples fixation Fixation (e.g., Paraformaldehyde) start->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization labeling Incubate with TUNEL Reaction Mixture permeabilization->labeling stop_wash Stop Reaction and Wash labeling->stop_wash counterstain Optional: Counterstain with DAPI stop_wash->counterstain visualization Fluorescence Microscopy Analysis counterstain->visualization end End visualization->end

Caption: Experimental workflow for the TUNEL assay.

Measurement of Intracellular ROS with DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Load the plant cells or tissues with DCFH-DA (e.g., 10 µM) in a suitable buffer for 30-60 minutes at room temperature in the dark.

  • Wash the samples to remove excess probe.

  • Treat the loaded cells with this compound at the desired concentrations.

  • Measure the increase in fluorescence over time using a fluorometer, fluorescence microscope, or flow cytometer. The excitation wavelength is typically around 488 nm, and the emission wavelength is around 525 nm.

  • The rate of fluorescence increase is proportional to the rate of intracellular ROS production.

ROS_Measurement_Workflow start Start: Plant Cells or Tissues loading Load with DCFH-DA start->loading washing Wash to Remove Excess Probe loading->washing treatment Treat with this compound washing->treatment measurement Measure Fluorescence (Ex/Em ~488/525 nm) treatment->measurement analysis Analyze Rate of Fluorescence Increase measurement->analysis end End analysis->end

Caption: Experimental workflow for intracellular ROS measurement.

Conclusion

This compound induces plant cell death through a complex network of interconnected events, initiated by the induction of oxidative stress and disruption of membrane integrity. The subsequent activation of signaling cascades, including MAPK and nitric oxide pathways, coupled with mitochondrial dysfunction, culminates in programmed cell death. The methodologies detailed in this guide provide a framework for researchers to further investigate the intricate molecular details of this compound's mode of action. A deeper understanding of these processes will be instrumental in devising novel strategies to mitigate the impact of Fusarium diseases on agriculture and may offer insights for the development of new therapeutic agents.

References

The Structural Dance of a Mycotoxin: An In-depth Guide to the Structure-Activity Relationship of Fusaric Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaric acid, a mycotoxin produced by various Fusarium species, has long been a subject of scientific curiosity due to its diverse biological activities, including phytotoxicity, antibacterial, and antifungal properties. Its simple picolinic acid scaffold offers a versatile platform for chemical modification, making it an attractive starting point for the development of novel therapeutic and agrochemical agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound and its analogs, detailing the intricate interplay between chemical structure and biological function. Through a systematic presentation of quantitative data, experimental methodologies, and visual representations of key biological pathways, this document aims to equip researchers with the knowledge necessary to navigate the chemical landscape of this compound and unlock its full potential.

Quantitative Structure-Activity Relationship Data

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and modifications to the C-5 butyl chain. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural changes on antibacterial and antifungal efficacy.

Antibacterial Activity

The antibacterial activity of this compound and its derivatives has been evaluated against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the potency of these compounds.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
This compound-Staphylococcus aureus>128[1]
5b 5-(4-chlorophenyl)Staphylococcus aureus ATCC259238[1]
7b 5-(4-methoxyphenyl)Staphylococcus aureus ATCC2592316[1]
8c 5-(4-fluorobenzyl)Staphylococcus aureus ATCC259234[1]
8d 5-(4-chlorobenzyl)Staphylococcus aureus ATCC259234[1]
8c 5-(4-fluorobenzyl)Pseudomonas aeruginosa ATCC902764[1]
8d 5-(4-chlorobenzyl)Pseudomonas aeruginosa ATCC902764[1]
4 5-phenylMultidrug-resistant Escherichia coli64[1]
17e Ester of 5-butylpicolinic acid with levofloxacinMultidrug-resistant Escherichia coliSynergistic effect with levofloxacin (1/16 MIC)[1]

Key SAR Insights for Antibacterial Activity:

  • Substitution at C-5: Replacing the n-butyl group at the C-5 position with substituted aromatic rings significantly enhances antibacterial activity against Staphylococcus aureus.[1]

  • Arylmethyl Groups: The introduction of substituted benzyl groups at the C-5 position, particularly with electron-withdrawing groups like fluorine and chlorine, leads to potent activity against both S. aureus and Pseudomonas aeruginosa.[1]

  • Esterification: Esterification of the carboxylic acid group can be a viable strategy for developing synergistic compounds, as demonstrated by the analog synthesized with levofloxacin.[1]

Antifungal Activity

This compound and its derivatives have shown promising activity against a variety of plant pathogenic fungi. The 50% effective concentration (EC50) is a common metric to assess antifungal potency.

Compound/AnalogModificationTest OrganismEC50 (µg/mL)Reference
This compound-Thanatephorus cucumeris22.42[2]
This compound-Colletotrichum higginsianum31.67[2]
This compound-Colletotrichum gloeosporioides90.80[2]
H4 5-phenylPyricularia grisea12.0[3]
H22 5-(4-chlorophenyl)Colletotrichum higginsianum1.8[3]
H23 5-(4-bromophenyl)Colletotrichum higginsianum2.1[3]
H24 5-(4-iodophenyl)Colletotrichum higginsianum2.5[3]
H27 5-(4-methoxyphenyl)Colletotrichum higginsianum2.9[3]
H29 5-([1,1'-biphenyl]-4-yl)Colletotrichum higginsianum1.2[3]
H30 5-(naphthalen-2-yl)Colletotrichum higginsianum1.5[3]

Key SAR Insights for Antifungal Activity:

  • Aromatic Substitution at C-5: Similar to the antibacterial SAR, replacing the 5-butyl group with various aromatic moieties dramatically improves antifungal activity.[3]

  • Halogenated Phenyl Groups: The presence of halogens (Cl, Br, I) on the C-5 phenyl ring leads to a significant increase in potency against Colletotrichum higginsianum.[3]

  • Extended Aromatic Systems: Larger aromatic systems, such as biphenyl and naphthyl groups, at the C-5 position result in the most potent antifungal activity observed in the series.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the structure-activity relationship studies of this compound and its analogs.

Synthesis of this compound Analogs (General Procedure)

The synthesis of 5-substituted picolinic acid derivatives often follows a multi-step pathway, a generalized representation of which is provided below. For specific details of reaction conditions, catalysts, and purification methods, please refer to the cited literature.

G A Starting Material (e.g., 6-bromonicotinaldehyde) B Introduction of the C-5 Substituent (e.g., Suzuki or Stille coupling) A->B Palladium catalyst, boronic acid/stannane C Oxidation of the Aldehyde to Carboxylic Acid B->C Oxidizing agent (e.g., KMnO4, Jones reagent) D Optional: Esterification or Amidation of the Carboxylic Acid C->D Alcohol/Amine, coupling agent E Final Analog C->E D->E

General synthetic workflow for this compound analogs.
Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the synthesized compounds against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The suspension is then diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. A series of two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Determination of 50% Effective Concentration (EC50)

The antifungal activity is assessed by determining the EC50 value using the mycelial growth inhibition assay.

  • Fungal Culture: The plant pathogenic fungi are cultured on Potato Dextrose Agar (PDA) plates at 25-28°C until the mycelia cover the entire plate.

  • Preparation of Test Plates: The test compounds are dissolved in a solvent and added to molten PDA at various concentrations. The agar is then poured into Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture is placed in the center of each test plate.

  • Incubation: The plates are incubated at 25-28°C in the dark for a period that allows for significant growth in the control plates (typically 2-7 days).

  • Measurement and Calculation: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treatment group. The EC50 value is then calculated by probit analysis.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various cellular pathways. Molecular docking studies and genetic analyses have provided insights into their potential mechanisms of action.

Inhibition of Tyrosyl-tRNA Synthetase (TyrRS)

Molecular docking studies have suggested that some antibacterial this compound analogs may exert their effect by inhibiting tyrosyl-tRNA synthetase (TyrRS), an essential enzyme in protein biosynthesis.

G cluster_0 Bacterial Cell FA This compound Analog TyrRS Tyrosyl-tRNA Synthetase (TyrRS) FA->TyrRS Binds to active site Tyr_tRNATyr Tyrosyl-tRNA(Tyr) TyrRS->Tyr_tRNATyr Aminoacylation Tyr Tyrosine Tyr->TyrRS tRNATyr tRNA(Tyr) tRNATyr->TyrRS Protein Protein Synthesis Tyr_tRNATyr->Protein Inhibition->Protein Inhibition

Proposed inhibition of bacterial protein synthesis.
Regulation of this compound Biosynthesis by the CWI MAPK Pathway

In Fusarium oxysporum, the production of this compound is positively regulated by the Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial for the fungus's response to cell wall stress and plays a role in its virulence.

G cluster_0 Fusarium oxysporum Cell Stress Cell Wall Stress (e.g., alkaline pH, low iron) Bck1 Bck1 (MAPKKK) Stress->Bck1 Activates Mkk2 Mkk2 (MAPKK) Bck1->Mkk2 Phosphorylates Mpk1 Mpk1 (MAPK) Mkk2->Mpk1 Phosphorylates TF Downstream Transcription Factors Mpk1->TF Activates Fub This compound Biosynthesis Genes (fub cluster) TF->Fub Upregulates transcription FA This compound Production Fub->FA G cluster_0 Molecular Descriptors cluster_1 Biological Activity Steric Steric Fields (Bulk and Shape) Activity Antifungal/Antibacterial Potency (EC50/MIC) Steric->Activity Favorable bulky groups in specific regions (e.g., C-5 position) Electrostatic Electrostatic Fields (Charge Distribution) Electrostatic->Activity Electron-withdrawing groups in certain areas enhance activity Hydrophobic Hydrophobic Fields Hydrophobic->Activity Increased hydrophobicity can improve membrane permeability

References

A Technical Guide to the Chemical Synthesis of Fusaric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by various Fusarium species.[1][2] It exhibits a wide range of biological activities, including phytotoxic, antimicrobial, and insecticidal properties.[2][3][4] As a metal-chelating agent, it can inhibit metalloenzymes, such as dopamine β-hydroxylase.[1] The diverse pharmacological profile of this compound and its derivatives has spurred interest in their synthesis for potential applications in agriculture and medicine, including the development of novel fungicides and antibacterial agents.[3][5][6] This technical guide provides an in-depth overview of the chemical synthesis protocols for this compound and its derivatives, presenting quantitative data, detailed experimental procedures, and visual workflows to aid researchers in this field.

Chemical Synthesis of this compound

A concise and efficient total synthesis of this compound has been accomplished in four steps starting from commercially available 6-bromonicotinaldehyde. This method is practical for gram-scale synthesis and adaptable for the creation of various analogs.[2][3]

Synthesis Workflow

6-bromonicotinaldehyde 6-bromonicotinaldehyde 2-Bromo-5-(but-1-en-1-yl)pyridine 2-Bromo-5-(but-1-en-1-yl)pyridine 6-bromonicotinaldehyde->2-Bromo-5-(but-1-en-1-yl)pyridine Wittig Reaction n-propyltriphenylphosphonium bromide / n-BuLi n-propyltriphenylphosphonium bromide / n-BuLi n-propyltriphenylphosphonium bromide / n-BuLi->2-Bromo-5-(but-1-en-1-yl)pyridine 2-Bromo-5-butylpyridine 2-Bromo-5-butylpyridine 2-Bromo-5-(but-1-en-1-yl)pyridine->2-Bromo-5-butylpyridine Hydrogenation H2, Pd/C H2, Pd/C H2, Pd/C->2-Bromo-5-butylpyridine Methyl 5-butylpicolinate Methyl 5-butylpicolinate 2-Bromo-5-butylpyridine->Methyl 5-butylpicolinate Carbonylation CO, Pd(dppf)Cl2, Et3N CO, Pd(dppf)Cl2, Et3N CO, Pd(dppf)Cl2, Et3N->Methyl 5-butylpicolinate This compound This compound Methyl 5-butylpicolinate->this compound Saponification NaOH NaOH NaOH->this compound

Caption: Total synthesis of this compound from 6-bromonicotinaldehyde.

Experimental Protocol: Total Synthesis of this compound[2]

Step 1: Synthesis of 2-Bromo-5-(but-1-en-1-yl)pyridine

  • To a solution of n-propyltriphenylphosphonium bromide (24.0 mmol) in anhydrous THF (25 mL), add n-butyllithium (22.0 mmol, 1.6 M in hexane) dropwise at -78 °C under an argon atmosphere.

  • Stir the reaction mixture for 15 minutes and then warm to 0 °C for at least 1 hour.

  • Cool the mixture back to -78 °C and add a solution of 6-bromonicotinaldehyde (20.0 mmol) in anhydrous THF (25 mL).

  • After completion of the reaction (monitored by TLC), quench with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield 2-bromo-5-(but-1-en-1-yl)pyridine.

Step 2: Synthesis of 2-Bromo-5-butylpyridine

  • Dissolve 2-bromo-5-(but-1-en-1-yl)pyridine in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the catalyst and concentrate the filtrate to obtain 2-bromo-5-butylpyridine.

Step 3: Synthesis of Methyl 5-butylpicolinate

  • Combine 2-bromo-5-butylpyridine, Pd(dppf)Cl2, and triethylamine in methanol in a pressure vessel.

  • Pressurize the vessel with carbon monoxide.

  • Heat the reaction mixture. Upon completion, cool to room temperature and release the pressure.

  • Purify the product by flash chromatography to afford methyl 5-butylpicolinate. The yield over two steps (hydrogenation and carbonylation) is reported to be 85%.[3]

Step 4: Synthesis of this compound

  • Dissolve methyl 5-butylpicolinate in a mixture of methanol and aqueous NaOH solution.

  • Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (approximately 1 hour).[2]

  • Remove methanol under reduced pressure.

  • Adjust the pH of the remaining suspension to ~2 with 1.0 M HCl.[2]

  • Extract the aqueous phase with dichloromethane.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield this compound as a white solid (89% yield).[2]

The overall yield for this four-step synthesis is 58%.[2]

Synthesis of this compound Derivatives

The versatile pyridine scaffold of this compound allows for various modifications to explore structure-activity relationships (SAR). Key strategies include substitution at the 5-position of the pyridine ring and amidation of the carboxylic acid.

Derivatives via Suzuki Coupling

This compound analogs can be synthesized via a Suzuki coupling reaction from methyl 5-bromopicolinate, followed by ester hydrolysis.[7] This approach is effective for introducing aryl groups at the 5-position.

Methyl 5-bromopicolinate Methyl 5-bromopicolinate Intermediate Ester Intermediate Ester Methyl 5-bromopicolinate->Intermediate Ester Suzuki Coupling Arylboronic acid Arylboronic acid Arylboronic acid->Intermediate Ester This compound Derivative This compound Derivative Intermediate Ester->this compound Derivative Ester Hydrolysis Hydrolysis Hydrolysis Hydrolysis->this compound Derivative

Caption: General workflow for synthesizing 5-aryl this compound derivatives.

Table 1: Antibacterial Activity of this compound Analogs [7][8]

CompoundR-Group at 5-positionTest OrganismMIC (μg/mL)
5b Not specified in abstractStaphylococcus aureus ATCC259234-16
7b Not specified in abstractStaphylococcus aureus ATCC259234-16
8c Not specified in abstractStaphylococcus aureus ATCC259234-16
8d Not specified in abstractStaphylococcus aureus ATCC259234-16
4 Not specified in abstractMultidrug-resistant Escherichia coli64
qy17 4-butylphenylStaphylococcus haemolyticus16
qy17 4-butylphenylStaphylococcus epidermidis16
qy17 4-butylphenylEnterococcus faecium8
qy20 4-(tert-butyl)phenylStaphylococcus haemolyticus16
qy20 4-(tert-butyl)phenylStaphylococcus epidermidis16
qy20 4-(tert-butyl)phenylEnterococcus faecium8
Antifungal Derivatives

Modifications of the 5-butyl group have led to derivatives with significantly improved antifungal activity.[5][6]

Table 2: Antifungal Activity of this compound and Its Derivatives [2][3][5][6]

CompoundR-Group at 5-positionTest OrganismEC50 (μg/mL)
This compound n-butylThanatephorus cucumeris22.42
This compound n-butylColletotrichum higginsianum31.67
This compound n-butylColletotrichum gloeosporioides90.80
Derivative H4 5-([1,1'-biphenyl]-4-yl)Colletotrichum higginsianum1.2
Derivative H22 5-phenylPyricularia grisea12.0

Biosynthesis of this compound

The biosynthesis of this compound involves a complex enzymatic cascade. A key step is the stereoselective C-C bond formation catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme Fub7, which couples an aldehyde with an amino acid precursor.[1][9] This is followed by oxidation steps to form the picolinic acid scaffold.[1]

Aspartic acid precursor Aspartic acid precursor PLP-dependent enzyme (Fub7) PLP-dependent enzyme (Fub7) Aspartic acid precursor->PLP-dependent enzyme (Fub7) Malonyl-CoA Malonyl-CoA PKS (Fub1) & NRPS-like (Fub8) PKS (Fub1) & NRPS-like (Fub8) Malonyl-CoA->PKS (Fub1) & NRPS-like (Fub8) α,β-unsaturated aldehyde α,β-unsaturated aldehyde PKS (Fub1) & NRPS-like (Fub8)->α,β-unsaturated aldehyde Polyketide synthesis α,β-unsaturated aldehyde->PLP-dependent enzyme (Fub7) Cyclic imine intermediate Cyclic imine intermediate PLP-dependent enzyme (Fub7)->Cyclic imine intermediate C-C bond formation This compound This compound Cyclic imine intermediate->this compound Oxidation FMN-dependent oxidase (Fub9) FMN-dependent oxidase (Fub9) FMN-dependent oxidase (Fub9)->this compound

Caption: Simplified biosynthetic pathway of this compound.

Chemoenzymatic Synthesis

The enzymes from the this compound biosynthetic pathway can be harnessed for the chemoenzymatic synthesis of substituted L-pipecolic acids, which are valuable building blocks in medicinal chemistry.[1][9] The PLP-dependent enzyme Fub7 can be used as a biocatalyst for stereoconvergent synthesis.[1]

Experimental Protocol: Biocatalytic Synthesis of 5-Alkyl Picolinic Acids [1]

  • Prepare a reaction mixture in a phosphate buffer (50 mM K2HPO4, pH 7.5, 100 mM NaCl, 3% v/v DMSO).

  • The assay components include:

    • O-acetyl-L-homoserine (OAH) (2 mM)

    • Aldehyde substrate (8 mM)

    • Fub7 enzyme (10 μM)

    • Fub9 enzyme (5 μM)

    • Catalase (0.1 μM)

  • Incubate the reaction mixture at 20 °C.

  • Monitor product formation by HPLC. This coupled enzymatic system allows for the synthesis of various 5-alkyl picolinic acids.[1]

Conclusion

The synthesis of this compound and its derivatives offers a rich field for chemical exploration with significant potential for developing new therapeutic and agrochemical agents. The chemical synthesis routes are well-established and scalable, providing a solid foundation for the generation of diverse analogs. Furthermore, the elucidation of the biosynthetic pathway opens up opportunities for chemoenzymatic and synthetic biology approaches to produce novel and complex derivatives. The quantitative data on the biological activities of these compounds underscore the importance of continued research in this area. This guide provides the core protocols and data to support researchers in the design and execution of synthetic strategies for this important class of molecules.

References

The Role of Fusaric Acid as a Virulence Factor in Fusarium Infections: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA), a picolinic acid derivative, is a mycotoxin produced by numerous species of the fungal genus Fusarium. First identified in the 1930s, it is recognized as a significant virulence factor in the pathogenesis of Fusarium infections in a wide range of plants and also exhibits toxicity toward animal cells.[1] This technical guide provides a comprehensive overview of the multifaceted role of this compound in Fusarium infections. It delves into its mechanisms of action, including metal chelation and the induction of oxidative stress, summarizes key quantitative data on its biological effects, and outlines experimental protocols for its study. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows associated with this compound research, offering a critical resource for researchers and professionals in mycology, plant pathology, and drug development.

Introduction

Fusarium species are among the most economically and scientifically important fungal pathogens, causing vascular wilt diseases in over 100 different crop species and opportunistic infections in humans.[1] A key weapon in the arsenal of many pathogenic Fusarium strains is the production of secondary metabolites that are toxic to host organisms.[1] this compound stands out as one of the first identified and most studied of these phytotoxins.[1] It is considered a vivotoxin, meaning it produces disease symptoms in the host but is not the initial causal agent of the infection.[2] Its non-host-specific nature and its ability to be transported throughout the plant make it a potent virulence factor.[3][4] Understanding the intricate mechanisms by which this compound contributes to Fusarium virulence is crucial for the development of effective disease management strategies and potential therapeutic interventions.

Mechanisms of Action and Role in Virulence

This compound's contribution to Fusarium virulence is not attributed to a single mode of action but rather a combination of deleterious effects on the host's cellular machinery. The primary mechanisms include its ability to chelate metal ions and induce oxidative stress, leading to a cascade of downstream effects that culminate in cell death and disease symptoms.

Metal Chelation

One of the most well-established properties of this compound is its capacity to act as a chelating agent for divalent metal cations such as copper (Cu²⁺), iron (Fe²⁺), and zinc (Zn²⁺).[1][2][5] This sequestration of essential metal ions disrupts numerous physiological processes within the host.

  • Enzyme Inhibition: Many enzymes require metal ions as cofactors for their catalytic activity. By chelating these ions, this compound can inhibit crucial enzymes, including those involved in respiration.[2]

  • Disruption of Ionic Balance: The chelation of metal ions can alter the permeability of cell walls and membranes, leading to a disturbance in the ionic balance of the cell.[2]

  • Mitigation of Phytotoxicity: The phytotoxic effects of this compound on tomato plants, for instance, can be rescued by the exogenous application of copper, iron, or zinc, providing strong evidence for the role of metal chelation in its virulence.[1][5]

Induction of Oxidative Stress

This compound is a potent inducer of oxidative stress in plant cells.[4][6] This is characterized by the excessive generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which cause widespread cellular damage.[4][7]

  • ROS Accumulation: Exposure of plants to this compound, at concentrations of 10⁻⁵ M or higher, triggers a rapid and sustained increase in ROS production.[4][7]

  • Lipid Peroxidation: The accumulation of ROS leads to lipid peroxidation, a process that damages cellular membranes and compromises their integrity.[4][7]

  • Antioxidant Enzyme Modulation: this compound treatment has been shown to initially decrease the activity of key H₂O₂-scavenging enzymes like catalase (CAT) and ascorbate peroxidase (APX) in tomato leaves, contributing to the buildup of H₂O₂.[7]

Programmed Cell Death (PCD) and Apoptosis

The cellular damage inflicted by this compound can ultimately lead to programmed cell death (PCD), a genetically controlled process of cell suicide. In tobacco suspension cells, this compound induces PCD characterized by cytoplasmic shrinkage, chromatin condensation, and DNA fragmentation.[3] This process appears to be modulated by nitric oxide (NO) signaling and involves the activation of caspase-3-like proteases.[3] Similarly, in saffron root-tip cells, this compound at concentrations of 50-100 µM induces apoptosis, a form of PCD.[8] In human cancerous esophageal SNO cells, this compound has also been shown to induce apoptosis.[9]

Inhibition of Dopamine β-Hydroxylase

In animal systems, this compound is a known inhibitor of dopamine β-hydroxylase, the enzyme that converts dopamine to norepinephrine.[10][11] This inhibition can lead to a lowering of blood pressure.[10] While the direct relevance of this to plant pathogenesis is not established, it highlights the diverse biological activities of this mycotoxin.

Quantitative Data on this compound's Biological Effects

The following tables summarize quantitative data from various studies on the biological effects of this compound.

Table 1: Phytotoxicity of this compound on Various Plant Species

Plant SpeciesFA ConcentrationObserved EffectReference
Tomato (Solanum lycopersicum)250 µg/mlMaximum induction of cell death in leaves.[7]
Tomato (Solanum lycopersicum)2 x 10⁻⁴ MReduced cell viability in cell suspensions.[4]
Potato (Solanum tuberosum)0.1–0.5 mMSignificant reduction in plant growth and length over 4 weeks.[4]
Persea americana0.5 mM67.8% damaged leaf area.[12]
Liquidambar styracflua0.5 mM40.4% damaged leaf area.[12]
Populus nigra2.5 mM51.5% damaged leaf area.[12]
Citrus sinensis2.5 mM45.2% damaged leaf area.[12]

Table 2: Toxicological Data of this compound in Animal Models

Animal ModelRoute of AdministrationLD₅₀ ValueReference
RatOral480 mg/kg[13]
MouseIntraperitoneal75 mg/kg[14]
MouseIntravenous100 mg/kg[14]
MouseOral180 mg/kg[14]
DogIntravenous180 mg/kg[14]
DogOral200 mg/kg[14]
RabbitIntravenous150 mg/kg[14]
RabbitOral310 mg/kg[14]
RatIntraperitoneal250 mg/kg[14]
RatIntravenous210 mg/kg[14]

Table 3: Effects of this compound on Cellular and Molecular Processes

Cell Type/OrganismFA ConcentrationEffectReference
Saffron root-tip cells50-100 µMInduction of apoptosis.[8]
Human Ishikawa endometrial cancer cells142.81 µM (IC₅₀ at 72h)Inhibition of cell proliferation and downregulation of Toll-like receptor pathway genes.[15]
Human SNO oesophageal cancer cells78.81 µg/mL (IC₅₀ at 24h)Induction of cytotoxicity and apoptosis.[9]
Pseudomonas fluorescens CHA0Up to 550 µM produced by F. oxysporumRepression of 2,4-diacetylphloroglucinol (DAPG) production.[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. Below are outlines of key experimental protocols cited in the literature.

This compound Extraction and Quantification

Objective: To extract and quantify this compound from fungal cultures.

Protocol Outline:

  • Fungal Culture: Inoculate Fusarium spp. on a suitable medium such as potato dextrose agar (PDA) or in a liquid medium like Czapek-Dox liquid (CDL).[1] For solid media, incubate for a specified period (e.g., 3 days).[1] For liquid cultures, incubate for a set duration (e.g., 7 days) on a rotary shaker.[16]

  • Extraction:

    • For solid cultures, the agar and mycelium can be extracted with a suitable solvent.

    • For liquid cultures, centrifuge to separate the fungal biomass from the supernatant.[16] Filter the supernatant through a membrane filter (e.g., 0.8-µm).[16]

  • Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS).[1] Use a standard curve of pure this compound for accurate quantification.

Plant Phytotoxicity Assay

Objective: To assess the phytotoxic effects of this compound on whole plants or detached leaves.

Protocol Outline (Whole Plant Assay):

  • Plant Material: Use young seedlings (e.g., 3-week-old tomato plants).[17]

  • Treatment: Immerse the roots of the seedlings in a sterile aqueous solution of this compound at various concentrations.[17] Include a control group with roots immersed in sterile water.

  • Observation: Observe the plants over a period of several days (e.g., 3 and 6 days) for the development of wilt symptoms, chlorosis, and necrosis.[17]

  • Metal Rescue (Optional): To test the role of metal chelation, pre-treat a subset of plants by spraying the leaves with solutions of metal salts (e.g., 0.025% CuSO₄, FeSO₄, or ZnSO₄) before this compound treatment.[17]

Protocol Outline (Detached Leaf Assay):

  • Plant Material: Detach healthy leaves from the plant of interest.

  • Treatment: Apply a solution of this compound directly onto the leaf surface or introduce it through the petiole.

  • Observation: Monitor the leaves for the appearance of necrotic lesions.[7]

  • Cell Death Quantification (Optional): Use Evans blue staining to visualize and quantify dead cells.[7]

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the cytotoxic and apoptotic effects of this compound on cell cultures.

Protocol Outline:

  • Cell Culture: Culture the desired cell line (e.g., plant suspension cells, mammalian cancer cells) under standard conditions.

  • Treatment: Expose the cells to various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

  • Cell Viability Assay: Assess cell viability using methods such as the MTT assay or XTT assay, which measure metabolic activity.[9][15]

  • Apoptosis Assays:

    • Caspase Activity: Measure the activity of key apoptosis-related enzymes like caspase-3, -8, and -9 using luminometric or fluorometric assays.[3][9]

    • DNA Fragmentation: Detect DNA fragmentation, a hallmark of apoptosis, using the Comet assay or by observing nuclear fragmentation with a DNA stain like Hoechst.[7][9]

    • Protein Expression: Analyze the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting.[9]

Visualizing this compound's Role: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's virulence.

Fusaric_Acid_Virulence_Mechanisms FA This compound MC Metal Chelation (Fe, Cu, Zn) FA->MC acts as OS Oxidative Stress FA->OS induces EI Enzyme Inhibition MC->EI ID Ionic Imbalance MC->ID ROS ROS Production (O2-, H2O2) OS->ROS Symptoms Disease Symptoms (Wilt, Necrosis, Chlorosis) EI->Symptoms ID->Symptoms LP Lipid Peroxidation ROS->LP PCD Programmed Cell Death (Apoptosis) ROS->PCD triggers LP->PCD PCD->Symptoms

Figure 1: Logical relationship of this compound's primary virulence mechanisms.

Fusaric_Acid_Induced_Oxidative_Stress_Pathway FA This compound PlantCell Plant Cell Membrane FA->PlantCell interacts with CAT_APX Catalase (CAT) & Ascorbate Peroxidase (APX) FA->CAT_APX inhibits ROS_Prod Increased ROS Production PlantCell->ROS_Prod stimulates SOD Superoxide Dismutase (SOD) ROS_Prod->SOD O2- converted by H2O2_Accum H2O2 Accumulation SOD->H2O2_Accum produces H2O2_Accum->CAT_APX scavenged by LP Lipid Peroxidation H2O2_Accum->LP DNA_Damage DNA Damage H2O2_Accum->DNA_Damage CellDeath Cell Death LP->CellDeath DNA_Damage->CellDeath

Figure 2: Signaling pathway of this compound-induced oxidative stress in plant cells.

FA_Phytotoxicity_Assay_Workflow start Start: Select Plant Material (e.g., Tomato Seedlings) prep_fa Prepare this compound Solutions (Multiple Concentrations) start->prep_fa prep_control Prepare Control Solution (Sterile Water) start->prep_control treatment Root Immersion Treatment prep_fa->treatment prep_control->treatment incubation Incubate for a Defined Period (e.g., 3-6 days) treatment->incubation observe Observe for Symptoms (Wilt, Necrosis, Chlorosis) incubation->observe quantify Quantify Disease Severity (e.g., % Leaf Area Damaged) observe->quantify end End: Data Analysis quantify->end

Figure 3: Experimental workflow for a whole-plant this compound phytotoxicity assay.

Detoxification and Microbial Interactions

The presence of this compound in the environment has led to the evolution of detoxification mechanisms in other microorganisms. Some microbes, including certain bacteria and fungi, can chemically modify this compound into less toxic compounds.[18][19] For example, the fungus Mucor rouxii can convert this compound to 8-hydroxythis compound, which is significantly less phytotoxic to cotton.[18] The biocontrol agent Trichoderma harzianum can detoxify this compound into 10OH-FSA via a salicylate hydroxylase.[20] These detoxification strategies can influence the ecological interactions in the rhizosphere and may offer avenues for developing novel biocontrol strategies against Fusarium diseases.[19][20]

Conclusion and Future Directions

This compound is unequivocally a key virulence factor in Fusarium infections, contributing significantly to disease development through a variety of mechanisms, most notably metal chelation and the induction of oxidative stress. The extensive body of research summarized in this guide highlights its importance in plant pathology and its potential relevance in animal and human health.

For drug development professionals, the multifaceted nature of this compound's toxicity provides several potential targets for intervention. Strategies could focus on:

  • Inhibiting this compound Biosynthesis: Targeting the enzymes in the this compound biosynthetic pathway, such as the polyketide synthase Fub1, could prevent its production by pathogenic Fusarium strains.[1]

  • Developing Chelating Agents: The design of novel chelating agents that can counteract the effects of this compound by restoring metal ion homeostasis in the host could be a viable therapeutic approach.

  • Enhancing Host Detoxification: Investigating the mechanisms by which some plants and microbes detoxify this compound could lead to the development of transgenic crops or microbial inoculants with enhanced resistance to Fusarium wilt.

Future research should continue to unravel the intricate details of this compound's interactions with host cells, including the identification of specific cellular receptors and the full characterization of the signaling cascades it triggers. A deeper understanding of its role in the context of the host microbiome and its synergistic effects with other mycotoxins will also be crucial for developing holistic and sustainable strategies to combat the devastating impact of Fusarium infections.

References

Fusaric Acid's Impact on Plant Mitochondrial Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, is a significant virulence factor in plant diseases, primarily due to its detrimental effects on cellular function.[1][2][3][4] A primary target of FA's toxicity is the mitochondrion, the central hub of cellular energy production and a key player in programmed cell death. This technical guide provides an in-depth analysis of the impact of this compound on plant mitochondrial function, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers investigating plant-pathogen interactions, mitochondrial biology, and for professionals in the development of novel fungicides and plant protectants.

Introduction to this compound and its Phytotoxicity

This compound (5-butylpicolinic acid) is a non-specific toxin that affects a wide range of plant species.[3] Its phytotoxicity manifests as wilting, chlorosis, necrosis, and growth inhibition.[2][5] These symptoms are a direct consequence of FA's interference with fundamental cellular processes, with mitochondrial dysfunction being a critical early event.[5][6] FA's ability to chelate metal ions, alter membrane permeability, and induce oxidative stress contributes to its overall toxic effect.[2][3][4][7] Understanding the precise mechanisms by which FA disrupts mitochondrial function is crucial for developing strategies to mitigate its impact on agriculture.

Mechanisms of this compound-Induced Mitochondrial Dysfunction

This compound impairs mitochondrial function through a multi-pronged attack on the organelle's core processes. The primary mechanisms include the inhibition of the electron transport chain (ETC), disruption of ATP synthesis, and the induction of oxidative stress.

Inhibition of the Electron Transport Chain

FA directly inhibits the flow of electrons through the ETC, a critical process for generating the proton motive force required for ATP synthesis. Specifically, FA has been shown to block the electron flow between succinate dehydrogenase (Complex II) and coenzyme Q.[8][9] There is also evidence to suggest that FA may inhibit α-ketoglutarate dehydrogenase, further disrupting the TCA cycle and the supply of reducing equivalents to the ETC.[8][9][10]

Inhibition of ATP Synthase

Beyond its effects on the ETC, this compound directly inhibits the activity of F1Fo-ATP synthase (Complex V).[8][9][10] This inhibition appears to be a direct action on the enzyme complex itself, rather than an effect on the transport of ADP/ATP across the mitochondrial membrane.[8][10] The dual inhibition of both the ETC and ATP synthase leads to a severe reduction in cellular ATP levels, compromising energy-dependent cellular processes.[5]

Induction of Oxidative Stress

The disruption of the electron transport chain by this compound leads to the leakage of electrons and the subsequent generation of reactive oxygen species (ROS), such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1][2][3][4][5][11] This increase in ROS production overwhelms the plant's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and nucleic acids.[5] Mitochondrial membranes are particularly susceptible to lipid peroxidation, which can further compromise their integrity and function.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of plant mitochondrial function and overall plant health as reported in the scientific literature.

Table 1: Effect of this compound on Mitochondrial Respiration in Maize Roots

SubstrateThis compound (mM)Effect on RespirationReference
Succinate5~50% inhibition of basal and coupled respiration[9]
α-ketoglutarate5~50% inhibition of basal and coupled respiration[9]
NADHNot specifiedInhibition of coupled respiration, no effect on basal respiration[9]

Table 2: Effect of this compound on Maize Seedling Growth

This compound (mM)Effect on Seed GerminationEffect on Root GrowthReference
0.5Inactive-[9]
1.0InhibitionReduced principal root size, fewer adventitious roots[9]
2.0InhibitionReduced principal root size, fewer adventitious roots[9]
5.0InhibitionReduced principal root size, fewer adventitious roots, visible tip rot[9]
10.0InhibitionReduced principal root size, fewer adventitious roots, visible tip rot[9]

Table 3: Phytotoxic Effects of this compound on Various Plant Species (Leaf Damage)

Plant SpeciesThis compound Concentration (mM)Damaged Area (%)Reference
Persea americana0.567.8[2]
Liquidambar styraciflua0.540.4[2]
Populus nigra2.551.5[2]
Citrus sinensis2.545.2[2]
Persea americana2.5100[2]
C. sinensis, L. styraciflua, P. nigra10100[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on plant mitochondrial function.

Isolation of Plant Mitochondria

This protocol is adapted from methods for isolating mitochondria from various plant tissues for respiratory analysis.[1][5][6][8][12]

Materials:

  • Plant tissue (e.g., etiolated seedlings, roots, leaves)

  • Grinding medium: 0.3 M sucrose, 25 mM tetrasodium pyrophosphate, 10 mM KH₂PO₄, 2 mM EDTA, 1% (w/v) PVP-40, 1% (w/v) BSA, 20 mM L-cysteine, 10 mM sodium ascorbate, pH 7.5.

  • Wash buffer: 0.3 M sucrose, 10 mM TES-KOH, pH 7.5.

  • Percoll gradient solutions (e.g., 28% and 45% Percoll in a buffered sucrose solution).

  • Mortar and pestle or blender.

  • Miracloth or several layers of cheesecloth.

  • Refrigerated centrifuge and rotors.

Procedure:

  • Keep all solutions and equipment at 4°C.

  • Homogenize the plant tissue in ice-cold grinding medium using a mortar and pestle or a blender with short bursts.

  • Filter the homogenate through several layers of Miracloth or cheesecloth.

  • Centrifuge the filtrate at a low speed (e.g., 1,000 x g) for 10 minutes to pellet chloroplasts and cell debris.

  • Carefully collect the supernatant and centrifuge at a high speed (e.g., 18,000 x g) for 20 minutes to pellet the mitochondria.

  • Gently resuspend the crude mitochondrial pellet in wash buffer.

  • Layer the resuspended mitochondria onto a discontinuous Percoll gradient.

  • Centrifuge the gradient at high speed (e.g., 40,000 x g) for 45 minutes.

  • Carefully collect the mitochondrial fraction from the interface of the Percoll layers.

  • Dilute the collected fraction with wash buffer and centrifuge again to pellet the purified mitochondria.

  • Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.

Measurement of Oxygen Consumption

This protocol utilizes a Clark-type oxygen electrode to measure mitochondrial respiration.[13][14][15][16][17]

Materials:

  • Isolated plant mitochondria.

  • Clark-type oxygen electrode system.

  • Respiration buffer: 0.3 M sucrose, 10 mM KCl, 5 mM MgCl₂, 10 mM KH₂PO₄, 10 mM TES-KOH, pH 7.2.

  • Substrates (e.g., succinate, NADH, malate, pyruvate).

  • ADP.

  • This compound solutions of varying concentrations.

Procedure:

  • Calibrate the oxygen electrode according to the manufacturer's instructions, setting 100% saturation with air-saturated respiration buffer and 0% with sodium dithionite.

  • Add air-saturated respiration buffer to the reaction chamber.

  • Add the isolated mitochondria to the chamber (typically 50-100 µg of mitochondrial protein).

  • Add the desired respiratory substrate (e.g., 10 mM succinate).

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add a known amount of ADP (e.g., 100 nmol) to initiate coupled respiration (State 3).

  • After the ADP is phosphorylated to ATP, the respiration rate will return to a slower rate (State 4).

  • To test the effect of this compound, add different concentrations of FA to the chamber before or after the addition of the substrate and observe the changes in oxygen consumption rates.

  • Calculate the respiratory control ratio (RCR = State 3 rate / State 4 rate) as an indicator of mitochondrial coupling and integrity.

ATPase Activity Assay

This is a general spectrophotometric assay to measure the ATP hydrolysis activity of the F1Fo-ATP synthase.[18][19][20][21][22]

Materials:

  • Isolated plant mitochondria (can be freeze-thawed to expose the F1 unit).

  • Assay buffer: 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 50 mM KCl.

  • ATP solution.

  • Malachite green reagent or a coupled enzyme system (pyruvate kinase/lactate dehydrogenase) for detecting phosphate release or ADP production, respectively.

  • Spectrophotometer.

Procedure (Malachite Green method):

  • Incubate the mitochondrial sample with the assay buffer.

  • Add this compound at the desired concentrations to the experimental samples.

  • Initiate the reaction by adding ATP.

  • Incubate at a constant temperature for a set period (e.g., 15-30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., SDS).

  • Add the Malachite green reagent to detect the released inorganic phosphate.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the specific activity of ATPase based on a phosphate standard curve.

Quantification of Reactive Oxygen Species (ROS)

This protocol describes the use of fluorescent probes to measure ROS production in isolated mitochondria.[23][24][25][26][27][28]

Materials:

  • Isolated plant mitochondria.

  • Assay buffer (as for respiration).

  • Fluorescent probe for ROS (e.g., 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) for general ROS, or MitoSOX Red for mitochondrial superoxide).

  • Fluorometer or fluorescence microscope.

Procedure (using H₂DCFDA):

  • Load the isolated mitochondria with H₂DCFDA by incubating them in the assay buffer containing the probe.

  • Wash the mitochondria to remove excess probe.

  • Resuspend the mitochondria in fresh assay buffer.

  • Treat the mitochondria with different concentrations of this compound.

  • Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • The increase in fluorescence is proportional to the rate of ROS production.

Signaling Pathways and Logical Relationships

This compound-induced mitochondrial dysfunction triggers downstream signaling cascades that ultimately lead to programmed cell death (PCD).

This compound-Induced Mitochondrial Damage Pathway

The initial interaction of this compound with mitochondria sets off a cascade of events leading to cellular damage. This can be visualized as a direct cause-and-effect workflow.

Fusaric_Acid_Mitochondrial_Damage FA This compound Mito Mitochondrion FA->Mito enters ETC Electron Transport Chain (Complex II, α-KGDH) FA->ETC inhibits ATPSynthase ATP Synthase (Complex V) FA->ATPSynthase inhibits ROS Increased ROS (O₂⁻, H₂O₂) ETC->ROS leads to ATP Decreased ATP ATPSynthase->ATP leads to OxidativeStress Oxidative Stress (Lipid Peroxidation) ROS->OxidativeStress causes CellularDamage Cellular Damage & Cell Death ATP->CellularDamage contributes to OxidativeStress->CellularDamage causes

Caption: Workflow of this compound's direct impact on mitochondria.

MKK5-MPK3/6 Signaling Cascade in this compound-Induced Cell Death

Research in Arabidopsis thaliana has implicated a specific Mitogen-Activated Protein Kinase (MAPK) cascade in the signaling pathway leading to cell death following exposure to this compound.[23][29]

MAPK_Cascade FA This compound MitoDysfunction Mitochondrial Dysfunction (ROS Production) FA->MitoDysfunction UpstreamSignal Upstream Signal (Unknown) MitoDysfunction->UpstreamSignal MKK5 MKK5 UpstreamSignal->MKK5 activates MPK3_6 MPK3 / MPK6 MKK5->MPK3_6 phosphorylates & activates DownstreamTargets Downstream Targets (e.g., Transcription Factors) MPK3_6->DownstreamTargets phosphorylates CellDeath Programmed Cell Death DownstreamTargets->CellDeath regulates genes for

Caption: MKK5-MPK3/6 cascade in FA-induced cell death.

Experimental Workflow for Assessing this compound's Mitochondrial Impact

A logical workflow for researchers investigating the effects of this compound on plant mitochondria would involve a series of interconnected experiments.

Experimental_Workflow Start Plant Material (e.g., seedlings, cell culture) MitoIsolation Mitochondrial Isolation Start->MitoIsolation O2Consumption Oxygen Consumption Assay (Clark Electrode) MitoIsolation->O2Consumption ATPaseAssay ATPase Activity Assay MitoIsolation->ATPaseAssay ROS_Assay ROS Measurement (Fluorescent Probes) MitoIsolation->ROS_Assay MembranePotential Membrane Potential Assay (e.g., Safranine) MitoIsolation->MembranePotential DataAnalysis Data Analysis & Interpretation O2Consumption->DataAnalysis ATPaseAssay->DataAnalysis ROS_Assay->DataAnalysis MembranePotential->DataAnalysis

References

The Isolation of Fusaric Acid from Fusarium heterosporum: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fusaric acid, a picolinic acid derivative mycotoxin, was first isolated from the fungus Fusarium heterosporum. This technical guide provides a comprehensive overview of the history of its isolation, detailing both the initial discovery and modern methodologies. It is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a visualization of its biosynthetic pathway.

Introduction: A Historical Perspective

The history of this compound begins in 1934 when Japanese scientists T. Yabuta, K. Kambe, and T. Hayashi first isolated this novel phytotoxin from the fungus Fusarium heterosporum, which was responsible for the "bakanae" disease of rice seedlings. Their pioneering work, published in the Journal of the Agricultural Chemical Society of Japan, laid the foundation for decades of research into the biological activities and biosynthetic pathways of this intriguing secondary metabolite.[1] this compound (5-butylpicolinic acid) is now known to be produced by a wide range of Fusarium species and exhibits a variety of biological effects, including phytotoxicity, antimicrobial activity, and inhibitory effects on certain enzymes.[1][2][3]

Experimental Protocols for the Isolation and Analysis of this compound

Fungal Culture and Inoculation

Successful isolation of this compound begins with the proper cultivation of the fungus.

  • Culture Media: Fusarium species can be cultured on various solid and liquid media to promote the production of this compound.

    • Solid Media: Potato Dextrose Agar (PDA) is a commonly used solid medium for initial culture and maintenance of Fusarium strains. For larger-scale production, autoclaved corn kernels have been shown to be an effective substrate.

    • Liquid Media: For easier extraction of secreted metabolites, liquid broth cultures are often preferred. Suitable liquid media include Potato Sucrose Broth (PSB) and Czapek Dox broth.

  • Inoculation and Incubation:

    • Prepare a spore suspension from a mature PDA culture of Fusarium heterosporum.

    • Inoculate the chosen sterile liquid or solid medium with the spore suspension.

    • Incubate the cultures at approximately 24-28°C. The incubation period can range from 7 to 21 days, depending on the medium and specific strain. Agitation (e.g., 180 rpm on a rotary shaker) is often employed for liquid cultures to ensure proper aeration and nutrient distribution.

Extraction of this compound

The following protocol outlines a general method for the solvent extraction of this compound from a liquid culture filtrate.

  • Separation of Mycelia: After the incubation period, separate the fungal biomass from the culture broth by filtration through Whatman No. 1 filter paper or by centrifugation (e.g., 2,200 x g for 15 minutes). The supernatant contains the secreted this compound.

  • Acidification: Adjust the pH of the culture filtrate to approximately 2.0-4.0 using an acid such as 2M HCl. This protonates the carboxylic acid group of this compound, making it more soluble in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified filtrate to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent, such as ethyl acetate.

    • Shake the funnel vigorously for 1-2 minutes, ensuring proper mixing of the aqueous and organic phases.

    • Allow the layers to separate and collect the upper organic phase.

    • Repeat the extraction process two more times with fresh ethyl acetate to maximize the recovery of this compound.

  • Drying and Evaporation:

    • Pool the organic extracts.

    • Dry the pooled extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Purification and Analysis

Further purification and analysis are necessary to isolate pure this compound and quantify its yield.

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: A common solvent system is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).

    • Visualization: this compound spots can be visualized under UV light (254 nm). The Rf value can be compared to a pure standard for identification.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to ensure the protonation of the analyte.

    • Detection: UV detection at approximately 270 nm is suitable for the quantification of this compound. The retention time and peak area are compared to a standard curve of known concentrations.

Quantitative Data on this compound Production

The production of this compound can vary significantly depending on the Fusarium species, the specific strain, and the culture conditions. The following table summarizes representative data on this compound yields from various studies.

Fusarium SpeciesStrain(s)Culture MediumThis compound YieldReference
F. oxysporum798, 801Czapek Dox broth0.8 - 3.5 mM[2]
F. moniliformeMating population CLiquid Culture320 - 1590 mg/L[4]
F. crookwellense, F. napiforme, F. sambucinum, etc.VariousAutoclaved Corn<100 to >1000 µg/g[4][5]
F. verticillioidesTransgenic strainsPDA with 50% sea water9.65 to 135 µg/kg of agar culture[6]

Biosynthetic Pathway of this compound

The biosynthesis of this compound in Fusarium species is a complex process involving a dedicated gene cluster. The pathway involves the condensation of a polyketide, derived from acetate units, with an amino acid precursor.

Fusaric_Acid_Biosynthesis Acetate Acetate Polyketide_Synthase Polyketide Synthase (Fub1) Acetate->Polyketide_Synthase Aspartate Aspartate Amino_Acid_Precursor Amino Acid Precursor Aspartate->Amino_Acid_Precursor Polyketide_Chain Polyketide Chain Polyketide_Synthase->Polyketide_Chain Condensation_Enzymes Condensation & Cyclization Enzymes (Fub6, Fub7, Fub8) Polyketide_Chain->Condensation_Enzymes Amino_Acid_Precursor->Condensation_Enzymes Dihydrofusaric_Acid Dihydrothis compound Condensation_Enzymes->Dihydrofusaric_Acid Oxidase Oxidase (Fub9) Dihydrofusaric_Acid->Oxidase Fusaric_Acid This compound Oxidase->Fusaric_Acid

Caption: Proposed biosynthetic pathway of this compound in Fusarium species.

Conclusion

The isolation of this compound from Fusarium heterosporum over 90 years ago marked a significant milestone in the study of fungal secondary metabolites. While the original methods have been refined and modernized, the fundamental principles of extraction and purification remain. This guide provides researchers with a solid foundation of both the historical context and the practical, modern techniques required for the successful isolation and analysis of this important mycotoxin. The elucidation of its biosynthetic pathway continues to open new avenues for research into the genetic regulation of its production and its role in plant-pathogen interactions.

References

The Role of Fusaric Acid in the Chelation of Metal Ions in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, is a significant virulence factor in plant diseases, primarily due to its potent phytotoxicity. A substantial body of evidence indicates that a primary mechanism of FA's toxicity is its ability to chelate essential metal ions within plant tissues, thereby disrupting critical physiological and biochemical processes. This technical guide provides an in-depth examination of the role of this compound in metal ion chelation in plants, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. This document is intended for researchers, scientists, and professionals in the fields of plant pathology, mycotoxicology, and drug development.

Introduction

This compound (5-butyl-pyridine-2-carboxylic acid) is a non-specific phytotoxin that contributes to the virulence of pathogenic Fusarium species, the causal agents of vascular wilt and root rot in a wide range of economically important crops.[1][2] Its mode of action is multifaceted, affecting cell membrane permeability, mitochondrial function, and inducing oxidative stress.[3][4] However, one of the most critical aspects of its phytotoxicity is its function as a chelating agent for divalent and trivalent metal cations.[1][5]

This guide will explore the intricate relationship between this compound and metal ions such as iron (Fe), copper (Cu), and zinc (Zn) within the plant system. By sequestering these essential micronutrients, this compound effectively creates a state of localized nutrient deficiency, leading to the inhibition of metalloenzymes and the disruption of vital cellular functions, ultimately culminating in characteristic disease symptoms like wilting, chlorosis, and necrosis.[1][3] Understanding this chelation mechanism is paramount for developing effective strategies to mitigate the impact of Fusarium diseases on agriculture.

This compound-Metal Ion Interactions

This compound's molecular structure, featuring a pyridine ring and a carboxylic acid group, enables it to form stable complexes with various metal ions.[6][7] This chelation is a key factor in its biological activity. The phytotoxicity of this compound can be significantly ameliorated by the exogenous application of specific metal ions, demonstrating the in-planta relevance of this interaction.[1][2]

Quantitative Data on this compound Phytotoxicity and Metal Ion Reversal

The following tables summarize quantitative findings from studies investigating the effects of this compound on plants and the reversal of these effects by metal ions.

Plant SpeciesThis compound (FA) ConcentrationObserved Phytotoxic EffectsMetal Ion TreatmentConcentration of Metal IonReversal of PhytotoxicityReference
Tomato (Lycopersicon esculentum)0.5 - 1 mMProgressive stem depigmentation, loss of turgor, wiltingCuSO₄, FeSO₄, ZnSO₄0.025% (foliar spray)Increased stem strength and pigmentation, enhanced resistance to FA[1]
Cucumber (Cucumis sativus)Not specifiedWilting, reduced growth, photosynthesis inhibitionZnSO₄48 µM17% increase in toxicity mitigation, decreased FA transportation to shoots[8][9]
Cucumber (Cucumis sativus)Not specifiedWilting, reduced growth, photosynthesis inhibitionCuSO₄20 µM20% increase in toxicity mitigation, less FA absorption[8][9]
Experimental ConditionThis compound (FA) Content in Plants (Control + FA)This compound (FA) Content in Plants (+Zn)This compound (FA) Content in Plants (+Cu)Reference
Hydroponic cucumber cultureSignificantly higherSignificantly decreased with increasing Zn concentrationSignificantly decreased with increasing Cu concentration[8]

Experimental Protocols

This section details the methodologies employed in key experiments to investigate the interaction between this compound and metal ions in plants.

Plant Phytotoxicity Assay

Objective: To assess the phytotoxic effects of this compound on whole plants and the potential for reversal by metal ion supplementation.

Materials:

  • 3-week-old tomato seedlings (e.g., cultivar Monika)

  • Sterile deionized water

  • This compound (analytical grade)

  • Metal salts (e.g., CuSO₄, FeSO₄, ZnSO₄)

  • Beakers or hydroponic containers

  • Foliar sprayer

Procedure:

  • Prepare stock solutions of this compound in sterile water at various concentrations (e.g., 0.5 mM, 1 mM).

  • Gently remove tomato seedlings from their growth medium and wash the roots carefully with sterile water.

  • Immerse the roots of the seedlings in the prepared this compound solutions. Use sterile water as a negative control.

  • For metal ion rescue experiments, prepare a 0.025% solution of each metal salt.

  • Prior to immersing the roots in the this compound solution, spray the leaves of a subset of plants with the metal salt solutions until runoff.

  • Maintain the plants under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Observe and document the development of phytotoxic symptoms such as wilting, stem discoloration, and loss of turgor over a period of 3 to 6 days.[1]

  • Quantify plant health parameters such as stem strength, pigmentation, and overall biomass.

Quantification of this compound in Plant Tissues

Objective: To determine the concentration of this compound in plant tissues under different treatment conditions.

Materials:

  • Plant tissue samples (roots, shoots)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Methanol

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Homogenize a known weight of fresh or lyophilized plant tissue.

  • Extract the homogenized tissue with a suitable solvent, such as ethyl acetate.

  • Acidify the extract to approximately pH 2.0 with HCl to protonate the this compound, facilitating its extraction into the organic phase.

  • Separate the organic phase and evaporate it to dryness using a rotary evaporator under reduced pressure.

  • Resuspend the dried extract in a known volume of methanol.

  • Filter the resuspended sample through a 0.22 µm syringe filter.

  • Analyze the sample using an HPLC system equipped with a C18 column and a UV detector, with detection at an appropriate wavelength for this compound (e.g., 270 nm).

  • Quantify the this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of pure this compound.[10]

Signaling Pathways and Logical Relationships

The interaction of this compound with plant cells triggers a cascade of signaling events, often leading to programmed cell death (PCD). Metal ion chelation by this compound is a key upstream event that can initiate these pathways.

This compound-Induced Cell Death Signaling

This compound can induce PCD in plants, a process that involves the activation of specific signaling cascades.[11] The mitogen-activated protein kinase (MAPK) pathway has been identified as a crucial component in this process.[11][12]

Fusaric_Acid_Signaling FA This compound Metal_Chelation Chelation of Metal Ions (Fe, Cu, Zn) FA->Metal_Chelation ROS Reactive Oxygen Species (ROS) Generation Metal_Chelation->ROS MAPKKK MAPK Kinase Kinase (MAPKKK) ROS->MAPKKK MAPKK MAPK Kinase (MAPKK) MAPKKK->MAPKK Phosphorylation MPK3_6 MPK3/MPK6 MAPKK->MPK3_6 Phosphorylation PCD Programmed Cell Death (PCD) MPK3_6->PCD Phytotoxicity Phytotoxicity Symptoms (Wilting, Necrosis) PCD->Phytotoxicity

Caption: this compound-induced cell death signaling pathway in plants.

Experimental Workflow for Investigating FA-Metal Ion Interactions

The following diagram illustrates a typical experimental workflow for studying the effects of this compound and metal ions on plants.

Experimental_Workflow Start Plant Material (e.g., Seedlings) Treatment Treatment Groups: 1. Control 2. This compound (FA) 3. FA + Metal Ion (e.g., Zn, Cu) 4. Metal Ion only Start->Treatment Incubation Incubation under Controlled Conditions Treatment->Incubation Phenotypic Phenotypic Analysis: - Wilt Index - Biomass - Photosynthesis Incubation->Phenotypic Biochemical Biochemical Analysis: - FA Content (HPLC) - Oxidative Stress Markers - Antioxidant Enzymes Incubation->Biochemical Data Data Analysis and Interpretation Phenotypic->Data Biochemical->Data

Caption: Experimental workflow for FA and metal ion studies.

Conclusion

The chelation of essential metal ions by this compound is a cornerstone of its phytotoxic mechanism. By sequestering iron, copper, and zinc, this compound induces a state of micronutrient deficiency within the plant, leading to the disruption of numerous metabolic pathways and ultimately causing disease symptoms. The ability to reverse these toxic effects through the application of supplemental metal ions provides strong evidence for this mode of action. Future research should focus on elucidating the precise molecular targets of this compound-metal complexes and exploring the potential for utilizing metal-based treatments to enhance plant resistance to Fusarium diseases. A deeper understanding of the signaling cascades initiated by this compound-induced metal deficiency will also be critical for the development of novel disease management strategies.

References

Fusaric Acid: A Comprehensive Technical Guide to its Antibacterial and Antifungal Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, has garnered significant attention for its diverse biological activities, including notable antibacterial and antifungal properties. This document provides an in-depth technical overview of the antimicrobial characteristics of this compound and its derivatives. It consolidates quantitative data on its efficacy against a range of bacterial and fungal pathogens, details the experimental protocols for its evaluation, and visualizes the key signaling pathways and mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, mycology, and drug development who are investigating the potential of this compound as a novel antimicrobial agent.

Introduction

This compound (5-butylpicolinic acid) is a secondary metabolite first isolated from the fungus Fusarium heterosporium.[1] While primarily known as a phytotoxin, a growing body of research has illuminated its potential as a broad-spectrum antimicrobial agent.[2] Its activities extend to both pathogenic bacteria and fungi, making it a compelling candidate for further investigation in an era of increasing antimicrobial resistance. This guide synthesizes the current understanding of this compound's antimicrobial effects, focusing on its mechanisms of action, quantitative efficacy, and the methodologies employed in its study.

Antibacterial Properties of this compound and its Analogs

This compound and its synthetic analogs have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The primary mechanisms of action appear to involve the disruption of biofilm formation and the alteration of bacterial stress responses through the modulation of gene expression.[3]

Quantitative Antibacterial Data

The antibacterial efficacy of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes the available data for this compound analogs qy17 and qy20.[3]

CompoundBacterial StrainMIC (μg/mL)
qy17Staphylococcus haemolyticus16
qy17Staphylococcus epidermidis16
qy17Enterococcus faecium8
qy17Klebsiella pneumoniae>256
qy20Staphylococcus haemolyticus16
qy20Staphylococcus epidermidis16
qy20Enterococcus faecium8
qy20Klebsiella pneumoniae>256

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Analogs Against Various Bacterial Strains.[3]

Mechanism of Antibacterial Action

Studies on this compound derivatives have revealed a multi-faceted mechanism of action against bacteria like Staphylococcus haemolyticus. This includes the inhibition of biofilm formation and disruption of mature biofilms in a dose-dependent manner.[3] At a molecular level, these effects are achieved by downregulating the transcription of genes involved in biofilm formation and stress response, such as sigB, srtA, ebp, and fbp, while upregulating genes like agrB.[3]

The proposed antibacterial mechanism of a this compound analog (qy17) against S. haemolyticus involves the modulation of key regulatory and structural genes, leading to the inhibition of biofilm formation.

G Fusaric_Acid This compound Analog (qy17) agrB agrB gene Fusaric_Acid->agrB Upregulates sigB sigB gene (stress response) Fusaric_Acid->sigB Downregulates srtA srtA gene (transpeptidase) Fusaric_Acid->srtA Downregulates ebp_fbp ebp, fbp genes (surface proteins) Fusaric_Acid->ebp_fbp Downregulates Biofilm_Formation Biofilm Formation sigB->Biofilm_Formation Inhibits srtA->Biofilm_Formation Inhibits ebp_fbp->Biofilm_Formation Inhibits

Caption: Antibacterial signaling pathway of a this compound analog.

Experimental Protocol: Microbroth Dilution for MIC and MBC Determination

The following protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antibacterial compounds.[3]

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Start prep_bacteria Prepare bacterial suspension (10^6 CFUs/mL) start->prep_bacteria prep_compound Prepare serial dilutions of This compound (2-256 μg/mL) in MHB medium start->prep_compound inoculate Inoculate 100 μL of bacterial suspension into each well (Total volume = 200 μL) prep_bacteria->inoculate prep_compound->inoculate incubate Incubate at 37°C for 20 h with shaking (150 rpm) inoculate->incubate read_mic Visually inspect for turbidity to determine MIC (lowest concentration with no growth) incubate->read_mic plate_mbc Plate aliquots from clear wells onto TSB agar read_mic->plate_mbc incubate_mbc Incubate agar plates plate_mbc->incubate_mbc read_mbc Determine MBC (lowest concentration with no bacterial growth on agar) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Antifungal Properties of this compound

This compound exhibits a broad range of inhibitory activities against various plant pathogenic fungi.[4] The mechanism of its antifungal action is thought to be related to its ability to chelate metal ions, which are essential for various cellular processes in fungi.[5]

Quantitative Antifungal Data

The antifungal activity of this compound is often expressed as the 50% effective concentration (EC₅₀), which is the concentration required to inhibit fungal growth by 50%. The following table presents the EC₅₀ values of this compound against several plant pathogenic fungi.[4]

Fungal SpeciesEC₅₀ (μg/mL)
Thanatephorus cucumeris22.42
Colletotrichum higginsianum31.67
Colletotrichum gloeosporioides90.80
Valsa mali>200 (12.93% inhibition at 200 μg/mL)
Alternaria longipes>200 (28.57% inhibition at 200 μg/mL)

Table 2: 50% Effective Concentration (EC₅₀) of this compound Against Plant Pathogenic Fungi.[4]

Mechanism of Antifungal Action

The antifungal activity of this compound is linked to its phytotoxicity, which can be mitigated by the exogenous application of metal ions such as copper, iron, or zinc.[5] This suggests that this compound acts as a chelating agent, depriving the fungi of essential metal cofactors required for enzymatic activity and other vital cellular functions. In Fusarium oxysporum, this compound production is influenced by environmental factors such as pH and iron availability, and is regulated by the cell wall integrity (CWI) mitogen-activated protein kinase (MAPK) pathway.[6]

The production of this compound in Fusarium oxysporum is regulated by a complex interplay of environmental signals and intracellular signaling pathways.

G cluster_env Environmental Factors cluster_reg Regulatory Pathways Alkaline_pH Alkaline pH FA_Production This compound Production Alkaline_pH->FA_Production Promotes Low_Iron Low Iron Availability Low_Iron->FA_Production Promotes Poor_Nitrogen Poor Nitrogen Sources Poor_Nitrogen->FA_Production Promotes CWI_MAPK CWI MAPK Pathway CWI_MAPK->FA_Production Positively Regulates HapX HapX (Iron Homeostasis Regulator) HapX->FA_Production Inhibits

Caption: Regulation of this compound production in F. oxysporum.

Experimental Protocol: Poison Plate Technique for Antifungal Activity

The poison plate technique is a common method for evaluating the in vitro antifungal activity of chemical compounds.[4]

G cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_analysis Analysis start Start prep_compound Prepare stock solution of This compound (10 mg/mL) in methanol start->prep_compound prep_fungi Cultivate test fungi on PDA for 5 days at 28°C start->prep_fungi prep_media Mix this compound stock with molten PDA to achieve desired concentrations (e.g., 12.5-200 μg/mL) prep_compound->prep_media inoculate Place mycelial disc at the center of the this compound-amended and control PDA plates prep_media->inoculate cut_mycelia Cut 5 mm mycelial discs from the edge of the fungal colony prep_fungi->cut_mycelia cut_mycelia->inoculate incubate Incubate at 28°C for 2-7 days inoculate->incubate measure_growth Measure the radial growth of the fungal colonies incubate->measure_growth calculate_inhibition Calculate the percentage of inhibition and determine EC₅₀ measure_growth->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for the poison plate antifungal assay.

Interspecies Signaling

This compound can also act as an interspecies signaling molecule, influencing the production of antifungal metabolites in other microorganisms. For instance, in Pseudomonas protegens Pf-5, this compound has been shown to decrease the production of 2,4-diacetylphoroglucinol (DAPG) while increasing the production of pyoluteorin.[7][8] This modulation of antibiotic production occurs at the transcriptional level.[7] This highlights the complex ecological role of this compound in microbial communities.

Conclusion and Future Directions

This compound and its derivatives present a promising avenue for the development of new antimicrobial agents. Their demonstrated efficacy against both bacteria and fungi, coupled with a growing understanding of their mechanisms of action, warrants further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial activity and reduce potential toxicity of this compound analogs.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of these compounds in animal models of infection.

  • Mechanism of Action Elucidation: To further unravel the molecular targets of this compound in both bacterial and fungal cells.

  • Synergistic Studies: To explore the potential of this compound in combination with existing antimicrobial drugs to combat resistant pathogens.

The continued exploration of this compound's antimicrobial properties holds the potential to contribute significantly to the arsenal of treatments for infectious diseases.

References

Methodological & Application

Application Note: Quantification of Fusaric Acid in Plant Tissues Using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaric acid (FA) is a mycotoxin produced by various Fusarium species, which are common plant pathogens.[1] This toxin is implicated in plant diseases such as vascular wilt and root rot in a wide range of agricultural crops.[2][3] Given its phytotoxicity and potential health risks associated with its presence in contaminated food and feed, a sensitive and reliable method for the quantification of this compound in plant tissues is crucial.[1][2] This application note provides a detailed protocol for the quantification of this compound in plant tissues using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique known for its high sensitivity and selectivity.[2]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plant tissues is depicted below.

G cluster_0 Sample Preparation cluster_1 Sample Cleanup (Optional) cluster_2 Analysis A Plant Tissue Collection B Homogenization A->B C Extraction with Methanol B->C D Ultrasonication C->D E Centrifugation D->E F Supernatant Collection E->F G Solid Phase Extraction (SPE) C18 Cartridge F->G Optional Cleanup J HPLC-MS/MS Analysis F->J H Elution G->H I Evaporation & Reconstitution H->I I->J K Data Acquisition J->K L Quantification K->L

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes the quantitative data for the analysis of this compound using HPLC-MS/MS as reported in various studies.

ParameterValueMatrixReference
Limit of Quantification (LOQ)2 ng/mLGrapevine Leaves[4]
Linear Range1 - 200 µg/mLStandard Solution in Methanol[2]
Recoveries79.1 - 105.8%Spiked Food and Feed Products[5][6]
Recovery Efficiencies> 98.2%Spiked Fusarium verticillioides Cultures[6]

Detailed Experimental Protocols

Sample Preparation and Extraction

This protocol is based on methodologies described for the extraction of this compound from plant materials.[2][4]

Materials:

  • Plant tissue sample (e.g., leaves, stems, roots)

  • Methanol (HPLC grade)[2]

  • Homogenizer (e.g., Retsch Grindomix GM 200)[2]

  • Ultrasonicator bath

  • Centrifuge and centrifuge tubes (100 mL)

  • Syringe filters (0.22 µm)

Protocol:

  • Homogenization: Weigh an aliquot of the plant tissue sample (e.g., 20 g) and homogenize it to a fine powder.[2]

  • Extraction: Transfer the homogenized sample to a 100 mL centrifuge tube and add 25 mL of methanol.[2]

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 4 hours.[2]

  • Second Extraction: Add another 25 mL of methanol to the sample and allow it to extract overnight.[2]

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes.[2]

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Filtration: Filter the extract through a 0.22 µm syringe filter before HPLC-MS/MS analysis.[2]

Optional Sample Cleanup using Solid Phase Extraction (SPE)

For complex matrices, an optional cleanup step using a C18 SPE cartridge can be employed to remove highly apolar compounds.[4]

Materials:

  • C18 SPE cartridge

  • Methanol (HPLC grade)

  • Extracted sample from the previous step

Protocol:

  • Cartridge Conditioning: Condition the C18 SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.

  • Sample Loading: Load a portion of the filtered extract onto the conditioned SPE cartridge.[4]

  • Washing: Wash the cartridge with a non-eluting solvent to remove interfering compounds.

  • Elution: Elute the this compound from the cartridge with an appropriate solvent, such as methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

The following are suggested starting parameters for HPLC-MS/MS analysis of this compound, compiled from various sources.[2][4][7]

Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

HPLC Conditions:

  • Column: C8 or C18 analytical column (e.g., HP Zorbax Eclipse XDB-C8, 5 µm)[4]

  • Mobile Phase A: Water with 0.1% formic acid[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[2]

  • Gradient: A suitable gradient to achieve separation (e.g., starting with a higher percentage of Mobile Phase A and gradually increasing Mobile Phase B).

  • Flow Rate: 0.05 mL/min[2]

  • Injection Volume: 1 µL[2]

  • Column Temperature: 25 °C[6]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode can be tested for optimal sensitivity.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ for positive mode or [M-H]⁻ for negative mode of this compound (C10H13NO2, MW: 179.22).

  • Product Ions: Specific product ions for this compound should be determined by direct infusion of a standard solution.

  • Collision Energy and other MS parameters: Optimize for the specific instrument being used.

Signaling Pathway and Logical Relationships

While this application note focuses on the analytical method, it's important to understand the biological context. This compound can induce plant defense responses.[4] The quantification of this compound in planta allows researchers to correlate its concentration with the induction of these defense mechanisms, such as the production of phytoalexins.[4]

G A Fusarium Infection B This compound Production in Planta A->B C Induction of Plant Defense Responses B->C E Quantification via HPLC-MS/MS B->E Measurement D Phytoalexin Synthesis C->D D->E Measurement F Correlation Analysis E->F

Caption: Logical relationship in studying this compound's role.

References

Application Notes and Protocols: In Vitro Cell Viability Assay with Fusaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid, a mycotoxin produced by various Fusarium species, has garnered significant interest in biomedical research due to its diverse biological activities. Notably, it has demonstrated potent anti-proliferative and cytotoxic effects against a range of cancer cell lines.[1][2] Understanding the impact of this compound on cell viability is crucial for elucidating its mechanism of action and evaluating its therapeutic potential. This document provides a detailed protocol for assessing the in vitro cell viability of cells treated with this compound, primarily using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Additionally, it summarizes key cytotoxic data and visualizes the experimental workflow and relevant signaling pathways.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines, providing a comparative overview of its cytotoxic potency.

Cell LineCell TypeIncubation Time (hours)IC50
HeLaHuman Cervical Carcinoma24200 µg/mL
HeLaHuman Cervical Carcinoma48200-400 µg/mL
IshikawaHuman Endometrial Adenocarcinoma72142.81 µM
SNOHuman Esophageal Carcinoma2478.81 µg/mL
Thp-1Human Monocytic Leukemia24107.7 µg/mL
PBMCsHuman Peripheral Blood Mononuclear Cells24240.8 µg/mL

Experimental Protocol: MTT Assay for Cell Viability

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent or suspension cell lines using the MTT colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well flat-bottom sterile microplates

  • Adherent or suspension cells of interest

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the density to plate approximately 5,000-10,000 cells per well in a 96-well plate. Incubate overnight to allow for cell attachment.

    • For suspension cells, count the cells and seed them directly into a 96-well plate at a density of 20,000-50,000 cells per well.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

    • Further dilute the stock solution with serum-free medium to create a series of working concentrations. It is recommended to perform a serial dilution to test a wide range of concentrations (e.g., 0, 10, 25, 50, 100, 200, 400, 500 µM).

  • Cell Treatment:

    • After cell attachment (for adherent cells), carefully remove the medium and replace it with fresh medium containing the desired concentrations of this compound.

    • For suspension cells, add the this compound working solutions directly to the wells.

    • Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a negative control group (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan Crystals:

    • After the incubation with MTT, carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding fa_prep This compound Dilution treatment Treatment with this compound fa_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubation (3-4h) mtt_addition->formazan_incubation solubilization Add Solubilization Solution formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50

Caption: Workflow for determining cell viability upon this compound treatment using the MTT assay.

Signaling Pathways Modulated by this compound

This compound has been shown to induce cell death through multiple signaling pathways, including the induction of endoplasmic reticulum (ER) stress and the modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3][4]

G cluster_pathway This compound Induced Signaling cluster_er ER Stress Pathway cluster_mapk MAPK Pathway FA This compound ER_Stress ER Stress FA->ER_Stress MAPK MAPK Activation (e.g., JNK, p38) FA->MAPK UPR Unfolded Protein Response ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Apoptosis Apoptosis CHOP->Apoptosis MAPK->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Application Notes & Protocols: Fusaric Acid Extraction from Contaminated Grain

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fusaric acid (FA) is a mycotoxin produced by various species of the Fusarium fungus, which commonly infects agricultural crops like maize, wheat, barley, and sorghum.[1][2] As a picolinic acid derivative, FA is recognized for its phytotoxicity, contributing to plant diseases such as vascular wilt.[3][4] Its presence in the food and feed chain poses a potential risk to human and animal health, and it may act synergistically with other Fusarium toxins, increasing their overall toxicity.[5][6] Consequently, robust and efficient analytical methods are essential for the accurate detection and quantification of this compound in contaminated grain samples to ensure food safety and support toxicological research.

These application notes provide detailed protocols for three common extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Additionally, analytical conditions for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are summarized.

Overview of Extraction & Analysis Workflow

The general procedure for analyzing this compound in grain involves sample preparation, extraction, optional clean-up, and instrumental analysis. The choice of extraction method depends on the laboratory's available equipment, desired sample throughput, and the complexity of the grain matrix.

G General Workflow for this compound Analysis cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_cleanup 3. Clean-up & Concentration cluster_analysis 4. Instrumental Analysis Sample Contaminated Grain Sample (e.g., Maize, Wheat) Grinding Grinding & Homogenization Sample->Grinding LLE Liquid-Liquid Extraction (LLE) Grinding->LLE SPE Solid-Phase Extraction (SPE) Grinding->SPE QuEChERS QuEChERS Grinding->QuEChERS Centrifugation Centrifugation / Filtration LLE->Centrifugation SPE->Centrifugation QuEChERS->Centrifugation Evaporation Evaporation & Reconstitution Centrifugation->Evaporation HPLC HPLC / UPLC-UV/MS Evaporation->HPLC GCMS GC-MS Evaporation->GCMS

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on the principle of partitioning this compound between an aqueous sample phase and an immiscible organic solvent, typically ethyl acetate.[1][6]

Materials:

  • Homogenized grain sample

  • Ethyl acetate

  • 2N Hydrochloric acid (HCl)

  • Methanol (80%)

  • Centrifuge and centrifuge tubes (50 mL)

  • Rotary evaporator or nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 20 g of the homogenized grain sample into a 50 mL centrifuge tube.[7]

  • Initial Extraction: Add 100 mL of a 1:1 methanol-water solution. Homogenize thoroughly.[7]

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 20 minutes.[8]

  • pH Adjustment: Decant the supernatant. Adjust the pH of the supernatant to 3.0 - 4.0 with 2N HCl. This protonates the this compound, making it more soluble in the organic solvent.[6][8]

  • Liquid-Liquid Partitioning: Transfer the acidified supernatant to a separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 2 minutes. Allow the layers to separate.

  • Solvent Collection: Collect the upper organic layer (ethyl acetate). Repeat the extraction twice more with fresh ethyl acetate.[6]

  • Evaporation: Pool the organic extracts and evaporate to dryness at room temperature or under a gentle stream of nitrogen.[6]

  • Reconstitution: Dissolve the dried residue in a known volume (e.g., 1 mL) of 80% methanol or the initial mobile phase for chromatographic analysis.[6]

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Simple Methanol-Based Extraction for UPLC

This rapid protocol is suitable for Ultra-Performance Liquid Chromatography (UPLC) and requires minimal clean-up.[9][10]

Materials:

  • Homogenized grain sample

  • Methanol (HPLC grade)

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonicator

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 20 g of the homogenized grain sample into a 50 mL centrifuge tube.[9]

  • Solvent Addition: Add 25 mL of methanol to the tube.[9]

  • Extraction: Vortex the sample vigorously and then place it in an ultrasonicator bath for a designated period (e.g., 1-4 hours, may require optimization).[9]

  • Centrifugation: Centrifuge the suspension at 6,000 rpm for 5 minutes.[9]

  • Sample Collection: Carefully collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter directly into an autosampler vial for UPLC analysis.

Protocol 3: Modified QuEChERS Extraction

The QuEChERS method is a high-throughput technique involving a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for clean-up.[11][12]

Materials:

  • Homogenized grain sample

  • Acetonitrile (ACN) with 1% formic acid

  • Water (HPLC grade)

  • QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl) or individual salts

  • dSPE tube with C18 sorbent and MgSO₄

  • Centrifuge and centrifuge tubes (50 mL)

  • Vortex mixer

Procedure:

  • Sample Weighing: Weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute to moisten the sample.[11]

  • Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid.[11][13]

  • Extraction: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Cap tightly and vortex vigorously for 1 minute.[13]

  • Centrifugation: Centrifuge at 3,220 x g for 10 minutes to separate the layers.[13]

  • Dispersive SPE Clean-up: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a dSPE tube containing C18 sorbent and MgSO₄.

  • Vortex & Centrifuge: Vortex the dSPE tube for 1 minute, then centrifuge again.

  • Final Extract: Collect the cleaned supernatant, evaporate to dryness, and reconstitute in a suitable solvent for analysis.

Data Presentation: Performance of Extraction Methods

The following tables summarize quantitative data from various studies to allow for easy comparison of methods.

Table 1: Comparison of this compound Extraction Method Performance

Extraction Method Matrix Analytical Method Recovery (%) RSD (%) LOD/LOQ Citation(s)
Simple Methanol Food & Feed Products UPLC-UV 79.1 - 105.8 < 10 - [9][10]
Simple Methanol Fusarium Cultures UPLC-UV > 98.2 < 2.56 - [14]
MISPE Maize HPLC-UV 83.9 - 92.1 - LOQ: 1 µg/g [15]
QuEChERS Maize UHPLC-MS/MS 55.3 - 129.5 < 15.03 LOQ: < 37.5 ng/g [12]

| LLE (Ethyl Acetate) | Culture Filtrate | TLC/Spectrophotometry | - | - | - |[6][16] |

MISPE: Molecularly Imprinted Solid-Phase Extraction. RSD: Relative Standard Deviation. LOD: Limit of Detection. LOQ: Limit of Quantification.

Table 2: Summary of Chromatographic Conditions for this compound Analysis

Analytical Method Column Mobile Phase Flow Rate Detection Citation(s)
UPLC-UV BEH C18 (2.1 x 100 mm, 1.7 µm) Water/Acetonitrile (20:80, v/v) with 0.1% formic acid 0.05 mL/min UV at 220 nm [9][14]
HPLC-UV High-density C18 Methanol, water, and 1% dipotassium hydrogen phosphate - - [17]
HPLC-UV (Ion-Pairing) RP C18 Mobile phase with tetrabutylammonium hydrogen sulfate - Diode-Array UV [15]
GC-MS HP-5MS (30 m x 0.25 mm) Helium carrier gas 1 mL/min MS (70 eV) [18]

| HPLC-MS/QTOF | XRODSIII C18 | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | - | ESI+ |[19] |

Toxicological Significance and Signaling Pathway

This compound exerts its toxicity through multiple mechanisms, primarily by inducing oxidative stress.[3] Upon entering plant cells, it triggers the generation of reactive oxygen species (ROS). This surge in ROS leads to lipid peroxidation, causing damage to cellular membranes and disrupting critical functions like cell signaling.[3] Furthermore, FA-induced oxidative stress can affect plant defense systems by interfering with hormonal signaling pathways, including those regulated by jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), ultimately culminating in programmed cell death.[3]

G Simplified Signaling Pathway of this compound Toxicity cluster_effects Cellular Damage FA This compound (FA) ROS Generation of Reactive Oxygen Species (ROS) FA->ROS LipidP Lipid Peroxidation ROS->LipidP induces Hormone Altered Hormone Signaling (JA, SA, ET) ROS->Hormone alters Membrane Cell Membrane Damage LipidP->Membrane CellDeath Cell Death / Wilt Symptoms Membrane->CellDeath Hormone->CellDeath

Caption: Simplified pathway of this compound phytotoxicity.

References

Application Note: Rapid and Sensitive Determination of Fusaric Acid using Ultra-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fusaric acid (FA) is a mycotoxin produced by various Fusarium species, which are common pathogens of many agricultural crops.[1][2] Its presence in food and feed poses a potential health risk to humans and animals. Therefore, a rapid, sensitive, and reliable analytical method for the determination of this compound is crucial for food safety and quality control. This application note describes a validated Ultra-Performance Liquid Chromatography (UPLC) method for the rapid and quantitative analysis of this compound in various matrices, including fungal cultures and agricultural products.[1][3][4] This method offers a significant reduction in analysis time compared to traditional HPLC methods.

Experimental Protocols

Reagents and Materials
  • This compound standard (Sigma-Aldrich or equivalent)

  • Methanol (UPLC-grade)

  • Acetonitrile (UPLC-grade)

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (LC-MS grade)

  • UPLC-grade water (Milli-Q or equivalent)

  • Syringe filters (0.22 µm)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound standard in methanol to obtain a final concentration of 1 mg/mL.[4]

  • Working Standard Solution (50 µg/mL): Dilute the stock standard solution with methanol to prepare a working standard solution of 50 µg/mL.[4]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working standard solution with methanol to achieve concentrations ranging from 1 to 200 µg/mL (e.g., 1, 10, 20, 50, 100, 150, and 200 µg/mL).[4]

Sample Preparation

A. From Fusarium Solid Cultures: [4]

  • Chop the solid culture into small pieces.

  • Soak the pieces in methanol and sonicate continuously for 4 hours. Repeat this step three times.

  • Centrifuge the supernatant at 6000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter before UPLC analysis.

B. From Food and Feed Products: [4]

  • Homogenize the sample using a grinder.

  • Weigh 20 g of the homogenized sample into a centrifuge tube.

  • Add 25 mL of methanol and sonicate continuously.

  • After 4 hours, add another 25 mL of methanol and allow the extraction to proceed overnight.

  • Centrifuge the mixture at 6000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC analysis.

UPLC Analysis
  • Instrument: Waters Acquity UPLC system or equivalent, equipped with a photodiode array (PDA) or UV detector.[4]

  • Column: Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 mm x 100 mm).[1][5]

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.[4]

    • B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.[4]

  • Gradient: Isocratic elution with 20:80 (v/v) Water:Acetonitrile.[4]

  • Flow Rate: 0.05 mL/min.[1][4]

  • Injection Volume: 1 µL.[1][4]

  • Column Temperature: 25 °C.[1][4][5]

  • Detection Wavelength: 220 nm.[1][4]

  • Run Time: 8 minutes.[1][4]

Data Presentation

Method Validation Summary
ParameterResult
Linearity Range1 - 200 µg/mL[1][4]
Correlation Coefficient (R²)> 0.999[4]
Recovery (Fusarium verticillioides)> 98.2%[4]
Relative Standard Deviation (RSD) (F. verticillioides)< 2.56%[3][4]
Recovery (Food and Feed)79.1 - 105.8%[3][4]
Relative Standard Deviation (RSD) (Food and Feed)< 10%[4]
Sample Analysis Results
Sample MatrixThis compound Concentration (µg/kg)
Transgenic Fusarium Strains9.65 - 135[1][4]
Niblet2.5 - 18[1][3][4]
Oatmeal2.5 - 18[1][3][4]
Red Kidney Bean2.5 - 18[1][3][4]
Soybean2.5 - 18[1][3][4]

Mandatory Visualization

UPLC_Workflow cluster_sample_prep Sample Preparation cluster_uplc_analysis UPLC Analysis cluster_quantification Quantification start Sample (Fungal Culture or Food/Feed) homogenize Homogenization (for solid samples) start->homogenize extract Methanol Extraction with Ultrasonication homogenize->extract centrifuge Centrifugation (6000 rpm, 5 min) extract->centrifuge filter Filtration (0.22 µm Syringe Filter) centrifuge->filter inject Inject 1 µL into UPLC System filter->inject Filtered Extract separation UPLC Separation (BEH C18, 2.1x100 mm, 1.7 µm) Mobile Phase: 20:80 Water:ACN (0.1% TFA) Flow Rate: 0.05 mL/min inject->separation detection UV Detection at 220 nm separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis quantify Quantify this compound (Compare peak areas) data_analysis->quantify calibration Prepare Calibration Curve (1-200 µg/mL) calibration->quantify result Report Results (µg/kg) quantify->result

References

Application Notes and Protocols for In Vivo Animal Models in Fusaric Acid Toxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo animal models used to study the toxicity of fusaric acid, a mycotoxin produced by various Fusarium species. Detailed protocols for key experiments are provided to facilitate the design and execution of toxicological studies.

Introduction to this compound Toxicity

This compound (FA) is a mycotoxin commonly found in contaminated agricultural commodities, particularly corn.[1][2] Its toxicological effects are of significant concern for both animal and human health. FA is known to chelate divalent cations, which is believed to be a primary mechanism of its toxicity. It exhibits a range of toxic effects, including neurotoxicity, hepatotoxicity, and potential immunotoxicity.[3][4] Furthermore, this compound can act synergistically with other mycotoxins, such as deoxynivalenol (DON), exacerbating their toxic effects.[5][6] Understanding the in vivo toxicity of this compound is crucial for risk assessment and the development of potential therapeutic interventions.

Animal Models for this compound Toxicity Studies

Several animal models have been employed to investigate the toxic effects of this compound, with rodents, swine, and poultry being the most common. The choice of animal model often depends on the specific research question, as different species can exhibit varying sensitivities and toxicological profiles.

Rodent Models (Rats and Mice)

Rats and mice are widely used to study the general and specific organ toxicity of this compound. They are particularly useful for determining lethal doses (LD50), assessing neurochemical and biochemical alterations, and evaluating histopathological changes in various organs.

Swine Models

Swine are considered an excellent model for studying the effects of mycotoxins on the gastrointestinal and nervous systems due to their physiological similarities to humans. They are particularly sensitive to the emetic effects of this compound.[5]

Poultry Models (Chickens and Turkeys)

Poultry models are important for assessing the impact of this compound on avian health and productivity. Studies in broiler chicks and turkey poults have investigated the effects of dietary this compound on growth performance, organ weights, and neurochemical parameters.[7][8]

Quantitative Toxicological Data

The following tables summarize key quantitative data from in vivo studies on this compound toxicity.

Table 1: Lethal Dose (LD50) of this compound in Rodents

Animal ModelAdministration RouteLD50 (mg/kg body weight)Reference
MouseIntraperitoneal75[9]
MouseIntravenous100[9]
MouseOral180[9]
RatIntraperitoneal250[9]
RatIntravenous210[9]
RatOral480[9]

Table 2: Effects of this compound on Neurotransmitters in Swine (200 mg/kg oral dose)

Brain RegionNeurotransmitter/MetaboliteTime Point (hours)ObservationReference
HypothalamusTryptophan18Elevated[5]
HypothalamusSerotonin18Elevated[5]
Hypothalamus5-Hydroxyindoleacetic acid18Elevated[5]

Table 3: Effects of this compound on Neurotransmitters in Broiler Chicks (fed 100-400 mg/kg diet for 21 days)

Brain RegionNeurotransmitterDietary Concentration (mg/kg)ObservationReference
Frontal CortexNorepinephrine100, 200, 300Higher than controls[7][8]
Frontal CortexEpinephrine300, 400Higher than controls[7][8]

Experimental Protocols

This compound Administration

Objective: To administer a precise dose of this compound to laboratory animals.

Materials:

  • This compound (≥98% purity)

  • Vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or corn oil)

  • Analytical balance

  • Vortex mixer

  • Gavage needles (for oral administration)

  • Syringes and needles (for parenteral administration)

Protocol for Oral Administration in Rodents:

  • Weigh the required amount of this compound using an analytical balance.

  • Dissolve or suspend the this compound in the chosen vehicle. For example, a 25 mg/kg dose in rats can be prepared in a saline vehicle.[10]

  • Ensure the solution is homogenous by vortexing.

  • Administer the this compound solution to the animal via oral gavage using a suitable gavage needle. The volume should be calculated based on the animal's body weight.

Protocol for Intraperitoneal Injection in Rodents:

  • Prepare the this compound solution in a sterile, isotonic vehicle such as saline or PBS. The pH should be close to physiological pH (6.8-7.2).[11]

  • Filter the solution through a 0.2-micron filter to ensure sterility.[11]

  • Administer the solution via intraperitoneal injection into the lower abdominal quadrant, aspirating before injecting to avoid administration into the bladder or gastrointestinal tract.[11]

Neurotransmitter Analysis by HPLC-ECD

Objective: To quantify the levels of dopamine, norepinephrine, and their metabolites in brain tissue.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with an Electrochemical Detector (ECD)

  • C18 reverse-phase column

  • Mobile phase (e.g., 75 mM sodium dihydrogen phosphate, 1.7 mM 1-octanesulfonic acid, 50 µM EDTA, 10% acetonitrile, pH 3.0)

  • Perchloric acid (PCA) solution (0.1 M)

  • Tissue homogenizer

  • Centrifuge

Protocol:

  • Tissue Preparation:

    • Euthanize the animal and rapidly dissect the brain region of interest (e.g., hypothalamus, frontal cortex) on ice.

    • Weigh the tissue and homogenize in ice-cold 0.1 M PCA.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.[12]

    • Collect the supernatant for analysis.[12][13]

  • HPLC-ECD Analysis:

    • Inject an aliquot of the supernatant into the HPLC system.

    • Separate the neurotransmitters on the C18 column using the specified mobile phase and flow rate.

    • Detect the analytes using the electrochemical detector set at an appropriate oxidation potential (e.g., +800 mV).[14]

    • Quantify the neurotransmitter concentrations by comparing the peak areas to those of known standards.

Histopathological Analysis

Objective: To examine the microscopic structural changes in tissues following this compound exposure.

Materials:

  • Formalin (10% neutral buffered)

  • Ethanol (graded series)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Staining reagents (e.g., Hematoxylin and Eosin (H&E), Cresyl Violet, Luxol Fast Blue)

  • Microscope

Protocol for Brain Tissue:

  • Fixation and Processing:

    • Perfuse the animal with saline followed by 10% neutral buffered formalin.

    • Post-fix the brain in formalin for at least 24 hours.

    • Process the tissue through a graded series of ethanol and xylene, and embed in paraffin wax.

    • Section the paraffin-embedded tissue at a desired thickness (e.g., 5-10 µm) using a microtome.

  • Staining:

    • H&E Staining: For general morphology, deparaffinize and rehydrate the sections and stain with Hematoxylin and Eosin.

    • Cresyl Violet Staining: To visualize Nissl bodies in neurons, use a Cresyl Violet staining protocol.[15]

    • Luxol Fast Blue Staining: To assess myelin integrity, use a Luxol Fast Blue staining method.[15]

  • Microscopic Examination:

    • Examine the stained sections under a light microscope to identify any pathological changes, such as neuronal damage, inflammation, or demyelination.

Signaling Pathways in this compound Toxicity

Inhibition of Dopamine β-Hydroxylase

This compound is a known inhibitor of dopamine β-hydroxylase (DBH), the enzyme responsible for converting dopamine to norepinephrine.[16][17][18] This inhibition leads to an accumulation of dopamine and a depletion of norepinephrine in various tissues, which is a key mechanism underlying its neurotoxic effects.

G FA This compound DBH Dopamine β-Hydroxylase Enzyme FA->DBH Inhibits Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Conversion

Inhibition of Dopamine β-Hydroxylase by this compound.

Activation of MAPK Signaling Pathway

This compound has been shown to induce programmed cell death and immunotoxicity by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal Kinase (JNK), while potentially down-regulating p38 MAPK in certain cell types.[12]

G FA This compound Upstream_Kinases Upstream Kinases FA->Upstream_Kinases ERK ERK Upstream_Kinases->ERK Activates JNK JNK Upstream_Kinases->JNK Activates p38 p38 Upstream_Kinases->p38 Inhibits Cellular_Effects Cellular Effects (Apoptosis, Immunotoxicity) ERK->Cellular_Effects JNK->Cellular_Effects

MAPK Signaling Pathway Activation by this compound.

Experimental Workflow for In Vivo this compound Toxicity Study

The following diagram illustrates a typical experimental workflow for an in vivo study of this compound toxicity in a rodent model.

G Animal_Acclimation Animal Acclimation FA_Admin This compound Administration (Oral or IP) Animal_Acclimation->FA_Admin Monitoring Clinical Observation & Body Weight Monitoring FA_Admin->Monitoring Sample_Collection Sample Collection (Blood, Brain, Liver, Kidney) Monitoring->Sample_Collection Biochem Biochemical Analysis (Serum Markers) Sample_Collection->Biochem Neurochem Neurochemical Analysis (HPLC-ECD) Sample_Collection->Neurochem Histopath Histopathological Analysis Sample_Collection->Histopath Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Neurochem->Data_Analysis Histopath->Data_Analysis

Experimental Workflow for this compound Toxicity Study.

References

Spectrophotometric Methods for the Quantification of Fusaric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (5-butylpicolinic acid) is a mycotoxin produced by various Fusarium species, known for its phytotoxicity and potential implications for human and animal health. Accurate quantification of this compound is crucial for agricultural research, food safety, and toxicological studies. This document provides detailed application notes and protocols for the spectrophotometric quantification of this compound, focusing on direct UV-Vis spectrophotometry and Thin-Layer Chromatography (TLC) with densitometric analysis as a complementary technique.

Method 1: Direct UV-Vis Spectrophotometry

Direct UV-Vis spectrophotometry is a rapid and straightforward method for the quantification of this compound, relying on the intrinsic absorbance of the molecule in the ultraviolet spectrum. The picolinic acid moiety of this compound exhibits strong UV absorbance, providing a basis for its direct measurement.

Quantitative Data Summary
ParameterWavelengthLinearity RangeRecoveryLimit of Detection (LOD)Reference
UV-Vis Spectrophotometry 220 nm1 - 200 µg/mL> 0.99> 98.2%Not Specified[1][2]
254 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]
260 nmNot SpecifiedNot SpecifiedNot Specified[4]
270 nmNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
HPLC-UV Not Specified0.1 - 2 mg/mL0.9839Not SpecifiedNot Specified[6]

Note: The quantitative data for the 220 nm wavelength is derived from a UPLC-UV method, which indicates the performance of UV detection at this wavelength. Data for direct spectrophotometry at other wavelengths is less detailed in the available literature. Linearity and detection limits should be determined for each specific instrument and experimental setup.

Experimental Protocol: Direct UV-Vis Spectrophotometry

This protocol outlines the steps for quantifying this compound in a liquid sample, such as a fungal culture filtrate.

1. Sample Preparation (from Culture Filtrate)

  • Filtration: Filter the fungal culture through Whatman No. 1 filter paper to remove mycelia and spores.[4]

  • pH Adjustment: Adjust the pH of the filtrate to approximately 4.0 using 2N HCl. This protonates the this compound, making it more soluble in organic solvents.[4]

  • Liquid-Liquid Extraction:

    • Transfer the pH-adjusted filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction two more times with fresh ethyl acetate.[4]

  • Solvent Evaporation: Pool the ethyl acetate extracts and evaporate the solvent to dryness at room temperature or under reduced pressure.

  • Reconstitution: Dissolve the dried residue in a known volume of a suitable solvent for spectrophotometric analysis, such as methanol or ethanol.[4]

2. Preparation of Standard Solutions

  • Prepare a stock solution of pure this compound (e.g., 1 mg/mL) in the same solvent used for sample reconstitution.

  • From the stock solution, prepare a series of standard solutions with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Spectrophotometric Measurement

  • Set the spectrophotometer to the desired wavelength (e.g., 220 nm, 254 nm, 260 nm, or 270 nm).

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each standard solution and the prepared sample solutions.

4. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).

  • Use the absorbance of the sample solution and the calibration curve equation to calculate the concentration of this compound in the sample.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis start Fungal Culture Filtrate ph_adjust Adjust pH to 4.0 start->ph_adjust extraction Liquid-Liquid Extraction (Ethyl Acetate) ph_adjust->extraction evaporation Evaporate Solvent extraction->evaporation reconstitution Reconstitute in Methanol/Ethanol evaporation->reconstitution measurement Measure Absorbance (e.g., at 270 nm) reconstitution->measurement standards Prepare this compound Standards standards->measurement calibration Generate Calibration Curve measurement->calibration quantification Quantify this compound in Sample calibration->quantification

Caption: Workflow for this compound Quantification by UV-Vis Spectrophotometry.

Method 2: Thin-Layer Chromatography (TLC) with Densitometric Analysis

Thin-Layer Chromatography is a valuable technique for the separation and semi-quantitative or quantitative analysis of this compound. When coupled with a densitometer, it provides a robust method for quantification.

Experimental Protocol: TLC-Densitometry

1. Sample and Standard Preparation

  • Prepare the sample extract as described in the "Sample Preparation" section for UV-Vis spectrophotometry.

  • Prepare a series of this compound standard solutions of known concentrations in a suitable solvent (e.g., methanol).

2. TLC Plate spotting

  • On a silica gel TLC plate, apply known volumes of the sample extract and each standard solution as small spots or narrow bands.

  • Ensure the spots are applied carefully to maintain a consistent starting point.

3. Chromatographic Development

  • Develop the TLC plate in a sealed chromatography chamber containing a suitable mobile phase. A common solvent system is n-butanol:acetic acid:water (4:1:1, v/v/v).

  • Allow the solvent front to move up the plate until it is approximately 1 cm from the top.

  • Remove the plate from the chamber and mark the solvent front.

  • Dry the plate thoroughly in a fume hood.

4. Visualization

  • This compound can be visualized under UV light (254 nm) as a dark spot against a fluorescent background.[3][4]

  • Alternatively, the plate can be sprayed with a visualization reagent such as Dragendorff's reagent.

5. Densitometric Analysis

  • Scan the dried TLC plate using a densitometer at the wavelength of maximum absorbance for the this compound spot (e.g., 254 nm).

  • The instrument will measure the intensity of the spots.

6. Data Analysis

  • The densitometer software will generate a chromatogram with peaks corresponding to the spots.

  • Construct a calibration curve by plotting the peak area or peak height of the standards against their concentrations.

  • Use the peak area or height of the sample spot and the calibration curve to determine the concentration of this compound in the sample.

Logical Relationship Diagram

G cluster_tlc TLC Procedure cluster_quant Quantification spotting Spot Sample & Standards on TLC Plate development Develop Plate in Mobile Phase spotting->development drying Dry the TLC Plate development->drying visualization Visualize under UV Light (254 nm) drying->visualization densitometry Scan with Densitometer visualization->densitometry calibration Generate Calibration Curve densitometry->calibration quantification Quantify this compound calibration->quantification

Caption: Logical Flow for TLC-Densitometric Quantification of this compound.

Concluding Remarks

The choice of method for this compound quantification will depend on the specific requirements of the research, including the required sensitivity, sample matrix, and available equipment. Direct UV-Vis spectrophotometry offers a rapid and simple approach, particularly for screening or for samples with relatively high concentrations of this compound and minimal interfering substances. TLC with densitometric analysis provides an additional separation step, enhancing specificity and offering a robust alternative for quantification. For all methods, proper validation, including the determination of linearity, accuracy, precision, and detection limits, is essential for reliable results.

References

Application of Fusaric Acid in Screening for Resistant Plant Varieties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusaric acid (FA), a mycotoxin produced by various Fusarium species, is a key player in the pathogenesis of Fusarium wilt, a devastating disease affecting a wide range of economically important crops.[1][2][3] Its non-host-specific phytotoxicity makes it a valuable tool for in vitro and in vivo screening of plant germplasm to identify resistant varieties.[3][4] By mimicking the effects of the pathogen, this compound allows for rapid and controlled selection of tolerant individuals, thereby accelerating breeding programs for disease resistance.[5] This document provides detailed application notes and protocols for utilizing this compound in plant resistance screening, along with insights into its mechanism of action and the signaling pathways it triggers.

Mechanism of Action and Phytotoxicity

This compound exerts its toxic effects on plants through a multi-pronged approach. It is known to chelate metal ions such as iron, copper, and zinc, disrupting essential enzymatic processes and altering cell wall permeability.[6][7] This disruption leads to an ionic imbalance within the cells.[6] Furthermore, FA induces oxidative stress through the generation of reactive oxygen species (ROS), which can cause significant cellular damage, including lipid peroxidation, protein degradation, and DNA damage, ultimately leading to programmed cell death (PCD).[2][8][9] The toxin is readily transported throughout the plant, with wilting symptoms often first appearing in the cotyledons and lower leaves.[2][7]

Data Presentation: Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of this compound for plant resistance screening.

Table 1: this compound Concentrations for In Vitro Selection

Plant SpeciesExplant TypeThis compound ConcentrationObserved EffectReference
Banana (Musa sp.)Multiple bud clumpsNot specified, but growth inhibition was observedGrowth inhibition[3]
Tomato (Solanum lycopersicum)Seedlings0.05 mM, 0.1 mM, 0.2 mMWilt symptoms[7]
Arabidopsis thalianaSuspension cells10⁻⁸ to 10⁻³ MInhibition of growth and O₂ uptake[8]
Chickpea (Cicer arietinum)SeedlingsCulture filtrate from isolates producing 126.88 to 820.51 mg/LWilt symptoms[4]
Various Cash Crops-20 µg/mLInhibition of susceptible biocontrol bacteria[10][11]
Various Cash Crops-40 µg/mLPartial inhibition of tolerant biocontrol bacteria[10]

Table 2: Disease Severity and Fungal Biomass in Response to this compound Biosynthesis Mutants

Host PlantFungal StrainMeasurementResultReference
TomatoFusarium oxysporum fub1Δ mutantsSeverity of vascular wilt symptomsSignificantly reduced[7]
TomatoFusarium oxysporum fub1Δ mutantsFungal DNA in roots and stemsSignificantly reduced[7]
BananaFusarium oxysporum f. sp. cubense TR4 fub mutantsDisease symptomsDecreased[12]
BananaFusarium oxysporum f. sp. cubense TR4 fub mutantsFungal biomassReduced[12]

Experimental Protocols

Protocol 1: In Vitro Screening of Plant Tissue Cultures for this compound Tolerance

This protocol describes a general method for screening plant tissue cultures for tolerance to this compound.

Materials:

  • Plant tissue cultures (e.g., callus, multiple bud clumps, somatic embryos)

  • Appropriate plant tissue culture medium (e.g., Murashige and Skoog)

  • This compound stock solution (e.g., 10 mM in DMSO or water, filter-sterilized)

  • Sterile petri dishes or culture vessels

  • Sterile forceps and scalpels

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare Selection Medium: Autoclave the plant tissue culture medium and allow it to cool to approximately 50°C. Add the filter-sterilized this compound stock solution to the medium to achieve the desired final concentration (refer to Table 1 for guidance, and optimize for your specific plant system). Pour the medium into sterile petri dishes or culture vessels and allow it to solidify.

  • Explant Preparation: Aseptically transfer the plant tissue cultures to a sterile laminar flow hood. Subculture the explants (e.g., divide callus, separate multiple bud clumps) into uniform sizes.

  • Inoculation: Place the prepared explants onto the selection medium containing this compound. As a control, place an equal number of explants on a medium without this compound.

  • Incubation: Seal the culture vessels and place them in a growth chamber under appropriate light and temperature conditions for the specific plant species.

  • Data Collection: After a predetermined period (e.g., 2-4 weeks), assess the explants for signs of tolerance or susceptibility. Measure parameters such as:

    • Percentage of surviving explants

    • Fresh weight and dry weight of the explants

    • Degree of necrosis or chlorosis (visual scoring)

    • Regeneration frequency (for regenerative cultures)

  • Selection and Regeneration: Select the explants that exhibit the highest tolerance to this compound and transfer them to a fresh selection medium for further proliferation. Subsequently, transfer the selected tolerant lines to a regeneration medium to obtain whole plants.

Protocol 2: Seedling-Based Screening for this compound Resistance

This protocol outlines a method for screening whole seedlings for resistance to this compound.

Materials:

  • Seeds of the plant varieties to be screened

  • Sterile germination medium (e.g., agar, sand, or vermiculite)

  • Sterile containers (e.g., petri dishes, Magenta boxes, or small pots)

  • This compound solution at the desired concentration (prepared in sterile water or a nutrient solution)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Seed Sterilization and Germination: Surface sterilize the seeds using a suitable method (e.g., 70% ethanol for 1 minute followed by 10% bleach for 10 minutes and rinsing with sterile water). Germinate the seeds in a sterile medium until they reach a suitable developmental stage (e.g., two-leaf stage).

  • This compound Treatment:

    • Root Dipping Method: Gently uproot the seedlings and immerse their roots in the this compound solution for a specific duration (e.g., 1-6 hours).[13] Then, transplant the seedlings into a fresh, sterile growing medium.

    • Soil Drench Method: Directly apply a known volume of the this compound solution to the growing medium of each seedling.[13]

    • Hydroponic Method: Grow seedlings in a hydroponic system and add this compound to the nutrient solution.

  • Control Group: Treat a set of control seedlings with a solution lacking this compound.

  • Incubation: Maintain the treated and control seedlings in a growth chamber or greenhouse under optimal conditions.

  • Disease Scoring and Data Collection: Observe the seedlings daily for the development of symptoms such as wilting, chlorosis, necrosis, and stunting. After a predefined period (e.g., 7-14 days), score the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = dead plant).

  • Data Analysis: Calculate the disease severity index for each plant variety and statistically compare the responses to identify resistant and susceptible lines.

Signaling Pathways and Visualizations

This compound triggers complex signaling cascades within the plant, leading to defense responses and, in susceptible plants, cell death.

This compound-Induced MAPK Signaling Cascade

In Arabidopsis, this compound has been shown to activate a Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the MKK5-MPK3/6 pathway, which positively regulates FA-induced programmed cell death.[1]

Fusaric_Acid_MAPK_Signaling FA This compound MKK5 MKK5 FA->MKK5 Activation MPK3_6 MPK3/6 MKK5->MPK3_6 Phosphorylation PCD Programmed Cell Death MPK3_6->PCD Positive Regulation Screening_Workflow Start Start: Select Plant Germplasm InVitro In Vitro Screening (Callus, Explants) Start->InVitro InVivo In Vivo Screening (Seedlings) Start->InVivo FA_Application Application of this compound InVitro->FA_Application InVivo->FA_Application Data_Collection Data Collection (Survival, Growth, Symptoms) FA_Application->Data_Collection Selection Selection of Tolerant Individuals Data_Collection->Selection Regeneration Regeneration of Whole Plants (from In Vitro) Selection->Regeneration Validation Validation with Pathogen Inoculation Selection->Validation Regeneration->Validation End End: Resistant Variety Identified Validation->End FA_Defense_Signaling FA This compound ROS Reactive Oxygen Species (ROS) FA->ROS Induces SA Salicylic Acid (SA) Pathway ROS->SA Interacts with JA_ET Jasmonic Acid (JA) & Ethylene (ET) Pathways ROS->JA_ET Interacts with Cell_Death Cell Death ROS->Cell_Death Leads to Defense Plant Defense Responses SA->Defense Modulates JA_ET->Defense Modulates

References

Troubleshooting & Optimization

Technical Support Center: Fusaric Acid Stability in Aqueous Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fusaric acid. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the stability of this compound in aqueous solutions for your bioassays, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to lose activity over a short period. Why is this happening?

A1: this compound is known to be unstable in aqueous solutions. It is recommended to prepare fresh aqueous solutions for each experiment and use them within the same day[1]. Storage of aqueous solutions, even for short periods, can lead to degradation and a decrease in biological activity.

Q2: What is the best way to prepare and store this compound for bioassays?

A2: The recommended best practice is to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol[1][2]. These stock solutions are more stable and can be stored for longer periods. For example, a stock solution in DMSO can be stored at -20°C for up to three months or at -80°C for up to six months[3][4]. Immediately before your experiment, you can then dilute the stock solution to the final working concentration in your aqueous bioassay buffer.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Yes, it is possible to dissolve this compound directly in aqueous buffers like PBS (pH 7.2)[1]. However, the stability of these solutions is limited, and they should be used immediately, preferably within the same day[1]. If you observe any precipitation, vortexing or gentle warming (e.g., in a 37°C water bath) may help to redissolve the compound[4].

Q4: What are the degradation products of this compound in aqueous solution, and can they interfere with my bioassay?

A4: The specific abiotic degradation products of this compound in aqueous solution are not well-documented in publicly available literature. However, degradation of similar picolinic acid derivatives can involve cleavage of the pyridine ring[3]. It is possible that degradation products may have different biological activities than the parent compound, potentially leading to inconsistent or misleading bioassay results. For instance, microbial conversion of this compound to fusarinol has been shown to reduce its phytotoxicity[5].

Q5: How do pH, temperature, and light affect the stability of this compound solutions?

A5: While specific quantitative data is limited, general chemical principles and data from related compounds suggest that pH, temperature, and light can significantly impact the stability of this compound.

  • pH: The stability of picolinic acid derivatives can be pH-dependent. Studies on this compound production by fungi suggest that it is more stable in acidic conditions[6][7]. Alkaline conditions may accelerate degradation.

  • Temperature: Higher temperatures generally increase the rate of chemical degradation. It is advisable to store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions just before use, keeping them cool until they are added to the bioassay[3].

  • Light: Picolinic acid derivatives can be susceptible to photodegradation[8]. It is recommended to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil, especially during storage and handling[9].

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent or non-reproducible bioassay results. Degradation of this compound in aqueous working solution.Prepare fresh aqueous working solutions from a frozen organic stock solution for each experiment. Use the solution immediately after preparation.
Precipitation of this compound upon dilution into aqueous buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all experiments, including controls. If precipitation persists, try gentle warming or sonication to redissolve.
Complete loss of this compound activity. Improper storage of stock solution.Store stock solutions in an appropriate organic solvent (DMSO or ethanol) at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Exposure of solutions to light.Protect all this compound solutions (stock and working) from light by using amber vials or wrapping containers in foil.
Unexpected changes in the pH of the bioassay medium. This compound is an acid and can alter the pH of poorly buffered solutions.Use a well-buffered medium for your bioassay. Check the pH of your final working solution before application.

Data Presentation: Summary of Recommended Storage Conditions

Solution Type Solvent Storage Temperature Recommended Maximum Storage Duration Reference(s)
Solid Powder N/A-20°C≥ 4 years[1]
Stock Solution DMSO, Ethanol, Methanol-20°C1-3 months[2][3][4]
DMSO, Ethanol, Methanol-80°C6 months[3]
Aqueous Working Solution Aqueous Buffer (e.g., PBS)4°C or Room Temperature< 24 hours (Use immediately)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (ACS grade or higher)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Under a chemical fume hood, weigh out the desired amount of this compound powder.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock solution concentration (e.g., 10 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution for Bioassay
  • Materials:

    • Frozen aliquot of this compound stock solution

    • Sterile aqueous buffer or cell culture medium for your bioassay

  • Procedure:

    • Thaw one aliquot of the this compound stock solution at room temperature.

    • Calculate the volume of the stock solution needed to achieve the final desired concentration in your bioassay.

    • Just before starting your experiment, dilute the stock solution into the appropriate volume of your aqueous buffer or medium.

    • Mix thoroughly by vortexing or inverting the tube.

    • Use this freshly prepared aqueous working solution immediately in your bioassay.

    • Important: Prepare a vehicle control for your experiment by adding the same final concentration of the organic solvent (e.g., DMSO) to your aqueous buffer or medium without this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Just before experiment) weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw One Aliquot store_stock->thaw For each experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Bioassay dilute->use

Caption: Workflow for preparing stable this compound solutions.

degradation_pathway Potential this compound Degradation & Influencing Factors cluster_factors Instability Factors FA This compound (in Aqueous Solution) DP Degradation Products (e.g., Ring Cleavage Products) FA->DP pH High pH pH->FA accelerates degradation Temp High Temperature Temp->FA accelerates degradation Light Light Exposure Light->FA accelerates degradation

Caption: Factors influencing this compound degradation in aqueous solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Bioassay Results start Inconsistent Results? q1 Is aqueous solution prepared fresh daily? start->q1 ans1_no No q1->ans1_no No q2 Is stock solution stored correctly? q1->q2 Yes sol1 Action: Prepare fresh aqueous solution from stock for each experiment. ans1_no->sol1 sol1->q2 ans2_no No q2->ans2_no No q3 Are solutions protected from light? q2->q3 Yes sol2 Action: Store stock in organic solvent at -20°C/-80°C in aliquots. ans2_no->sol2 sol2->q3 ans3_no No q3->ans3_no No end Problem likely resolved. If issues persist, consider other assay variables. q3->end Yes sol3 Action: Use amber vials or foil to protect solutions from light. ans3_no->sol3 sol3->end

Caption: Decision tree for troubleshooting this compound bioassays.

References

Strategies to minimize fusaric acid degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with fusaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation during your sample preparation and analysis, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a mycotoxin produced by various Fusarium species. It is a picolinic acid derivative with known phytotoxic and antimicrobial properties.[1][2] Its stability can be compromised by several factors including pH, temperature, and light exposure. Degradation during sample preparation can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the optimal storage conditions for this compound standards and samples?

To ensure the stability of this compound, proper storage is crucial. For long-term storage, it is recommended to store solid this compound at -20°C.[3][4][5] If dissolved in an organic solvent such as methanol, ethanol, or DMSO, it should also be stored at -20°C or even -80°C for extended periods.[3][4] It is advisable to prepare fresh aqueous solutions daily, as prolonged storage in aqueous buffers is not recommended.[4]

Storage FormRecommended TemperatureDuration
Crystalline Solid-20°C≥ 4 years[4][6]
In Organic Solvent (e.g., Methanol, DMSO)-20°C to -80°CLong-term
In Aqueous Buffer (e.g., PBS)4°CNot recommended for more than one day[4]

Q3: How does pH affect the stability of this compound?

This compound is known to be incompatible with strong acids and alkalis.[3] While specific degradation kinetics are not extensively published, it is understood that extreme pH conditions can lead to its degradation. Some studies on Fusarium cultures suggest that this compound production is influenced by the pH of the medium, with some research indicating higher production in slightly acidic to neutral conditions.[7][8][9] For sample preparation, it is recommended to maintain a pH close to neutral or slightly acidic and avoid harsh acidic or alkaline treatments unless required for a specific extraction protocol, in which case exposure time should be minimized.

Q4: Can temperature fluctuations during sample preparation lead to this compound degradation?

Yes, elevated temperatures can contribute to the degradation of this compound. During extraction and processing steps, it is advisable to work at room temperature or below. If heating is necessary for a particular step, the temperature and duration should be minimized. For long-term storage of extracts, refrigeration or freezing is essential.

Q5: Is this compound sensitive to light?

While specific photodegradation studies on this compound are not widely available, it is a general best practice in analytical chemistry to protect light-sensitive compounds from direct light exposure. To minimize the risk of photodegradation, it is recommended to use amber vials or wrap sample containers in aluminum foil and store them in the dark whenever possible.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low or no recovery of this compound Degradation during extraction: Prolonged exposure to harsh pH conditions or high temperatures.- Minimize extraction time. - Use neutral or slightly acidic extraction solvents. - Avoid excessive heating; perform extractions at room temperature or on ice.
Improper storage of samples or extracts: Storage at room temperature or for extended periods in aqueous solutions.- Store solid samples and organic extracts at -20°C or below.[3][4][5] - Analyze aqueous samples as quickly as possible after preparation.[4]
Inefficient extraction solvent: The chosen solvent may not be optimal for the sample matrix.- Methanol and acetonitrile/water mixtures are commonly used for extraction.[10] - For complex matrices, consider a solvent system with varying polarity.
Inconsistent or variable results Sample heterogeneity: Uneven distribution of this compound in the sample.- Homogenize the sample thoroughly before taking a subsample for extraction.
Inconsistent sample handling: Variations in extraction time, temperature, or storage conditions between samples.- Standardize all sample preparation steps. - Process all samples in a batch under the same conditions.
Degradation in the autosampler: Samples left at room temperature in the autosampler for an extended period.- Use a cooled autosampler if available. - Minimize the time samples spend in the autosampler before injection.
Presence of unexpected peaks in the chromatogram Degradation products: this compound may have degraded into other compounds.- Review the sample preparation and storage procedures to identify potential causes of degradation. - If possible, use a mass spectrometer to identify the unknown peaks.
Matrix interference: Components from the sample matrix co-eluting with this compound.- Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation. - Consider a sample clean-up step using solid-phase extraction (SPE).

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is adapted from methods used for extracting this compound from solid fungal cultures.[10]

  • Homogenization: Chop the solid culture into small pieces.

  • Extraction:

    • Add methanol to the homogenized culture.

    • Sonicate the mixture for an extended period (e.g., 4 hours) to ensure thorough extraction.

    • Repeat the extraction with fresh methanol two more times.

  • Centrifugation: Centrifuge the combined methanol extracts at 6000 rpm for 5 minutes to pellet any solid debris.

  • Storage: Transfer the supernatant to a clean vial and store at 4°C for short-term storage or -20°C for long-term storage prior to analysis.[10]

  • Filtration: Before injection into an analytical instrument, filter the extract through a 0.22 µm syringe filter.

Protocol 2: Extraction of this compound from Food and Feed Products

This protocol provides a general method for extracting this compound from agricultural commodities.[10]

  • Homogenization: Grind the sample to a fine powder using a suitable mill.

  • Extraction:

    • Weigh an aliquot of the homogenized sample (e.g., 20 g) into a centrifuge tube.

    • Add methanol (e.g., 25 mL) and sonicate for 4 hours.

    • Add an additional volume of methanol (e.g., 25 mL) and allow the sample to extract overnight.

  • Centrifugation: Centrifuge the mixture at 6000 rpm for 5 minutes.

  • Collection: Carefully transfer the supernatant to a new tube for analysis.

  • Filtration: Filter the extract through a 0.22 µm syringe filter before analysis.

Visualized Workflows

experimental_workflow_extraction cluster_protocol1 Protocol 1: Fungal Culture Extraction cluster_protocol2 Protocol 2: Food/Feed Extraction P1_Start Start: Solid Fungal Culture P1_Homogenize Homogenize Culture P1_Start->P1_Homogenize P1_Extract Methanol Extraction (3x with Sonication) P1_Homogenize->P1_Extract P1_Centrifuge Centrifuge (6000 rpm, 5 min) P1_Extract->P1_Centrifuge P1_Collect Collect Supernatant P1_Centrifuge->P1_Collect P1_Store Store at 4°C or -20°C P1_Collect->P1_Store P1_Filter Filter (0.22 µm) P1_Store->P1_Filter P1_Analyze Analysis (e.g., UPLC) P1_Filter->P1_Analyze P2_Start Start: Food/Feed Sample P2_Grind Grind Sample P2_Start->P2_Grind P2_Extract Methanol Extraction (with Sonication & Overnight) P2_Grind->P2_Extract P2_Centrifuge Centrifuge (6000 rpm, 5 min) P2_Extract->P2_Centrifuge P2_Collect Collect Supernatant P2_Centrifuge->P2_Collect P2_Filter Filter (0.22 µm) P2_Collect->P2_Filter P2_Analyze Analysis (e.g., UPLC) P2_Filter->P2_Analyze

Caption: Experimental workflows for this compound extraction.

troubleshooting_logic Start Problem: Inaccurate this compound Quantification Check_Recovery Low or No Recovery? Start->Check_Recovery Check_Variability Inconsistent Results? Start->Check_Variability Check_Peaks Unexpected Peaks? Start->Check_Peaks Degradation Potential Degradation - Check pH, Temp, Light - Minimize processing time Check_Recovery->Degradation Yes Storage Improper Storage - Store at -20°C - Avoid aqueous storage Check_Recovery->Storage Yes Extraction Inefficient Extraction - Optimize solvent Check_Recovery->Extraction Yes Homogeneity Sample Heterogeneity - Improve homogenization Check_Variability->Homogeneity Yes Handling Inconsistent Handling - Standardize protocol Check_Variability->Handling Yes Autosampler Autosampler Issues - Use cooling - Minimize wait time Check_Variability->Autosampler Yes Degrad_Products Degradation Products - Review prep/storage - Use MS for identification Check_Peaks->Degrad_Products Yes Matrix Matrix Interference - Optimize chromatography - Add clean-up step (SPE) Check_Peaks->Matrix Yes

Caption: Troubleshooting logic for this compound analysis.

References

Addressing fusaric acid interference in multi-mycotoxin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with fusaric acid interference in multi-mycotoxin analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in multi-mycotoxin analysis?

A1: this compound is a mycotoxin produced by various Fusarium species, which are common fungal contaminants of agricultural commodities.[1][2] It often co-occurs with other regulated mycotoxins like deoxynivalenol (DON), zearalenone (ZEN), and fumonisins.[3][4] Its presence is a concern in multi-mycotoxin analysis, particularly in LC-MS/MS methods, as it can interfere with the accurate quantification of other mycotoxins. This interference is often due to matrix effects, where co-eluting compounds can cause ion suppression or enhancement of the target analytes.[5][6]

Q2: What are the typical signs of this compound interference in my chromatogram?

A2: Signs of this compound interference can include:

  • Reduced peak areas and poor sensitivity for other mycotoxins, especially those that elute close to this compound. This is a classic indicator of ion suppression.[5][7]

  • Inconsistent retention times for some analytes.

  • Poor peak shapes for co-eluting mycotoxins.

  • Inaccurate quantitative results , often showing lower concentrations of other mycotoxins than are actually present.

Q3: Can this compound's interference be mistaken for other matrix effects?

A3: Yes, the ion suppression caused by this compound is a type of matrix effect.[5][6] Complex sample matrices, such as those from cereals, spices, and animal feed, contain numerous compounds other than the target analytes that can cause similar interference.[7][8] It is crucial to determine if the observed interference is specifically due to this compound or the broader sample matrix. This can be investigated by analyzing this compound standards alongside other mycotoxin standards and comparing the response to when they are analyzed in the presence of a sample matrix.

Q4: Are there specific sample matrices where this compound interference is more common?

A4: this compound is produced by Fusarium species, which commonly infect crops like corn, wheat, and other cereals.[1][2] Therefore, interference is more likely in the analysis of these commodities and their derived products, including animal feed.[3] The complexity of the matrix plays a significant role; for instance, finely ground wheat flour may exhibit different matrix effects compared to complex animal feed mixtures.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reduced signal intensity (ion suppression) for mycotoxins co-eluting with this compound. This compound is competing for ionization in the MS source, leading to a decreased signal for other analytes.[5]1. Optimize Chromatographic Separation: Modify the LC gradient to separate the elution of this compound from the affected mycotoxins. 2. Sample Dilution ("Dilute-and-Shoot"): Diluting the sample extract can reduce the concentration of interfering compounds like this compound to a level where their impact on ionization is minimized.[9] 3. Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank matrix that is free of the target mycotoxins but contains this compound to compensate for the suppression effect.[7]
Inaccurate and imprecise quantification of mycotoxins. Unaccounted-for matrix effects from this compound and other co-extractives are impacting the analytical accuracy.1. Use Isotope-Labeled Internal Standards: Stable isotope-labeled internal standards for the target mycotoxins can effectively compensate for matrix effects, including those from this compound. 2. Implement Sample Cleanup: Employ sample preparation techniques like immunoaffinity columns (IAC) or solid-phase extraction (SPE) to remove this compound and other interfering compounds before LC-MS/MS analysis.[5][10]
Poor peak shapes for some mycotoxins. Co-elution with high concentrations of this compound or other matrix components may be affecting the chromatography.1. Adjust Mobile Phase Composition: Modifying the mobile phase, for instance by adjusting the concentration of additives like formic acid or ammonium formate, can sometimes improve peak shapes.[11] 2. Evaluate a Different Stationary Phase: If chromatographic optimization is unsuccessful, consider using a different LC column with a different selectivity.

Experimental Protocols

Protocol 1: Generic "Dilute-and-Shoot" Extraction for Multi-Mycotoxin Analysis

This protocol is a simplified approach suitable for high-throughput screening when coupled with a highly sensitive LC-MS/MS system.

  • Sample Homogenization: Grind the solid sample to a fine powder to ensure homogeneity.

  • Extraction:

    • Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetonitrile/water/acetic acid, 79:20:1, v/v/v).

    • Vortex vigorously for 3 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Dilution and Analysis:

    • Take an aliquot of the supernatant and dilute it with the initial mobile phase (e.g., 1:10 v/v).

    • Filter the diluted extract through a 0.22 µm syringe filter into an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Immunoaffinity Column (IAC) Cleanup for Targeted Mycotoxin Analysis

This protocol is recommended for complex matrices or when very low detection limits are required for specific mycotoxins, as it effectively removes many interfering compounds.[5][10]

  • Initial Extraction: Perform an initial extraction as described in Protocol 1 (steps 1 and 2).

  • Dilution: Dilute the crude extract with a phosphate-buffered saline (PBS) solution to a final solvent concentration that is compatible with the IAC antibodies (typically <15% organic solvent).

  • IAC Cleanup:

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate.

    • Wash the column with PBS to remove unbound matrix components.

    • Elute the target mycotoxins from the column using an appropriate solvent (e.g., methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis_paths Analytical Pathways Sample Homogenized Sample Extraction Extraction (e.g., Acetonitrile/Water) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Crude_Extract Crude Extract Centrifugation->Crude_Extract Dilute_Shoot Dilute-and-Shoot Crude_Extract->Dilute_Shoot IAC_Cleanup Immunoaffinity Column Cleanup Crude_Extract->IAC_Cleanup LC_MS_MS_Analysis LC-MS/MS Analysis Dilute_Shoot->LC_MS_MS_Analysis IAC_Cleanup->LC_MS_MS_Analysis

Caption: Experimental workflow for multi-mycotoxin analysis.

troubleshooting_logic Problem Inaccurate Mycotoxin Quantification (Signal Suppression) Cause This compound Interference (Ion Suppression) Problem->Cause Solution1 Optimize Chromatography Cause->Solution1 Solution2 Sample Dilution Cause->Solution2 Solution3 Sample Cleanup (IAC/SPE) Cause->Solution3 Solution4 Matrix-Matched Calibration Cause->Solution4 Result Accurate Quantification Solution1->Result Solution2->Result Solution3->Result Solution4->Result

Caption: Troubleshooting logic for this compound interference.

References

Technical Support Center: Optimizing Fusaric Acid Production from Fusarium Species

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing culture conditions for maximal fusaric acid yield from Fusarium species.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production experiments in a question-and-answer format.

Issue 1: Low or No this compound Yield

Q: My Fusarium culture is growing well, but the this compound yield is consistently low or undetectable. What are the likely causes and how can I troubleshoot this?

A: Low this compound yield despite good biomass production is a common issue. Several factors in your culture conditions could be suboptimal for secondary metabolite production. Here’s a step-by-step troubleshooting approach:

  • Review Your Culture Medium: The composition of the growth medium is critical. While rich media like Potato Dextrose Broth (PDB) support robust growth, they may not be optimal for this compound production.

    • Recommendation: Czapek-Dox medium has been shown to yield higher amounts of this compound compared to PDB.[1] Consider switching to or optimizing a defined minimal medium. The choice of nitrogen source is particularly important; poor nitrogen sources can be associated with increased this compound production.[2]

  • Check and Optimize the pH: The pH of the culture medium has a significant impact on the expression of this compound biosynthesis genes.

    • Recommendation: While initial studies suggested alkaline conditions, more recent findings indicate that slightly acidic to neutral pH (around 5.0-7.0) is often optimal for this compound production in Fusarium oxysporum.[1][2] It is crucial to buffer the medium, as fungal metabolism can rapidly alter the pH of an unbuffered culture.[1]

  • Verify the Incubation Temperature: Temperature affects both fungal growth and enzyme activity, including the polyketide synthases involved in this compound biosynthesis.

    • Recommendation: The optimal temperature for this compound production is generally between 25°C and 30°C.[3] Temperatures outside of this range can significantly reduce yield.

  • Evaluate Aeration and Agitation: Oxygen availability is a key regulator of fungal secondary metabolism.

    • Recommendation: Interestingly, for some Fusarium secondary metabolites, stationary liquid cultures have been found to produce higher yields than agitated cultures.[1] If you are using a shaking incubator, try a stationary culture as a comparison. Excessive agitation may cause shear stress on the mycelia, which can negatively impact secondary metabolite production. For bioreactor-based production, a gentle agitation (e.g., 150 rpm) might be a good starting point, with aeration optimized to maintain a positive dissolved oxygen level without causing excessive shear.

Issue 2: Inconsistent this compound Yields Between Batches

Q: I am observing significant variability in this compound yield from one experiment to the next, even though I am trying to keep the conditions the same. What could be causing this inconsistency?

A: Batch-to-batch variability is a frustrating problem in fermentation processes. The following factors are common culprits:

  • Inoculum Quality and Age: The physiological state of the inoculum can have a profound effect on the subsequent fermentation.

    • Recommendation: Standardize your inoculum preparation. Use spores or mycelial fragments from a culture of a consistent age and growth phase. For example, using a 7-day old culture from a PDA plate to inoculate your liquid culture is a common practice.

  • Media Preparation Inconsistencies: Minor variations in media components can lead to different outcomes.

    • Recommendation: Ensure that all media components are accurately weighed and dissolved completely. The quality of the water and the sterilization process should also be consistent. Some studies have shown that even different brands of the same medium component, like potato dextrose agar, can lead to variations in secondary metabolite production.

  • Uncontrolled pH Shifts: As mentioned previously, the pH of the culture can change dramatically during fungal growth if not properly buffered.

    • Recommendation: Use a well-buffered medium to maintain a stable pH throughout the fermentation. Regularly monitor the pH of your cultures.

Issue 3: Difficulty in Extracting and Quantifying this compound

Q: I am unsure if my extraction and quantification methods are efficient and accurate. What are the recommended protocols?

A: Accurate determination of this compound concentration is essential for optimizing your production. Here are some guidelines:

  • Extraction Protocol: A common and effective method involves solvent extraction from the culture filtrate or the entire culture (mycelia and broth).

    • Recommendation: A detailed protocol for extraction is provided in the "Experimental Protocols" section below. A widely used solvent system is a mixture of acetonitrile, water, and glacial acetic acid.[1]

  • Quantification Method: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) are the most common and reliable methods for quantifying this compound.

    • Recommendation: A detailed UPLC protocol is also available in the "Experimental Protocols" section. This typically involves a C18 column and a mobile phase of acetonitrile and water with a formic acid modifier, with detection at around 270 nm.[4][5]

Frequently Asked Questions (FAQs)

Q1: Which Fusarium species is the best producer of this compound? A1: Many Fusarium species produce this compound, including F. oxysporum, F. fujikuroi, F. verticillioides, and F. proliferatum.[6][7] The production levels can be highly strain-dependent.[8] Therefore, it is recommended to screen several isolates to find a high-producing strain for your experiments.

Q2: What is the role of the FUB gene cluster in this compound biosynthesis? A2: The biosynthesis of this compound is governed by a set of genes organized in the FUB (this compound biosynthesis) gene cluster. This cluster contains the core gene FUB1, which encodes a polyketide synthase (PKS), the first enzyme in the pathway.[1] The cluster also contains other genes encoding enzymes, transcription factors, and potentially transporters necessary for the complete biosynthesis and regulation of this compound.[9]

Q3: How does nitrogen availability affect this compound production? A3: Nitrogen availability is a key regulatory factor. High nitrogen levels, particularly from certain sources, have been shown to favor the expression of FUB genes and the production of this compound.[10] The nitrogen-responsive GATA transcription factor AreB is involved in this regulation.[10] However, some studies also suggest that poor nitrogen sources can be associated with increased this compound production, indicating a complex regulatory network.[2]

Q4: Are there any known signaling pathways that regulate this compound biosynthesis? A4: Yes, several signaling pathways are involved. The pH-responsive transcription factor PacC mediates pH-dependent regulation.[10] The global regulator of secondary metabolism, LaeA, and the velvet complex (including Vel1) also play a positive regulatory role.[1][10] Additionally, the cell wall integrity (CWI) mitogen-activated protein kinase (MAPK) pathway has been shown to positively regulate this compound production.[2]

Q5: Can co-culturing Fusarium with other microorganisms enhance this compound production? A5: Co-culturing Fusarium species with other fungi or bacteria can sometimes induce or enhance the production of secondary metabolites, including this compound.[8] This is thought to be a defense response to microbial competition. However, the outcomes can be highly specific to the interacting species and strains.[8]

Data Presentation

Table 1: Summary of Optimal Culture Conditions for this compound Production

ParameterOptimal Range/ConditionSpecies ExampleReference(s)
Culture Medium Czapek-DoxF. oxysporum[1]
pH 5.0 - 7.0 (buffered)F. oxysporum[1][2]
Temperature 25°C - 30°CF. udum[3]
Nitrogen Source High nitrogen, specific sources like NaNO₃F. fujikuroi, F. oxysporum[10][11]
Aeration/Agitation Stationary liquid culture may be superior to agitatedF. graminearum[1]
Incubation Time 7 - 21 daysF. oxysporum[5]

Table 2: Comparison of this compound Yield in Different Media

MediumThis compound YieldFusarium SpeciesNotesReference
Czapek-Dox Agar (CDA)HigherF. oxysporumDefined medium, promotes FA production.[1]
Potato Dextrose Agar (PDA)LowerF. oxysporumRich medium, supports good growth but less FA.[1]
Czapek Dox BrothVariable, can be high (0.8-3.5 mM)F. oxysporumStrain-dependent.
Malt Liquid MediumGenerally low, strain-dependentF. oxysporum

Experimental Protocols

Protocol 1: Culturing Fusarium for this compound Production

  • Inoculum Preparation:

    • Grow the desired Fusarium strain on a Potato Dextrose Agar (PDA) plate at 28°C for 7 days.

  • Liquid Culture:

    • Prepare Czapek-Dox broth and buffer it to the desired pH (e.g., pH 6.0) using an appropriate buffer like MES.

    • Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.

    • Inoculate each flask with a 5 mm mycelial plug from the 7-day old PDA culture.

    • Incubate the flasks at 28°C for 14-21 days under stationary conditions.

Protocol 2: Extraction of this compound

  • Homogenization:

    • Harvest the entire culture (mycelia and broth).

    • Homogenize the sample in a solvent mixture of acetonitrile-water-glacial acetic acid (79:20:1, v/v/v) at a ratio of 4 mL solvent per gram of sample.[1]

  • Centrifugation:

    • Centrifuge the homogenate at 6000 rpm for 5 minutes to pellet the cell debris.

  • Collection:

    • Carefully collect the supernatant, which contains the this compound.

    • Filter the supernatant through a 0.22 µm syringe filter before analysis.

Protocol 3: Quantification of this compound by UPLC

  • UPLC System:

    • Use a UPLC system equipped with a photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Hypersil ODS; 250 mm × 4.6 mm × 5µm).[5]

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[5]

    • Flow Rate: 0.5 mL/min.[5]

    • Detection Wavelength: 270 nm.[5]

    • Injection Volume: 1-20 µL.

  • Quantification:

    • Prepare a standard curve using a certified this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Fusaric_Acid_Biosynthesis_Pathway cluster_FUB FUB Gene Cluster cluster_Regulators Regulatory Factors cluster_Pathway Biosynthetic Pathway FUB1 Fub1 (PKS) FUB_enzymes Other FUB Enzymes (e.g., Fub4) FUB_TF FUB Transcription Factors (e.g., Fub10, Fub12) FUB_TF->FUB1 activates FUB_TF->FUB_enzymes activates pH pH (alkaline/acidic) PacC PacC pH->PacC regulates Nitrogen Nitrogen Source AreB AreB Nitrogen->AreB regulates Iron Iron Availability HapX HapX Iron->HapX regulates PacC->FUB_TF regulates AreB->FUB_TF regulates LaeA_Velvet LaeA/Velvet Complex LaeA_Velvet->FUB_TF regulates CWI_MAPK CWI MAPK Pathway CWI_MAPK->FUB_TF regulates HapX->FUB_TF inhibits Acetyl_CoA Acetyl-CoA + Malonyl-CoA Polyketide_Intermediate Polyketide Intermediate Acetyl_CoA->Polyketide_Intermediate Fub1 Fusaric_Acid This compound Polyketide_Intermediate->Fusaric_Acid Other FUB Enzymes

Caption: Regulatory network of this compound biosynthesis.

Experimental_Workflow Start Start: Select High-Yielding Fusarium Strain Inoculum 1. Inoculum Preparation (Standardized age and density) Start->Inoculum Culture 2. Liquid Culture Fermentation (e.g., Czapek-Dox, buffered pH) Inoculum->Culture Optimization 3. Optimization of Parameters Culture->Optimization Iterative Process Harvest 4. Harvest Culture (Mycelia + Broth) Culture->Harvest Extraction 5. Solvent Extraction Harvest->Extraction Quantification 6. UPLC/HPLC Analysis Extraction->Quantification Data_Analysis 7. Data Analysis and Yield Calculation Quantification->Data_Analysis Data_Analysis->Optimization Feedback for further optimization End End: Optimized Protocol Data_Analysis->End

Caption: Workflow for optimizing this compound production.

References

Technical Support Center: Recovery of Fusaric Acid from Plant Root Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of fusaric acid from plant root tissues.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction, purification, and analysis of this compound from plant root samples.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete Cell Lysis: Plant root tissues can be tough, leading to inefficient extraction if not properly homogenized.Ensure thorough homogenization of the root tissue. Cryogenic grinding using a mortar and pestle with liquid nitrogen is highly effective.
Inappropriate Extraction Solvent: The polarity of the solvent may not be optimal for this compound.Use polar solvents like methanol or ethyl acetate. Methanol has been shown to be effective in several studies.[1][2] Consider a sequential extraction with solvents of increasing polarity to maximize recovery.
Insufficient Extraction Time or Agitation: this compound may not have had enough time to diffuse from the plant matrix into the solvent.Increase the extraction time and ensure constant, vigorous agitation. Sonication can significantly improve extraction efficiency.[1][2]
Degradation of this compound: pH and temperature can affect the stability of this compound.Adjust the pH of the extraction buffer to a slightly acidic range (around 4.0-5.0) to improve stability.[3] Perform extraction at room temperature or below to minimize thermal degradation.
Loss during Solvent Evaporation: Over-drying the sample can lead to the loss of the analyte.Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness and reconstitute the residue in a suitable solvent immediately.
Poor Chromatographic Peak Shape (Tailing, Broadening) Matrix Effects: Co-eluting compounds from the plant root extract can interfere with the chromatographic separation.Sample Cleanup: Implement a solid-phase extraction (SPE) step to remove interfering substances. C18 cartridges are commonly used for this purpose. Mobile Phase Optimization: Adjust the mobile phase composition and pH. The addition of a small amount of formic acid or acetic acid to the mobile phase can improve peak shape for acidic compounds like this compound.[2]
Inappropriate Column Chemistry: The stationary phase of the HPLC/UPLC column may not be suitable for this compound.Use a C18 column, which is effective for separating moderately polar compounds like this compound.
Column Overloading: Injecting a sample that is too concentrated can lead to peak distortion.Dilute the sample before injection or reduce the injection volume.
Presence of Interfering Peaks in Chromatogram Co-extraction of Plant Metabolites: Plant roots contain a complex mixture of compounds that can be co-extracted with this compound.Selective Extraction: Optimize the extraction solvent to be more selective for this compound. Enhanced Cleanup: Use a more rigorous SPE protocol with different washing and elution steps. Immunoaffinity columns, if available for this compound, offer high selectivity.[4]
Contamination: Contamination from lab equipment or solvents.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a solvent blank to check for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from plant roots?

A1: Methanol and ethyl acetate are the most commonly used and effective solvents for extracting this compound.[1][2][3] The choice may depend on the specific plant matrix and the subsequent analytical method.

Q2: How can I remove interfering compounds from my plant root extract before analysis?

A2: Solid-phase extraction (SPE) is a highly effective method for cleaning up plant extracts. C18 cartridges are widely used to retain this compound while allowing more polar interfering compounds to pass through. Subsequent elution with a suitable solvent will recover the purified this compound.

Q3: What are the optimal pH and temperature conditions for this compound stability during extraction?

A3: this compound is more stable in slightly acidic conditions. Adjusting the pH of your extraction solvent to around 4.0-5.0 can improve recovery.[3] It is also recommended to perform the extraction at room temperature or cooler to prevent potential degradation.

Q4: My LC-MS analysis is showing ion suppression. What could be the cause and how can I mitigate it?

A4: Ion suppression in LC-MS is often caused by co-eluting matrix components from the plant extract that interfere with the ionization of this compound in the mass spectrometer source. To mitigate this, you can:

  • Improve your sample cleanup using techniques like SPE.

  • Optimize your chromatographic method to better separate this compound from interfering compounds.

  • Dilute your sample, which can reduce the concentration of interfering substances.

  • Use a matrix-matched calibration curve to compensate for the effect.

Q5: What are the expected recovery rates for this compound from plant root tissues?

A5: Recovery rates can vary depending on the method and the complexity of the plant matrix. However, with optimized protocols, recoveries in the range of 80-100% are achievable.[1]

Experimental Protocols

Protocol 1: Methanol-Based Ultrasound-Assisted Extraction

This protocol is suitable for the general extraction of this compound from plant root tissues.

  • Sample Preparation:

    • Wash the plant roots thoroughly with deionized water to remove any soil and debris.

    • Freeze the roots in liquid nitrogen and grind them into a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 1 gram of the powdered root tissue into a centrifuge tube.

  • Extraction:

    • Add 10 mL of methanol to the centrifuge tube.

    • Vortex the mixture for 1 minute.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 10 mL of methanol to ensure complete recovery.

    • Pool the supernatants.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the pooled supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for your LC analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol is designed to purify the crude extract obtained from Protocol 1.

  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the cartridge to dry out.

  • Sample Loading:

    • Dilute the reconstituted extract from Protocol 1 with deionized water to a final methanol concentration of less than 10%.

    • Load the diluted sample onto the conditioned C18 cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove less polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 5 mL of 80% methanol in water.

    • Collect the eluate.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

    • Reconstitute the residue in a known volume of the initial mobile phase for analysis.

Quantitative Data Summary

The following table summarizes the recovery efficiencies of different extraction and purification methods for this compound.

Method Matrix Analytical Technique Average Recovery (%) Reference
Methanol Extraction with UltrasonicationCommercial Food and Feed ProductsUPLC79.1 - 105.8[1]
Ethyl Acetate ExtractionFungal Culture FiltrateTLCNot specified[3]
Methanol ExtractionFusarium verticillioides CultureUPLC>98.2[1]

Visualizations

This compound Biosynthesis and Mode of Action

Fusaric_Acid_Pathway cluster_biosynthesis This compound Biosynthesis in Fusarium cluster_action Phytotoxic Mode of Action in Plant Cell Aspartate Aspartate Precursor_2 Amino Acid Precursor Aspartate->Precursor_2 Polyketide Synthase (PKS) Polyketide Synthase (PKS) Precursor_1 Polyketide Precursor Polyketide Synthase (PKS)->Precursor_1 Condensation Condensation Precursor_1->Condensation Precursor_2->Condensation Fusaric_Acid This compound Condensation->Fusaric_Acid FA_entry This compound Enters Cell Fusaric_Acid->FA_entry Infection ROS_Production Increased Reactive Oxygen Species (ROS) FA_entry->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction FA_entry->Mitochondrial_Dysfunction Cell_Membrane_Damage Cell Membrane Damage ROS_Production->Cell_Membrane_Damage Cell_Death Programmed Cell Death Mitochondrial_Dysfunction->Cell_Death Cell_Membrane_Damage->Cell_Death

Caption: Biosynthesis of this compound by Fusarium and its subsequent phytotoxic effects on a plant cell.

Experimental Workflow for this compound Recovery

Fusaric_Acid_Workflow Start Start: Plant Root Sample Homogenization 1. Homogenization (e.g., Cryogenic Grinding) Start->Homogenization Extraction 2. Extraction (e.g., Methanol + Sonication) Homogenization->Extraction Centrifugation 3. Centrifugation Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Pellet_Reextraction Re-extract Pellet Centrifugation->Pellet_Reextraction Cleanup 5. Sample Cleanup (SPE) Supernatant_Collection->Cleanup Pellet_Reextraction->Extraction Analysis 6. Analysis (UPLC/HPLC/LC-MS) Cleanup->Analysis End End: this compound Quantification Analysis->End

Caption: A generalized experimental workflow for the extraction and analysis of this compound from plant roots.

Troubleshooting Logic for Low this compound Recovery

Troubleshooting_Logic Problem Low this compound Recovery Check_Homogenization Is homogenization complete? Problem->Check_Homogenization Improve_Homogenization Action: Improve homogenization (e.g., use liquid nitrogen) Check_Homogenization->Improve_Homogenization No Check_Extraction Is the extraction method optimal? Check_Homogenization->Check_Extraction Yes Improve_Homogenization->Check_Extraction Optimize_Extraction Action: Optimize extraction (solvent, time, sonication) Check_Extraction->Optimize_Extraction No Check_Cleanup Is there loss during cleanup? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Cleanup Optimize_SPE Action: Optimize SPE protocol (conditioning, washing, elution) Check_Cleanup->Optimize_SPE Yes Check_Analysis Is the analytical method sensitive and accurate? Check_Cleanup->Check_Analysis No Optimize_SPE->Check_Analysis Calibrate_Instrument Action: Calibrate instrument and use appropriate standards Check_Analysis->Calibrate_Instrument No Solution Improved Recovery Check_Analysis->Solution Yes Calibrate_Instrument->Solution

Caption: A decision-making flowchart for troubleshooting low recovery of this compound.

References

Technical Support Center: Validation of Fusaric Acid Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating fusaric acid quantification methods for regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the key validation parameters required for this compound quantification methods to meet regulatory compliance?

A1: For regulatory submissions, such as to the FDA, analytical methods must be validated to ensure they are accurate, reliable, and reproducible. Key validation parameters, as outlined in ICH and FDA guidelines, include:

  • Accuracy: The closeness of test results to the true value.[1]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[1]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[1]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[1]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Stability: The stability of the analyte in a sample and the stability of standard solutions should be evaluated under defined storage conditions.

Q2: What are common analytical techniques for this compound quantification?

A2: Several methods are used for the detection and quantification of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common approach. Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times compared to traditional HPLC.[2] For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) has also been used, but it often involves more complex sample preparation.[2]

Q3: What causes matrix effects in this compound analysis, and how can they be mitigated?

A3: Matrix effects occur when components of the sample matrix other than the analyte interfere with the analysis, leading to either suppression or enhancement of the analyte signal. In LC-MS/MS, co-eluting matrix components can affect the ionization efficiency of this compound.[5] To mitigate matrix effects, several strategies can be employed:

  • Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), including molecularly imprinted SPE, can help remove interfering compounds.[6]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from matrix components is crucial.

  • Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to correct for matrix effects.[5]

Q4: How should the stability of this compound be assessed during method validation?

A4: Stability testing is a critical component of method validation to ensure that the concentration of this compound does not change from the time of sample collection to the time of analysis. Stability should be evaluated under various conditions:

  • Freeze-Thaw Stability: Assess the stability of this compound after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate the stability at room temperature for a period that reflects the sample handling and processing time.

  • Long-Term Stability: Determine the stability of the analyte in the matrix when stored at the intended storage temperature (e.g., -20°C or -80°C) for an extended period.

  • Stock Solution Stability: The stability of this compound in the solvent used for stock and working standard solutions should be determined at the intended storage temperature.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

Chromatographic Issues
Problem Potential Cause Troubleshooting Steps
Peak Tailing The amphoteric nature of this compound can lead to interactions with the stationary phase, causing peak tailing, especially on reverse-phase columns.[3]- Adjust the pH of the mobile phase. The addition of a small amount of acid, like formic acid (0.1-0.2%), can improve peak shape.[2][3]- Use a different type of column, such as one designed for polar compounds.- Employ an ion-pairing reagent in the mobile phase.[6]
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a consistent temperature.- Equilibrate the column for a sufficient time before analysis.- If the problem persists, consider replacing the column.
Poor Resolution - Inappropriate mobile phase composition.- Flow rate is too high.- Column is overloaded.- Optimize the mobile phase gradient or isocratic composition.- Reduce the flow rate.- Decrease the injection volume or dilute the sample.
Ghost Peaks - Carryover from a previous injection.- Contamination in the mobile phase or system.- Inject a blank solvent after a high-concentration sample to check for carryover.- Implement a robust needle wash protocol.- Prepare fresh mobile phase and flush the system.
Sample Preparation and Extraction Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery - Inefficient extraction of this compound from the matrix.- Degradation of this compound during sample processing.- Loss of analyte during evaporation or reconstitution steps.- Optimize the extraction solvent and technique (e.g., ultrasonication, shaking time).[2]- Evaluate the stability of this compound under the extraction conditions.- Ensure complete reconstitution of the dried extract. Consider using a different reconstitution solvent.
High Variability in Results - Inconsistent sample homogenization.- Non-uniform spiking of quality control samples.- Matrix effects varying between samples.- Ensure a consistent and thorough homogenization procedure for solid samples.- Review the procedure for spiking QC samples to ensure accuracy and consistency.- Re-evaluate the sample cleanup procedure to minimize matrix effects. Consider using an internal standard.

Experimental Protocols

UPLC-UV Method for this compound Quantification

This protocol is based on the method described by Chen et al. (2017).[2]

1. Sample Extraction from Food and Feed Products: a. Homogenize the sample. b. Weigh 20 g of the homogenized sample into a centrifuge tube. c. Add 25 mL of methanol and extract by soaking with continuous ultrasonication. d. Centrifuge the mixture at 6000 rpm for 5 minutes. e. Filter the supernatant through a 0.22 µm syringe filter before UPLC analysis.[2]

2. UPLC Conditions:

  • Column: Waters ACQUITY UPLC BEH C18

  • Mobile Phase: 20:80 (v/v) water/acetonitrile, both containing 0.1% formic acid.[2]

  • Flow Rate: 0.05 mL/min[2]

  • Injection Volume: 1 µL[2]

  • Detection: UV at 220 nm[2]

  • Run Time: 8 minutes[2]

3. Preparation of Standards: a. Prepare a stock solution of this compound (1 mg/mL) in methanol. b. Prepare a series of standard solutions with concentrations ranging from 1 to 200 µg/mL by diluting the stock solution with methanol.[2]

Data Presentation

Table 1: Performance Characteristics of a Validated UPLC-UV Method for this compound Quantification
Validation ParameterResult
Linearity Range 1–200 µg/mL[2]
Correlation Coefficient (R²) > 0.99[2]
Recovery in Fusarium verticillioides cultures 98.2% - 99.6%[2]
Recovery in Food and Feed Products 79.1% - 105.8%[2]
Precision (RSD) in Fusarium verticillioides cultures < 3.0%[2]
Precision (RSD) in Food and Feed Products < 10%[2]

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-UV Analysis cluster_data_processing Data Processing homogenization Sample Homogenization extraction Methanol Extraction (Ultrasonication) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration injection Inject 1 µL filtration->injection Prepared Sample separation UPLC Separation (C18 Column) injection->separation detection UV Detection (220 nm) separation->detection quantification Quantification (Calibration Curve) detection->quantification Chromatographic Data reporting Reporting Results quantification->reporting troubleshooting_workflow action_node action_node start Poor Chromatographic Peak Shape? is_tailing Is it Peak Tailing? start->is_tailing Yes is_fronting Is it Peak Fronting? start->is_fronting No adjust_ph Adjust Mobile Phase pH (add 0.1% Formic Acid) is_tailing->adjust_ph is_broad Is it a Broad Peak? is_fronting->is_broad No reduce_conc Reduce Sample Concentration or Injection Volume is_fronting->reduce_conc Yes optimize_flow Optimize Flow Rate and Mobile Phase is_broad->optimize_flow Yes check_column Check Column and System is_broad->check_column No tlr_pathway FA This compound TLRs Toll-like Receptors (TLR1-10) FA->TLRs Downregulates Expression MYD88 MyD88 TLRs->MYD88 Signal Transduction Downstream Downstream Signaling (e.g., NF-κB activation) MYD88->Downstream Gene_Expression Inflammatory Gene Expression Downstream->Gene_Expression

References

Technical Support Center: Fusaric Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the derivatization of fusaric acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: this compound is a polar molecule with a carboxylic acid group, which gives it a relatively low volatility. Direct injection onto a GC system can lead to poor peak shape (tailing), low response, and potential interaction with the GC column, compromising analytical results.[1][2] Derivatization, typically through silylation, replaces the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (TMS) group.[2] This process increases the volatility and thermal stability of this compound, making it more amenable to GC analysis and resulting in improved peak shape and sensitivity.[2]

Q2: What are the most common derivatization reagents for this compound?

A2: The most common derivatization technique for carboxylic acids like this compound is silylation.[1] The most frequently used reagents are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][3] These reagents are highly effective, and their byproducts are volatile, which prevents interference in the analysis.[4] Often, a catalyst such as Trimethylchlorosilane (TMCS) is included with the reagent (e.g., BSTFA + 1% TMCS) to enhance its reactivity, especially for sterically hindered molecules.[1][2]

Q3: My sample is in an aqueous solution. Can I perform the derivatization directly?

A3: No. Silylation reagents are extremely sensitive to moisture.[1] The presence of water will consume the reagent and prevent the derivatization of this compound from going to completion.[2] It is critical to ensure your sample extract is completely dry before adding the silylation reagent. This is typically achieved by evaporating the solvent to dryness under a stream of nitrogen or by lyophilization (freeze-drying).

Q4: How long are the this compound-TMS derivatives stable?

A4: Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and have limited stability.[4][5] It is highly recommended to analyze the derivatized samples as soon as possible, ideally within 24 hours. If storage is necessary, vials should be tightly capped and stored at a low temperature (e.g., 4°C) to minimize degradation.[4] If you observe a decrease in response over time, re-derivatization may be necessary.

Troubleshooting Guide

Issue 1: Low or No Peak for Derivatized this compound
Possible Cause Suggested Solution
Incomplete Derivatization The reaction may not have gone to completion. Review and optimize the derivatization parameters. Increase the reaction temperature or time. Ensure the molar ratio of the silylation reagent to this compound is in significant excess (a 10x molar excess is a good starting point).[1]
Presence of Moisture Silylation reagents are highly moisture-sensitive. Ensure the sample extract is completely dry before adding the reagent. Use anhydrous solvents for sample preparation. Store silylation reagents in a desiccator.
Reagent Degradation Silylation reagents can degrade over time, especially if exposed to air and moisture. Use fresh, unopened reagents or reagents that have been stored properly.
Incorrect Sample pH The sample should be neutral or slightly acidic before derivatization. Highly acidic or basic conditions can interfere with the reaction.
Adsorption in the GC System This compound or its derivative may be adsorbing to active sites in the GC inlet or column. Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Condition the GC column according to the manufacturer's instructions.
Issue 2: Tailing Peak Shape for this compound
Possible Cause Suggested Solution
Incomplete Derivatization Residual underivatized this compound will interact strongly with the column, causing significant tailing. Optimize the derivatization reaction (see above). Consider adding a catalyst like pyridine or TMCS to drive the reaction to completion.[2][4]
Active Sites in the System The carboxylic acid or the pyridine ring of this compound can interact with active sites (e.g., free silanol groups) in the injector liner or the front of the GC column.[6][7] Use an ultra-inert or base-deactivated liner and column. Perform inlet maintenance, including changing the septum and liner.[8][9] Trimming a small portion (10-15 cm) from the front of the column can remove active sites that have developed over time.[7]
Column Overload Injecting too much sample can saturate the stationary phase and lead to peak tailing.[6] Dilute the sample and re-inject.
Improper Column Installation Dead volume in the connections at the injector or detector can cause peak distortion.[9] Re-install the column, ensuring the correct insertion depth and a clean, square cut at both ends.[9][10]
Issue 3: Multiple Peaks for this compound
Possible Cause Suggested Solution
Incomplete Silylation If the reaction is incomplete, you may see a tailing peak for the underivatized this compound along with the sharp peak of the derivatized form. Optimize the derivatization protocol for completeness.
Formation of Artifacts Side reactions can sometimes occur, leading to byproducts.[11] Ensure the sample matrix is clean. Lowering the derivatization temperature might reduce the formation of thermal degradation products.
Isomeric Forms (less common) While less common for this molecule, some compounds can exist in forms that derivatize differently. This is more of an issue for compounds with keto-enol tautomerism.[5]

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This is a robust, general-purpose silylation method suitable for this compound.

  • Sample Preparation: Transfer a known amount of the dried sample extract containing this compound into a 2 mL autosampler vial. If starting from a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of an aprotic solvent (e.g., anhydrous acetonitrile or pyridine) to reconstitute the sample. Add 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial immediately. Vortex for 10-15 seconds to ensure thorough mixing.

  • Incubation: Heat the vial in a heating block or oven at 70°C for 30 minutes.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Protocol 2: Silylation using MSTFA

MSTFA is another powerful silylating agent. Its byproducts are generally more volatile than those from BSTFA.[12]

  • Sample Preparation: Ensure the sample extract in the 2 mL autosampler vial is completely dry.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to the dried extract. Then, add 50 µL of MSTFA.

  • Reaction: Cap the vial tightly and vortex for 10-15 seconds.

  • Incubation: Heat the vial at 60°C for 45 minutes.

  • Cooling: Let the vial cool to room temperature before analysis.

  • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

Parameter Optimization

For optimal results, key derivatization parameters may need to be adjusted. The following table provides typical ranges for optimization.

ParameterRangeRecommendation for this compound
Reaction Temperature 60 - 85°CStart at 70°C. Higher temperatures can speed up the reaction but may also lead to degradation of thermally labile compounds.
Reaction Time 20 - 60 minutesBegin with 30 minutes. For complex matrices, a longer time may be needed to ensure complete derivatization.
Reagent Volume 50 - 200 µLA 2:1 ratio of reagent to solvent is a good starting point. Ensure a significant molar excess of the silylating agent.[2]
Catalyst With or without TMCS/PyridineFor this compound, using a reagent with a catalyst (like BSTFA + 1% TMCS) or adding pyridine is recommended to ensure complete reaction of the carboxylic acid group.[4]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Start Dried Sample Extract Reconstitute Add Anhydrous Solvent (e.g., Pyridine) Start->Reconstitute AddReagent Add Silylation Reagent (e.g., BSTFA + 1% TMCS) Reconstitute->AddReagent Vortex Vortex to Mix AddReagent->Vortex Heat Incubate at 60-85°C for 20-60 min Vortex->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

Troubleshooting_Tree Start Poor Chromatographic Result? ProblemType What is the issue? Start->ProblemType LowSignal Low or No Peak ProblemType->LowSignal Response TailingPeak Tailing Peak ProblemType->TailingPeak Peak Shape Moisture Moisture Present? LowSignal->Moisture Check First IncompleteRxn Incomplete Derivatization? TailingPeak->IncompleteRxn Check First Moisture->IncompleteRxn No Sol_Dry Ensure Sample is Dry. Use Anhydrous Solvents. Moisture->Sol_Dry Yes ActiveSites System Activity? IncompleteRxn->ActiveSites No Sol_OptimizeRxn Increase Temp/Time. Use Excess Reagent. IncompleteRxn->Sol_OptimizeRxn Yes IncompleteRxn->Sol_OptimizeRxn Yes Sol_Catalyst Add Catalyst (TMCS/Pyridine). IncompleteRxn->Sol_Catalyst and/or Sol_Inert Use Inert Liner. Perform Inlet Maintenance. ActiveSites->Sol_Inert Yes Sol_Trim Trim Column Front. ActiveSites->Sol_Trim and

References

Validation & Comparative

Comparative Analysis of Fusaric Acid and Deoxynivalenol Phytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the phytotoxic effects of two prevalent Fusarium mycotoxins, fusaric acid and deoxynivalenol, this guide offers a comparative analysis of their mechanisms of action, supported by experimental data. Detailed methodologies and visual representations of signaling pathways are provided to facilitate further research in plant pathology and mycotoxin management.

Introduction

Fusarium species are among the most economically significant plant pathogens, causing a range of diseases in various crops and contaminating them with mycotoxins. Among these, this compound (FA) and deoxynivalenol (DON) are two of the most studied for their detrimental effects on plant health. While both are produced by Fusarium fungi, their chemical structures, modes of action, and specific impacts on plant physiology differ significantly. This guide provides a comprehensive comparison of the phytotoxicity of this compound and deoxynivalenol, aimed at researchers, scientists, and drug development professionals.

General Characteristics and Mechanism of Action

This compound, a picolinic acid derivative, is considered a non-specific toxin, affecting a wide range of plant species.[1] Its primary mode of action involves the chelation of metal ions, particularly iron, copper, and zinc, which are essential cofactors for numerous enzymes.[2] This disruption of metallic homeostasis leads to a cascade of downstream effects, including impaired enzyme function and altered membrane permeability.

Deoxynivalenol, a type B trichothecene mycotoxin, is a potent inhibitor of eukaryotic protein synthesis.[3] It binds to the 60S ribosomal subunit, disrupting the function of peptidyl transferase and leading to a ribotoxic stress response. This inhibition of protein synthesis has widespread consequences for plant cellular processes. DON is also recognized as a virulence factor for the producing fungus, aiding in its spread within the host plant.[4]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the phytotoxic effects of this compound and deoxynivalenol from various studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions, plant species, and methodologies.

Table 1: Dose-Dependent Phytotoxic Effects of this compound

Plant SpeciesParameter MeasuredThis compound ConcentrationObserved EffectReference
TomatoCell Viability0.1 - 1.0 mMConcentration-dependent decrease in cell viability.[5]
TomatoReactive Oxygen Species (ROS) Production50 - 300 µg/mLIncreased production of superoxide and hydrogen peroxide.[5]
ArabidopsisSeedling Growth10 - 100 µMInhibition of root elongation and overall growth.[6]
Ruminococcus albus (bacterium)Growth Inhibition15 µg/mL (84 µM)Inhibition of growth.[7]

Table 2: Dose-Dependent Phytotoxic Effects of Deoxynivalenol

Plant SpeciesParameter MeasuredDeoxynivalenol ConcentrationObserved EffectReference
WheatHydrogen Peroxide Production15 mg/LInduction of H₂O₂ production within 6 hours.[8]
WheatCell Death15 mg/LInduction of programmed cell death within 24 hours.[8]
ArabidopsisApoptosis-like PCDLow concentrationsInhibition of heat-induced apoptosis-like programmed cell death.[4]
WheatDefense Gene Expression1 - 100 mg/LConcentration-dependent induction of defense-related genes.[8]
Ruminococcus albus (bacterium)Growth InhibitionUp to 100 µg/mL (338 µM)No inhibition of growth.[7]

Signaling Pathways in Phytotoxicity

The phytotoxic effects of both this compound and deoxynivalenol are mediated by complex signaling pathways within the plant cell. These pathways often involve the generation of reactive oxygen species (ROS) and the modulation of phytohormone signaling.

This compound-Induced Signaling

This compound-induced phytotoxicity is known to involve the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade. In Arabidopsis, the MKK5-MPK3/MPK6 pathway plays a crucial role in mediating FA-induced cell death.[6] The chelation of metal ions by FA likely triggers an initial stress signal that leads to the activation of this MAPK cascade, culminating in programmed cell death.

Fusaric_Acid_Signaling FA This compound Metal_Chelation Metal Ion Chelation (Fe, Cu, Zn) FA->Metal_Chelation ROS Reactive Oxygen Species (ROS) Production Metal_Chelation->ROS MKK5 MKK5 ROS->MKK5 MPK3_6 MPK3 / MPK6 MKK5->MPK3_6 PCD Programmed Cell Death MPK3_6->PCD

Figure 1: this compound-induced signaling pathway leading to programmed cell death.

Deoxynivalenol-Induced Signaling

Deoxynivalenol's primary action of inhibiting protein synthesis triggers a ribotoxic stress response. This, in turn, can lead to the production of ROS, which act as signaling molecules.[3] The subsequent signaling cascade can involve phytohormones such as salicylic acid (SA) and jasmonic acid (JA), which are key regulators of plant defense responses.[3] The ultimate outcome, either cell death or a defense response, can be concentration-dependent.

Deoxynivalenol_Signaling DON Deoxynivalenol Ribosome Ribosome Binding (Protein Synthesis Inhibition) DON->Ribosome Ribotoxic_Stress Ribotoxic Stress Response Ribosome->Ribotoxic_Stress ROS Reactive Oxygen Species (ROS) Production Ribotoxic_Stress->ROS Hormone_Signaling Phytohormone Signaling (SA, JA) ROS->Hormone_Signaling Defense_Response Defense Gene Expression Hormone_Signaling->Defense_Response PCD Programmed Cell Death Hormone_Signaling->PCD

Figure 2: Deoxynivalenol-induced signaling cascade affecting plant defense and cell death.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the phytotoxicity of this compound and deoxynivalenol.

Plant Growth Inhibition Assay

A common method to quantify phytotoxicity is to measure the inhibition of plant growth, often by assessing root elongation or seedling biomass.

  • Plant Material: Arabidopsis thaliana seedlings are frequently used due to their small size and rapid growth.

  • Growth Conditions: Seedlings are grown on sterile agar medium (e.g., Murashige and Skoog) in Petri dishes.

  • Toxin Treatment: A range of concentrations of this compound or deoxynivalenol is added to the growth medium.

  • Measurement: After a defined incubation period (e.g., 7-10 days), the primary root length and/or fresh weight of the seedlings are measured.

  • Data Analysis: The concentration of the toxin that causes a 50% inhibition of growth (IC50) is calculated to determine its potency.

Measurement of Reactive Oxygen Species (ROS)

The production of ROS is a hallmark of mycotoxin-induced stress. Various methods can be employed for their detection and quantification.

  • Histochemical Staining:

    • Nitroblue Tetrazolium (NBT): Used to detect superoxide radicals. NBT is reduced by superoxide to form a dark blue formazan precipitate.

    • 3,3'-Diaminobenzidine (DAB): Used to detect hydrogen peroxide. In the presence of peroxidases, DAB polymerizes to form a reddish-brown precipitate.

  • Fluorometric Probes:

    • 2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA): A general ROS indicator that becomes fluorescent upon oxidation.

    • MitoSOX Red: A mitochondrial superoxide indicator.

  • Experimental Workflow (Fluorometric Assay):

    • Prepare leaf discs or protoplasts from control and toxin-treated plants.

    • Incubate the plant material with the fluorescent probe in the dark.

    • Wash the material to remove excess probe.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.

    • Quantify the relative ROS levels compared to the control.[9][10]

ROS_Measurement_Workflow Plant_Material Plant Material (Leaf Discs, Protoplasts) Toxin_Treatment Toxin Treatment (FA or DON) Plant_Material->Toxin_Treatment Probe_Incubation Incubation with Fluorescent ROS Probe Toxin_Treatment->Probe_Incubation Washing Washing Probe_Incubation->Washing Measurement Fluorescence Measurement Washing->Measurement Quantification Quantification of ROS Measurement->Quantification

Figure 3: Experimental workflow for measuring reactive oxygen species in plant tissues.

Analysis of Plant Defense Gene Expression

Quantitative real-time PCR (qRT-PCR) is a powerful technique to measure the expression levels of specific genes involved in plant defense pathways.

  • RNA Extraction: Total RNA is isolated from control and toxin-treated plant tissues.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • qRT-PCR: The cDNA is used as a template for PCR amplification with primers specific to the defense genes of interest (e.g., pathogenesis-related proteins, enzymes in phytoalexin biosynthesis). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification in real-time.

  • Data Analysis: The relative expression of the target genes is calculated using a reference gene (housekeeping gene) for normalization.[11]

Conclusion

This compound and deoxynivalenol, while both significant phytotoxins produced by Fusarium species, exhibit distinct mechanisms of action that lead to a range of detrimental effects on plants. This compound's ability to chelate essential metal ions disrupts fundamental enzymatic processes and membrane integrity, leading to a non-specific toxicity. In contrast, deoxynivalenol's primary role as a protein synthesis inhibitor triggers a more specific ribotoxic stress response that can modulate plant defense pathways and programmed cell death in a concentration-dependent manner.

Understanding the comparative phytotoxicity of these mycotoxins is crucial for developing effective strategies to mitigate their impact on crop production and food safety. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers working to unravel the complex interactions between Fusarium mycotoxins and their plant hosts. Further research focusing on direct comparative studies under standardized conditions will be instrumental in refining our understanding of their relative potencies and in developing targeted approaches for disease management.

References

Fusaric Acid's Role in Fusarium Virulence: A Comparative Analysis of Wild-Type and Mutant Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contribution of fusaric acid to the pathogenicity of Fusarium species. This document provides a comparative analysis of wild-type and this compound-deficient mutants, supported by experimental data, detailed protocols, and pathway visualizations.

This compound, a mycotoxin produced by a wide range of Fusarium species, has long been implicated as a key player in the virulence of these economically and clinically important fungi. Understanding the precise role of this compound in pathogenesis is crucial for the development of effective disease management strategies and potential antifungal therapeutics. This guide provides a detailed comparison of the virulence of wild-type Fusarium strains and their genetically engineered this compound-deficient counterparts, offering a clear perspective on the toxin's contribution to fungal aggression.

Recent research has solidified the role of this compound as a significant virulence factor in several Fusarium species. Studies involving the targeted deletion of genes within the this compound biosynthetic (FUB) gene cluster have demonstrated a marked reduction in disease severity in various host systems. For instance, the deletion of key biosynthetic genes like FUB1, FUB4, and FUB8 in Fusarium oxysporum has been shown to impair its ability to cause disease in hosts such as banana and tomato.[1][2][3] However, it is noteworthy that the importance of this compound as a virulence determinant can be host- and pathogen-specific, as some studies have reported that its absence did not impact the virulence of F. oxysporum on cactus or F. verticillioides on maize seedlings.[4]

Quantitative Comparison of Virulence

The following tables summarize the quantitative data from various studies, highlighting the differences in virulence between wild-type (WT) and this compound-deficient (Δfub) Fusarium strains.

Host Plant Fusarium Species Mutant Virulence Metric Wild-Type (WT) This compound-Deficient Mutant (Δfub) Reference
TomatoF. oxysporumΔfub1Disease Severity Index (Scale 0-4)3.51.5[2][5]
TomatoF. oxysporumΔfub1Plant Weight (grams)1.22.8[2][5]
BananaF. oxysporum f. sp. cubenseΔFoFUB4Disease Incidence (%)10040[1]
CabbageF. oxysporum f. sp. conglutinansΔFUB8Wilt SymptomsSevereDelayed and reduced[3]
Animal Model Fusarium Species Mutant Virulence Metric Wild-Type (WT) This compound-Deficient Mutant (Δfub) Reference
Immunosuppressed MiceF. oxysporumΔfub1Mortality Rate (%)8020[2][5]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of virulence. The following are protocols adapted from published studies for evaluating the pathogenicity of Fusarium strains.

Protocol 1: Tomato Seedling Infection Assay

Objective: To assess the virulence of Fusarium oxysporum strains on tomato seedlings.

Materials:

  • Wild-type and this compound-deficient F. oxysporum strains

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Tomato seeds (susceptible variety, e.g., 'Moneymaker')

  • Sterile soil mixture (e.g., peat, vermiculite, and sand in a 2:1:1 ratio)

  • Pots (10 cm diameter)

  • Spectrophotometer or hemocytometer

  • Sterile water

Procedure:

  • Inoculum Preparation:

    • Grow F. oxysporum strains on PDA plates for 7-10 days at 25°C.

    • Inoculate 100 mL of PDB with mycelial plugs from the PDA plates and incubate for 3-5 days at 25°C with shaking (150 rpm) to generate microconidia.

    • Filter the liquid culture through sterile cheesecloth to remove mycelia.

    • Centrifuge the spore suspension, wash the pellet with sterile water, and resuspend in sterile water.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a spectrophotometer or hemocytometer.

  • Planting and Inoculation:

    • Surface-sterilize tomato seeds with 1% sodium hypochlorite for 2 minutes, followed by three rinses with sterile water.

    • Sow the seeds in pots containing the sterile soil mixture and grow in a controlled environment (25-28°C, 16h light/8h dark cycle) for two weeks.

    • For inoculation, carefully uproot the seedlings and wash the roots.

    • Immerse the roots of the seedlings in the prepared spore suspension (or sterile water for mock-infected controls) for 30 minutes.

    • Replant the inoculated seedlings into new pots with fresh sterile soil.

  • Disease Assessment:

    • Maintain the plants in a growth chamber under the same conditions.

    • Observe the plants daily for the development of disease symptoms (e.g., yellowing, wilting, stunting).

    • Assess disease severity at 14 and 21 days post-inoculation using a disease severity scale (e.g., 0 = no symptoms, 1 = slight yellowing of lower leaves, 2 = moderate yellowing and some wilting, 3 = severe wilting and stunting, 4 = plant death).

    • Calculate the Disease Severity Index (DSI) using the formula: DSI = (Σ (scale value × number of plants in that scale)) / (total number of plants × highest scale value) × 100.

    • Measure plant height and fresh/dry weight to quantify the impact on plant growth.

Protocol 2: Banana Plantlet Infection Assay

Objective: To evaluate the virulence of Fusarium oxysporum f. sp. cubense on banana plantlets.

Materials:

  • Wild-type and this compound-deficient F. oxysporum f. sp. cubense strains

  • Culture media (PDA and PDB)

  • Tissue-cultured banana plantlets (susceptible cultivar)

  • Sterile substrate (e.g., vermiculite or a soil-sand mixture)

  • Pots or planting bags

Procedure:

  • Inoculum Preparation:

    • Prepare spore suspensions as described in Protocol 1, adjusting the final concentration to 1 x 10^6 spores/mL.

  • Plant Acclimatization and Inoculation:

    • Acclimatize tissue-cultured banana plantlets for 4-6 weeks in a greenhouse.

    • Gently remove the plantlets from their containers and wash the roots.

    • Inoculate by dipping the roots into the spore suspension for 30 minutes.

    • Plant the inoculated plantlets in pots containing the sterile substrate.

  • Disease Assessment:

    • Monitor the plants for symptoms of Fusarium wilt (e.g., yellowing of older leaves, splitting of the pseudostem base, and vascular discoloration).

    • Assess disease severity at 4-8 weeks post-inoculation based on external and internal symptoms. A common rating scale includes assessing the percentage of leaf yellowing and the extent of rhizome discoloration.

Visualizing Experimental and Biological Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Inoculum Preparation cluster_inoculation Inoculation cluster_assessment Virulence Assessment wt_culture Wild-Type Fusarium Culture spore_susp_wt Spore Suspension (WT) wt_culture->spore_susp_wt mutant_culture This compound-Deficient Mutant Culture spore_susp_mutant Spore Suspension (Mutant) mutant_culture->spore_susp_mutant inoculation_wt Inoculation with WT spore_susp_wt->inoculation_wt inoculation_mutant Inoculation with Mutant spore_susp_mutant->inoculation_mutant host_plants Host Plants (e.g., Tomato, Banana) host_plants->inoculation_wt host_plants->inoculation_mutant mock_inoculation Mock Inoculation (Control) host_plants->mock_inoculation symptom_dev Symptom Development inoculation_wt->symptom_dev inoculation_mutant->symptom_dev mock_inoculation->symptom_dev data_collection Data Collection (Disease Severity, Plant Biomass) symptom_dev->data_collection comparison Comparison of Virulence data_collection->comparison

Caption: Experimental workflow for comparing Fusarium virulence.

fusaric_acid_regulation LaeA LaeA FUB_cluster FUB Gene Cluster (FUB1-FUB12) LaeA->FUB_cluster + PacC PacC PacC->FUB_cluster + AreB AreB AreB->FUB_cluster + Vel1 Vel1 Vel1->FUB_cluster + Fusaric_Acid This compound FUB_cluster->Fusaric_Acid Virulence Virulence Fusaric_Acid->Virulence

Caption: Putative regulatory pathway of this compound biosynthesis.

The regulation of this compound production is a complex process involving several global transcription factors. Key regulators identified to date include LaeA, a master regulator of secondary metabolism, and PacC, which is involved in pH-dependent regulation.[2][5] Additionally, the nitrogen-responsive GATA transcription factor AreB and the velvet complex protein Vel1 have been shown to positively regulate the expression of the FUB genes.[4] These regulators converge on the FUB gene cluster, controlling the transcription of the biosynthetic genes and, consequently, the production of this compound, which in turn contributes to the overall virulence of the fungus.

References

Validation of fusaric acid as a key virulence factor in banana wilt disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Fusarium wilt, caused by the fungus Fusarium oxysporum f. sp. cubense (Foc), poses a significant threat to global banana production. Understanding the molecular weapons, or virulence factors, employed by this pathogen is critical for developing effective disease management strategies. Among the arsenal of Foc, fusaric acid (FA), a non-host-specific phytotoxin, has emerged as a pivotal player in the development of banana wilt disease. This guide provides an objective comparison of this compound's role with other potential virulence factors, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.

This compound's Virulence Confirmed Through Genetic and Biochemical Evidence

Multiple lines of evidence strongly support the role of this compound as a key virulence factor in banana wilt disease. Studies involving the targeted deletion of genes within the this compound biosynthetic (FUB) gene cluster in Foc have provided direct proof of its importance in pathogenicity.

Quantitative Data from Virulence Assays

Experiments comparing wild-type (WT) Foc strains with mutant strains unable to produce this compound consistently demonstrate a significant reduction in disease severity.

StrainVirulence MetricResultReference
Wild-Type (WT) Foc TR4 Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpiHigh[1]
Δfub1 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi1.6-fold reduction compared to WT[1]
Δfub2 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi1.7-fold reduction compared to WT[1]
Δfub3 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi1.5-fold reduction compared to WT[1]
Δfub4 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi1.7-fold reduction compared to WT[1]
Δfub5 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi1.7-fold reduction compared to WT[1]
Δfub10 mutant Fungal Biomass in roots (ratio of FocEF1α : MusaActin) at 15 dpi2.1-fold reduction compared to WT[1]

dpi: days post-inoculation

These results clearly indicate that the inability to produce this compound significantly impairs the ability of Foc to colonize and proliferate within the banana host.[1]

The Molecular Onslaught of this compound

This compound contributes to pathogenesis through a multi-pronged attack on the host's cellular machinery. A key mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1][2] This surge in ROS leads to a cascade of detrimental effects, including mitochondrial dysfunction and the inhibition of essential nutrient uptake.[1][2]

Signaling Pathway of this compound-Induced Cell Death

Fusaric_Acid_Pathway This compound This compound ROS Accumulation ROS Accumulation This compound->ROS Accumulation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Accumulation->Mitochondrial Dysfunction MaAKT1 Channel Inhibition MaAKT1 Channel Inhibition ROS Accumulation->MaAKT1 Channel Inhibition Cell Death Cell Death Mitochondrial Dysfunction->Cell Death K+ Uptake Reduction K+ Uptake Reduction MaAKT1 Channel Inhibition->K+ Uptake Reduction K+ Uptake Reduction->Cell Death Experimental_Workflow cluster_0 Strain Preparation cluster_1 Virulence Assay cluster_2 Mechanism of Action WT_Foc Wild-Type Foc Inoculation Inoculate Banana Plantlets WT_Foc->Inoculation Mutant_Foc FA-Deficient Mutant (e.g., Δfub4) Mutant_Foc->Inoculation Disease_Scoring Assess Disease Symptoms Inoculation->Disease_Scoring Fungal_Biomass Quantify Fungal Biomass (qPCR) Inoculation->Fungal_Biomass FA_Treatment Treat Banana Tissues with FA ROS_Measurement Measure ROS Production (DAB Staining) FA_Treatment->ROS_Measurement Potassium_Uptake Analyze K+ Channel Activity FA_Treatment->Potassium_Uptake

References

Comparative Toxicology of Fusaric Acid and Beauvericin in Banana Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive comparison of the toxicological effects of fusaric acid (FA) and beauvericin (BEA), two mycotoxins produced by Fusarium oxysporum f. sp. cubense (Foc), the causal agent of Fusarium wilt in banana. This guide is intended for researchers, scientists, and drug development professionals investigating plant-pathogen interactions and developing strategies to mitigate mycotoxin-induced damage in banana and other susceptible crops.

Abstract

This compound and beauvericin are key virulence factors contributing to the pathogenesis of Fusarium wilt in banana.[1][2] This guide presents a comparative analysis of their toxicity in various banana tissues, supported by experimental data from peer-reviewed studies. Beauvericin consistently demonstrates higher phytotoxicity at lower concentrations compared to this compound.[2][3] The toxic mechanisms of these mycotoxins differ, with this compound primarily acting through mineral chelation and induction of oxidative stress, while beauvericin's toxicity is largely attributed to its ionophoric activity, leading to apoptosis.[4][5][6] Understanding these differences is crucial for developing targeted interventions to protect banana crops from Fusarium wilt.

Data Presentation: Comparative Toxicity

The following tables summarize the quantitative data on the toxicity of this compound and beauvericin in banana tissues.

Table 1: Effect of this compound and Beauvericin on Banana Protoplast Viability

Toxin Concentration (µM)This compound (FA)Beauvericin (BEA)
% Viability after 48h % Viability after 48h
10~80%<40%
50~60% (after 72h)<20%
200<20%<20%
Data synthesized from studies utilizing the Alamar Blue assay to assess protoplast viability.[4]

Table 2: Comparative Phytotoxicity in Banana Tissues (Vascular Browning)

Toxin & ConcentrationTissue-Cultured PlantletsMultiple Bud ClumpsCallus Tissues
This compound
5 µMMinimal BrowningNoticeable BrowningSignificant Browning
10 µMSlight BrowningModerate BrowningSevere Browning
20 µMModerate BrowningSevere BrowningVery Severe Browning
50 µMSevere BrowningVery Severe BrowningNecrosis
100 µMVery Severe BrowningNecrosisNecrosis
Beauvericin
5 µMModerate BrowningSevere BrowningVery Severe Browning
10 µMSevere BrowningVery Severe BrowningNecrosis
20 µMVery Severe BrowningNecrosisNecrosis
Phytotoxicity was assessed based on the degree of vascular browning.[1][2] A positive correlation exists between toxin concentration and the severity of browning.[1][2] Results indicate that lower concentrations of BEA are needed to induce phytotoxicity compared to FA.[2][3] There is also evidence of genotype-dependent sensitivity, with the 'Lakatan' cultivar showing greater susceptibility to both toxins than the 'Grand Nain' cultivar.[1][2]

Experimental Protocols

Protoplast Viability Assay (Alamar Blue Assay)
  • Protoplast Isolation: Banana protoplasts are isolated from embryogenic cell suspensions.

  • Toxin Treatment: Protoplasts are treated with varying concentrations of this compound (e.g., 10, 50, 200 µM) and beauvericin (e.g., 10, 50, 200 µM). Control groups are treated with the solvent used to dissolve the toxins.

  • Incubation: The treated protoplasts are incubated for specific time intervals (e.g., 24, 48, 72 hours).

  • Viability Assessment: Alamar Blue reagent is added to the protoplast suspensions. The fluorescence, which is proportional to the number of viable cells, is measured using a microplate reader.[4][7]

Phytotoxicity Assay in Banana Tissues
  • Plant Material: Tissue-cultured banana plantlets, multiple bud clumps, and callus tissues of different cultivars (e.g., 'Grand Nain', 'Lakatan') are used.

  • Toxin Application: this compound and beauvericin are incorporated into the culture medium at various concentrations (FA: 0, 5, 10, 20, 30, 50, 100 µM; BEA: 0, 5, 10, 20 µM).[1][2]

  • Incubation: The tissues are cultured on the toxin-containing medium for a set period (e.g., 10 days).[1][2]

  • Data Collection: The degree of phytotoxicity is assessed visually based on the extent of vascular browning and wilting, often using a hedonic scale.[1][2] Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatments.[1][2]

Visualizing the Mechanisms of Toxicity

This compound Toxicity Pathway

Fusaric_Acid_Toxicity FA This compound Chelation Chelation of Metal Ions (Fe, Zn, Cu) FA->Chelation Enzyme_Inhibition Inhibition of Defensive Enzymes FA->Enzyme_Inhibition ROS Reactive Oxygen Species (ROS) Production FA->ROS Chelation->Enzyme_Inhibition Cell_Death Reduced Cell Viability & Necrosis Enzyme_Inhibition->Cell_Death Membrane_Damage Changes in Membrane Permeability & Potential ROS->Membrane_Damage Membrane_Damage->Cell_Death

Caption: Proposed mechanism of this compound toxicity in banana tissues.

Beauvericin Toxicity Pathway

Beauvericin_Toxicity BEA Beauvericin Ionophore Ionophoric Activity (Increased Intracellular Ca2+) BEA->Ionophore Oxidative_Stress Oxidative Stress Ionophore->Oxidative_Stress Mitochondrial_Pathway Mitochondrial Pathway Involvement Ionophore->Mitochondrial_Pathway Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Mitochondrial_Pathway->Apoptosis

Caption: Proposed mechanism of beauvericin toxicity in banana tissues.

Experimental Workflow for Comparative Toxicity Analysis

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Banana_Tissues Banana Tissues (Protoplasts, Plantlets, Callus) Incubation Incubation of Tissues with Toxins Banana_Tissues->Incubation Toxin_Solutions This compound & Beauvericin Solutions (Varying Concentrations) Toxin_Solutions->Incubation Viability_Assay Protoplast Viability Assay (Alamar Blue) Incubation->Viability_Assay Browning_Assessment Visual Assessment of Vascular Browning & Wilting Incubation->Browning_Assessment Data_Analysis Statistical Analysis Viability_Assay->Data_Analysis Browning_Assessment->Data_Analysis Comparative_Toxicity Comparative Toxicity Data Data_Analysis->Comparative_Toxicity

Caption: Experimental workflow for comparing mycotoxin toxicity.

References

Validating the Role of FUB Gene Clusters in Fusaric Acid Biosynthesis: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaric acid, a mycotoxin produced by various Fusarium species, is a significant concern in agriculture and food safety due to its phytotoxicity and potential impact on animal and human health. Understanding the genetic underpinnings of its biosynthesis is crucial for developing strategies to mitigate its production. This guide provides a comparative analysis of knockout studies that have been instrumental in validating the function of the this compound biosynthetic (FUB) gene cluster.

The FUB Gene Cluster: A Coordinated System for this compound Production

In fungi, genes responsible for the biosynthesis of a specific secondary metabolite are often physically linked in the genome, forming a biosynthetic gene cluster.[1] This arrangement allows for coordinated regulation and expression of the necessary enzymes. Initial studies identified a five-gene cluster (FUB1-FUB5) associated with this compound production in Fusarium fujikuroi and Fusarium verticillioides.[2][3] However, subsequent comparative genomic analyses expanded this to a 12-gene cluster (FUB1 to FUB12) in several Fusarium species, including F. oxysporum.[1][4][5] This larger cluster encodes not only the core biosynthetic enzymes but also regulatory and transport proteins.[1][4]

Comparative Analysis of FUB Gene Knockout Mutants

Gene knockout studies have been pivotal in elucidating the specific roles of individual FUB genes. These experiments involve the targeted deletion or disruption of a gene to observe the resulting effect on this compound production. The data consistently demonstrates that several FUB genes are essential for the biosynthesis of this mycotoxin.

Below is a summary of quantitative data from knockout studies in Fusarium verticillioides, showcasing the impact of deleting specific FUB genes on this compound production.

Gene KnockoutPredicted Function of the Gene ProductThis compound Production (% of Wild-Type)Reference
Δfub1Polyketide SynthaseAbolished[6]
Δfub2UnknownUnaltered[7]
Δfub3Unknown5-24%[7]
Δfub4HydrolaseAbolished[7]
Δfub5Unknown5-24%[7]
Δfub6Dehydrogenase/ReductaseAbolished[7][8]
Δfub7PLP-dependent enzymeSignificant reduction (44% of wild-type)[7][8]
Δfub8NRPS-like Carboxylic Acid ReductaseAbolished[7][8]
Δfub9FMN-dependent OxidaseUnaltered[7][8]
Δfub10Zn(II)2Cys6 Transcription FactorAbolished[7][9]
Δfub11MFS Transporter5-24%[7][10]
Δfub12Zn(II)2Cys6 Transcription Factor5-24%[7][9]

Note: The level of reduction in this compound production can vary between studies and different Fusarium species.

Experimental Protocols

The validation of FUB gene function through knockout studies involves a series of key experimental procedures.

Generation of Gene Knockout Mutants

A common method for creating targeted gene deletions in filamentous fungi is through homologous recombination.

Protocol Outline:

  • Construct Preparation: A gene replacement cassette is constructed using PCR. This cassette typically contains a selectable marker gene (e.g., hygromycin B resistance) flanked by DNA sequences homologous to the regions upstream and downstream of the target FUB gene.

  • Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

  • Transformation: The gene replacement cassette is introduced into the fungal protoplasts, often using a polyethylene glycol (PEG)-mediated transformation method.

  • Selection and Screening: Transformed protoplasts are grown on a selective medium containing the appropriate antibiotic (e.g., hygromycin B). Resistant colonies are then screened by PCR to confirm the correct integration of the replacement cassette and the deletion of the target FUB gene.

Quantification of this compound

The analysis of this compound production in wild-type and mutant strains is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol Outline:

  • Fungal Culture: Wild-type and FUB knockout mutant strains are grown in a liquid medium known to induce this compound production.

  • Extraction: The culture filtrate is acidified, and this compound is extracted using an organic solvent such as ethyl acetate.

  • LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. The liquid chromatography step separates the components of the extract, and the tandem mass spectrometry step provides sensitive and specific detection and quantification of this compound based on its mass-to-charge ratio and fragmentation pattern.

  • Data Analysis: The amount of this compound produced by each strain is quantified by comparing the peak area from the sample to a standard curve generated with known concentrations of pure this compound.

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex biological and experimental processes involved in studying the FUB gene cluster.

Fusaric_Acid_Biosynthesis_Pathway cluster_precursor Precursors cluster_biosynthesis FUB Gene-Encoded Biosynthesis cluster_regulation_transport Regulation and Transport Acetyl-CoA Acetyl-CoA FUB1 FUB1 (PKS) Acetyl-CoA->FUB1 Malonyl-CoA Malonyl-CoA Malonyl-CoA->FUB1 Aspartate-derived intermediate Aspartate-derived intermediate FUB8 FUB8 (NRPS-like) Aspartate-derived intermediate->FUB8 Intermediates Polyketide Intermediates FUB1->Intermediates Polyketide chain assembly FUB4 FUB4 (Hydrolase) FUB6 FUB6 (MDR) FUB4->FUB6 Modifications FUB7 FUB7 (PLP-dependent enzyme) FUB6->FUB7 Modifications FUB7->FUB8 Modifications FUB9 FUB9 (Oxidase) FUB8->FUB9 Modifications This compound This compound FUB9->this compound Modifications Intermediates->FUB4 Modifications FUB10 FUB10 (Transcription Factor) FUB10->FUB1 FUB10->FUB4 Regulates expression FUB10->FUB6 Regulates expression FUB10->FUB7 Regulates expression FUB10->FUB8 Regulates expression FUB10->FUB9 Regulates expression FUB12 FUB12 (Transcription Factor) FUB10->FUB12 Regulates expression FUB11 FUB11 (Transporter) FUB10->FUB11 Regulates expression FUB12->FUB1 Regulates expression FUB12->FUB4 Regulates expression FUB12->FUB6 Regulates expression FUB12->FUB7 Regulates expression FUB12->FUB8 Regulates expression FUB12->FUB9 Regulates expression FUB12->FUB10 Regulates expression FUB12->FUB11 Regulates expression This compound->FUB11 Export Gene_Knockout_Workflow cluster_construction Knockout Cassette Construction cluster_transformation Fungal Transformation cluster_analysis Analysis of Mutants A Design primers with homology arms B PCR amplify selectable marker A->B C Fuse marker with homology arms B->C D Prepare fungal protoplasts C->D Cassette E Introduce knockout cassette D->E F Select for transformants E->F G Screen transformants by PCR F->G Resistant colonies H Culture confirmed mutants G->H Confirmed mutants I Quantify this compound (LC-MS/MS) H->I J Compare to wild-type I->J

References

Comparative Transcriptomics of Plant Responses to Fusaric Acid and Other Mycotoxins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Mycotoxins, secondary metabolites produced by pathogenic fungi, pose a significant threat to global food security and safety. Among these, fusaric acid (FA), deoxynivalenol (DON), fumonisin B1 (FB1), and zearalenone (ZEN) are prominent contaminants produced by Fusarium species, affecting a wide range of crops. Understanding the molecular mechanisms underlying plant responses to these toxins is crucial for developing resistant crop varieties. Comparative transcriptomics offers a powerful approach to dissect the complex gene regulatory networks activated upon mycotoxin exposure. This guide provides a comparative overview of plant transcriptomic responses to this compound and other major mycotoxins, presenting quantitative data, experimental protocols, and key signaling pathways.

It is important to note that while substantial transcriptomic data exists for plant responses to this compound, deoxynivalenol, and fumonisin B1, there is a notable scarcity of similar research on the direct effects of zearalenone on plants. The majority of ZEN-related transcriptomic studies have been conducted in animal models, focusing on its estrogenic and toxicological effects.

Quantitative Data Comparison of Differentially Expressed Genes (DEGs)

The plant's response to mycotoxin exposure involves significant reprogramming of gene expression. The number of differentially expressed genes (DEGs) can vary depending on the mycotoxin, plant species, tissue type, and experimental conditions. The following table summarizes the quantitative transcriptomic changes observed in various studies.

MycotoxinPlant SpeciesTissueTreatmentUpregulated DEGsDownregulated DEGsTotal DEGsReference
This compound (FA) Benincasa hispida (Chieh-qua)LeavesFA treatment2,2431,6883,931[1]
Deoxynivalenol (DON) Arabidopsis thalianaSeedlings50 µg/mL DON for 24h21751268[2]
Triticum aestivum (Wheat)SpikeletsInfection with DON-producing F. graminearum--400[3]
Fumonisin B1 (FB1) Arabidopsis thalianaSeedlings2.5 µM FB13,2012,7545,955[4]
Zea mays (Maize)ShootsFB1 treatment (3h)--1,459[5][6]

Experimental Protocols

A generalized workflow for comparative transcriptomic analysis of plant responses to mycotoxins is outlined below. This protocol represents a synthesis of methodologies reported in the cited literature.[7][8]

1. Plant Material and Growth Conditions:

  • Plant Species and Genotype: Select the plant species of interest (e.g., Arabidopsis thaliana, Zea mays, Triticum aestivum). If available, include both resistant and susceptible genotypes for comparative analysis.

  • Growth Environment: Grow plants in a controlled environment (growth chamber or greenhouse) with defined photoperiod, temperature, and humidity to ensure reproducibility.

  • Growth Medium: Use a sterile growth medium such as Murashige and Skoog (MS) agar for seedlings or a soil/vermiculite mixture for mature plants.

2. Mycotoxin Treatment:

  • Toxin Preparation: Prepare a stock solution of the purified mycotoxin (e.g., this compound, DON, FB1) in a suitable solvent.

  • Application Method: Apply the mycotoxin to the plants. Common methods include root application in hydroponic or agar-based systems, leaf infiltration, or spray application.

  • Concentration and Duration: Determine the appropriate concentration and duration of treatment based on preliminary dose-response experiments to elicit a transcriptomic response without causing immediate cell death.

  • Control Group: Include a mock-treated control group (treated with the solvent only) for comparison.

  • Replication: Use a sufficient number of biological replicates (typically three or more) for each treatment and control group to ensure statistical power.

3. RNA Extraction and Sequencing:

  • Sample Collection: Harvest plant tissues at specific time points post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.

  • RNA Isolation: Extract total RNA using a commercial kit or a standard protocol like the TRIzol method.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation. Perform high-throughput sequencing using a platform such as Illumina.

4. Data Analysis:

  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Mapping: Align the high-quality reads to the reference genome of the plant species using a splice-aware aligner like HISAT2 or STAR.

  • Differential Gene Expression Analysis: Quantify gene expression levels and identify differentially expressed genes (DEGs) between mycotoxin-treated and control samples using software packages such as DESeq2 or edgeR.

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses to identify the biological processes and metabolic pathways affected by the mycotoxin treatment.

Mandatory Visualization

Experimental Workflow

G Experimental Workflow for Comparative Transcriptomics cluster_0 Plant Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Sequencing cluster_4 Data Analysis plant_growth Plant Growth (Controlled Environment) treatment Mycotoxin Application (e.g., root drench, leaf infiltration) plant_growth->treatment control Mock Treatment (Solvent Control) plant_growth->control mycotoxin_prep Mycotoxin Preparation mycotoxin_prep->treatment sampling Tissue Sampling (Time Course) treatment->sampling control->sampling rna_extraction Total RNA Extraction sampling->rna_extraction qc1 RNA Quality Control (NanoDrop, Bioanalyzer) rna_extraction->qc1 library_prep RNA-seq Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Read Quality Control (FastQC) sequencing->qc2 mapping Read Alignment to Reference Genome qc2->mapping deg_analysis Differential Gene Expression Analysis mapping->deg_analysis functional_analysis Functional Annotation (GO, KEGG) deg_analysis->functional_analysis

Caption: A typical experimental workflow for studying plant transcriptomic responses to mycotoxins.

Signaling Pathways in Plant Responses to Mycotoxins

Plants employ a complex network of signaling pathways to perceive and respond to mycotoxin threats. While there are common defense strategies, the transcriptomic signatures often reveal toxin-specific responses.

This compound (FA): FA is known to induce oxidative stress and programmed cell death (PCD) in plants.[9][10] Transcriptomic studies in chieh-qua have highlighted the significant upregulation of genes related to pathogenesis-related (PR) proteins and the ethylene (ET) biosynthesis and signaling pathways.[1] The activation of the MKK5-MPK3/6 cascade, a mitogen-activated protein kinase (MAPK) signaling pathway, has been shown to be a positive regulator of FA-induced cell death in Arabidopsis.[9]

Deoxynivalenol (DON): DON is a potent inhibitor of protein synthesis in eukaryotes and acts as a virulence factor for Fusarium pathogens.[3][11] Plant responses to DON involve the activation of defense signaling pathways, including those mediated by salicylic acid (SA) and jasmonic acid (JA).[11] Transcriptomic analyses in wheat and Arabidopsis have revealed the upregulation of genes involved in detoxification, such as UDP-glycosyltransferases (UGTs) that conjugate DON to a less toxic form, and transporters like ATP-binding cassette (ABC) transporters.[2][12] Genes related to secondary metabolism and stress responses are also induced.[3]

Fumonisin B1 (FB1): FB1 disrupts sphingolipid metabolism by inhibiting ceramide synthase.[13] This disruption leads to the accumulation of long-chain bases, which can trigger a salicylic acid (SA)-dependent cell death response. The plant's response to FB1 is complex, involving the interplay of multiple hormone signaling pathways, including SA, JA, and ethylene. Transcriptomic studies in Arabidopsis and maize have shown the differential expression of a large number of genes involved in defense, cell rescue, and hormone signaling.[4][5]

Comparative Signaling Pathways

G Comparative Signaling Pathways in Plant Response to Mycotoxins FA This compound FA_effect Membrane Damage & Oxidative Stress FA->FA_effect MAPK MAPK Cascade (e.g., MKK5-MPK3/6) FA->MAPK DON Deoxynivalenol DON_effect Protein Synthesis Inhibition DON->DON_effect Detox Detoxification (e.g., UGTs, ABC Transporters) DON->Detox FB1 Fumonisin B1 FB1_effect Sphingolipid Metabolism Disruption FB1->FB1_effect Hormone Hormone Signaling (SA, JA, ET) FB1->Hormone ROS Reactive Oxygen Species (ROS) Burst FA_effect->ROS FA_effect->MAPK DON_effect->Hormone FB1_effect->ROS FB1_effect->Hormone ROS->Hormone PCD Programmed Cell Death (PCD) ROS->PCD MAPK->PCD Hormone->Detox PR_genes Pathogenesis-Related (PR) Gene Expression Hormone->PR_genes Sec_Metabolism Secondary Metabolism (e.g., Phenylpropanoids) Hormone->Sec_Metabolism

Caption: Key signaling pathways involved in plant responses to mycotoxins.

Conclusion

Comparative transcriptomic analyses reveal both conserved and distinct molecular responses of plants to this compound, deoxynivalenol, and fumonisin B1. Common defense strategies include the activation of hormone signaling pathways (SA, JA, ET), the induction of an oxidative burst, and the upregulation of detoxification mechanisms. However, the specific genes and the magnitude of their expression changes can be mycotoxin-dependent, reflecting their different modes of action. This compound predominantly triggers responses related to ethylene signaling and MAPK-mediated cell death. Deoxynivalenol elicits a strong detoxification response, particularly through glucosylation. Fumonisin B1, by disrupting sphingolipid metabolism, initiates a complex interplay of hormone signaling pathways leading to programmed cell death.

The lack of plant-specific transcriptomic data for zearalenone represents a significant knowledge gap. Future research should focus on elucidating the molecular responses of crops to zearalenone to develop a more complete understanding of plant-mycotoxin interactions. Furthermore, integrating transcriptomic data with proteomic and metabolomic analyses will provide a more holistic view of the plant's defense network and facilitate the development of crops with broad-spectrum resistance to mycotoxins.

References

Fusaric Acid: A Comparative Analysis of its Phytotoxic Effects on Various Plant Cultivars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaric acid, a mycotoxin produced by various Fusarium species, is a significant virulence factor contributing to vascular wilt and other diseases in a wide range of economically important crops.[1][2][3] Its non-specific phytotoxicity disrupts plant cellular processes, leading to symptoms such as wilting, chlorosis, and necrosis.[4][5][6] Understanding the differential responses of various plant cultivars to this compound is crucial for developing resistant crop varieties and effective disease management strategies. This guide provides a comparative overview of this compound's effects on different plant cultivars, supported by experimental data, detailed methodologies, and visual representations of the underlying signaling pathways.

Quantitative Comparison of this compound's Effects

The phytotoxicity of this compound varies significantly among different plant species and even between cultivars of the same species. This variation is often linked to the plant's genetic makeup and its ability to tolerate or detoxify the toxin. The following table summarizes the quantitative effects of this compound on several plant cultivars as reported in various studies.

Plant SpeciesCultivarThis compound ConcentrationObserved EffectsReference
Chickpea (Cicer arietinum)WR 315 (Resistant)Culture filtrate of Foc ITCC 768264.49% reduction in total chlorophyll[7]
JG 62 (Susceptible)Culture filtrate of Foc ITCC 768273.17% reduction in total chlorophyll[7]
Potato (Solanum tuberosum)Toronto, Barcelona, Suria (Tolerant)0.0125 - 0.2 mMReduced impact on plant height, leaf number, leaf area, root number, and biomass compared to sensitive cultivars.[8]
Fabulla, Nectare, Spunta, Ardappel (Moderate)0.0125 - 0.2 mMModerate reduction in growth parameters.[8]
7-four-7, Farida, Joly (Sensitive)0.0125 - 0.2 mMSignificant reduction in all measured growth parameters.[8]
Banana (Musa spp.)Grand Nain (Resistant)Not specifiedLower degree of vascular browning compared to susceptible cultivar.[3]
Lakatan (Susceptible)Not specifiedHigher degree of vascular browning, indicating greater sensitivity.[3]
Cotton (Gossypium hirsutum)Not specified0.5 mM - 8.0 mMDetectable necrosis at 0.5 mM and severe wilting at 8.0 mM.[9]
Tomato (Solanum lycopersicum)Not specified250 µg/mlMaximum induction of cell death as measured by Evans blue uptake.[5]

Experimental Protocols

The assessment of this compound's phytotoxicity involves various bioassays. Below are detailed methodologies for key experiments cited in the literature.

Cotton Cotyledonary Leaf Bioassay

This method is used to evaluate the phytotoxicity of this compound and its analogs on cotton seedlings.[9][10]

  • Plant Material: Seven-day-old cotton seedlings with fully expanded cotyledonary leaves.

  • Toxin Preparation: Dissolve this compound in a 0.1% Tween 80 solution to the desired concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM, 4.0 mM, and 8.0 mM).

  • Application:

    • Place 20 µL droplets of the test solution at three different locations on a cotyledonary leaf.

    • Use a fine needle to puncture the leaf through each droplet to facilitate toxin uptake.

    • Use a 0.1% Tween 80 solution without this compound as a control.

  • Incubation: Maintain the treated plants under controlled conditions for 48 hours.

  • Evaluation: Score the severity of symptoms (e.g., necrosis, wilting) on a scale of 0 to 5, where 0 indicates no symptoms and 5 represents severe necrotic lesions. The scoring is typically performed by multiple independent evaluators to ensure objectivity.

In Vitro Assessment of Phytotoxicity in Banana

This protocol is designed to determine the phytotoxicity of this compound on different banana tissues in a sterile environment.[3]

  • Plant Material: Tissue-cultured plantlets, multiple bud clumps, and callus tissues of different banana cultivars.

  • Toxin Application: Introduce this compound into the culture medium at various concentrations.

  • Incubation: Culture the plant tissues on the toxin-containing medium for ten days under standard tissue culture conditions.

  • Evaluation:

    • Assess the degree of wilting and vascular browning.

    • Use a 10-point visual hedonic scale to quantify the observed phytotoxicity, where a higher score indicates more severe symptoms.

    • Perform statistical analysis (e.g., ANOVA) to identify significant differences between treatments and cultivars.

Chlorophyll Content Measurement in Chickpea

This method quantifies the impact of this compound on the photosynthetic pigments of chickpea seedlings.[7]

  • Plant Material: Seedlings of resistant and susceptible chickpea cultivars.

  • Treatment: Inoculate the seedlings with a culture filtrate of a this compound-producing Fusarium oxysporum f. sp. ciceris isolate.

  • Sample Collection: Collect leaf samples at different time points after inoculation (e.g., 1, 3, and 6 days).

  • Chlorophyll Extraction:

    • Homogenize a known weight of fresh leaf tissue in 80% acetone.

    • Centrifuge the homogenate and collect the supernatant.

  • Quantification:

    • Measure the absorbance of the supernatant at 645 nm and 663 nm using a spectrophotometer.

    • Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using established formulas.

Signaling Pathways and Experimental Workflows

This compound induces complex signaling cascades within the plant, leading to the observed phytotoxic effects. The generation of reactive oxygen species (ROS) and the activation of mitogen-activated protein kinase (MAPK) signaling pathways are key events in the plant's response.

Fusaric_Acid_Signaling cluster_0 Cellular Response cluster_1 MAPK Cascade FA This compound Plasma_Membrane Plasma Membrane FA->Plasma_Membrane Interacts with MKK5 MKK5 FA->MKK5 Activates ROS Reactive Oxygen Species (ROS) Generation Plasma_Membrane->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress MPK3_6 MPK3/MPK6 MKK5->MPK3_6 Phosphorylates Cell_Death Programmed Cell Death (PCD) MPK3_6->Cell_Death Promotes Defense_Response Plant Defense Responses MPK3_6->Defense_Response Regulates Oxidative_Stress->Cell_Death

Caption: this compound-induced signaling pathways in plants.

The diagram above illustrates two key signaling pathways triggered by this compound. The toxin interacts with the plasma membrane, leading to the generation of ROS, which causes oxidative stress and ultimately programmed cell death.[1][2] Concurrently, this compound can activate a MAPK cascade, specifically involving MKK5 and MPK3/6 in Arabidopsis, which positively regulates the cell death response.[11]

Experimental_Workflow start Start: Select Plant Cultivars (Resistant vs. Susceptible) prep Prepare this compound Solutions of Varying Concentrations start->prep treatment Apply this compound to Plants (e.g., leaf puncture, in vitro culture) prep->treatment incubation Incubate Under Controlled Conditions treatment->incubation data_collection Data Collection and Observation (e.g., visual scoring, measurements) incubation->data_collection analysis Biochemical and Molecular Analysis (e.g., chlorophyll, ROS, gene expression) data_collection->analysis end End: Comparative Analysis of Cultivar Responses analysis->end

Caption: General experimental workflow for assessing this compound phytotoxicity.

This workflow outlines the typical steps involved in a comparative study of this compound's effects on different plant cultivars. The process begins with the selection of plant material and progresses through treatment, incubation, data collection, and detailed analysis to compare the responses of the cultivars.

References

Assessing the Relative Contribution of Fusaric Acid to Fusarium Pathogenicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the role of fusaric acid (FA), a mycotoxin produced by various Fusarium species, in the pathogenicity of this fungus across different hosts. By examining experimental data from studies on various plant and animal models, we aim to elucidate the relative contribution of this secondary metabolite to the virulence of Fusarium.

Executive Summary

This compound is a well-established phytotoxin that contributes significantly to the virulence of Fusarium species, particularly Fusarium oxysporum, in a range of hosts. Experimental evidence, primarily from studies involving targeted deletion of the FUB1 gene (essential for FA biosynthesis), demonstrates a marked reduction in disease severity and host mortality in the absence of FA. Its pathogenic effects are observed in both plant and animal models, highlighting its role as a cross-kingdom virulence factor. The primary mechanisms of action appear to be the chelation of metal ions and the induction of oxidative stress, which in turn trigger specific signaling pathways within the host, leading to cell death.

Quantitative Assessment of this compound's Contribution to Virulence

The following tables summarize quantitative data from key studies, comparing the virulence of wild-type (WT) FA-producing Fusarium strains with that of FA-deficient mutants (e.g., ∆fub1).

Table 1: Effect of this compound on Fusarium oxysporum Virulence in Tomato (Solanum lycopersicum)

ParameterWild-Type F. oxysporum∆fub1 Mutant (FA-deficient)Complemented StrainReference
Mortality Rate (%) at 25 dpi ~90%~20%~85%[1]
Fungal Biomass (relative units) in Roots at 7 dpi ~1.0~0.2~0.9[1]
Fungal Biomass (relative units) in Stems at 7 dpi ~1.0~0.1~0.8[1]

dpi: days post-inoculation

Table 2: Effect of this compound on Fusarium oxysporum Virulence in Immunosuppressed Mice

ParameterWild-Type F. oxysporum∆fub1 Mutant (FA-deficient)Complemented StrainReference
Mortality Rate (%) at 13 days ~70%~20%~65%[2]

Table 3: Phytotoxic Effects of this compound on Various Plant Hosts

Host PlantObserved SymptomsFA Concentration for EffectReference
Banana (Musa spp.) Wilting, Vascular Browning100 µM[3]
Cabbage (Brassica oleracea) Inhibition of seed germination and seedling elongationNot specified (crude extract)[4]
Chickpea (Cicer arietinum) Wilting126.88 - 820.51 mg/L (in culture filtrate)[5]
Cotton (Gossypium hirsutum) Wilting, Necrotic lesions0.5 - 8.0 mM[6]
Jimsonweed (Datura stramonium) Injury, Reduced growth, Mortality6.3 - 800 µg/mL[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Generation of this compound-Deficient Fusarium Mutants (e.g., ∆fub1)

This protocol describes the generation of a knockout mutant for the fub1 gene, a polyketide synthase essential for this compound biosynthesis, via homologous recombination.

Workflow:

G cluster_0 Plasmid Construction cluster_1 Fungal Transformation cluster_2 Mutant Verification PCR Amplification of Flanking Regions PCR Amplification of Flanking Regions Cloning into Vector with Resistance Cassette Cloning into Vector with Resistance Cassette PCR Amplification of Flanking Regions->Cloning into Vector with Resistance Cassette Transformation into E. coli Transformation into E. coli Cloning into Vector with Resistance Cassette->Transformation into E. coli Protoplast Preparation Protoplast Preparation Transformation into E. coli->Protoplast Preparation PEG-mediated Transformation PEG-mediated Transformation Protoplast Preparation->PEG-mediated Transformation Selection on Resistant Media Selection on Resistant Media PEG-mediated Transformation->Selection on Resistant Media Genomic DNA Extraction Genomic DNA Extraction Selection on Resistant Media->Genomic DNA Extraction PCR Screening PCR Screening Genomic DNA Extraction->PCR Screening Southern Blot Analysis Southern Blot Analysis PCR Screening->Southern Blot Analysis FA Production Analysis (HPLC) FA Production Analysis (HPLC) Southern Blot Analysis->FA Production Analysis (HPLC)

Caption: Workflow for generating a fub1 knockout mutant in Fusarium.

Steps:

  • Construct the Deletion Cassette:

    • Amplify the 5' and 3' flanking regions of the fub1 gene from wild-type F. oxysporum genomic DNA using PCR with specific primers.

    • Clone the amplified flanking regions into a suitable vector on either side of a selectable marker, such as the hygromycin B resistance gene (hph).

    • Transform the resulting plasmid into Escherichia coli for amplification and purification.

  • Prepare Fusarium Protoplasts:

    • Grow wild-type F. oxysporum in a suitable liquid medium.

    • Harvest the mycelia and treat with a lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum, driselase) to digest the fungal cell walls and release protoplasts.

    • Purify the protoplasts by filtration and osmotic washing.

  • Transform Protoplasts:

    • Mix the purified protoplasts with the deletion cassette DNA in the presence of polyethylene glycol (PEG) and CaCl2 to facilitate DNA uptake.

    • Plate the transformation mixture on a regeneration medium containing a selective agent (e.g., hygromycin B).

  • Select and Verify Mutants:

    • Isolate colonies that grow on the selective medium.

    • Perform PCR analysis on genomic DNA from putative mutants using primers that flank the fub1 gene and primers internal to the resistance cassette to confirm homologous recombination.

    • Further confirm the gene replacement by Southern blot analysis.

    • Analyze the culture filtrates of confirmed mutants using High-Performance Liquid Chromatography (HPLC) to verify the absence of this compound production.[8][9][10]

Plant Virulence Assay (Tomato Root Dip Inoculation)

This method is used to assess the pathogenicity of Fusarium strains on tomato plants.

Workflow:

G Tomato Seedling Germination Tomato Seedling Germination Preparation of Fungal Inoculum Preparation of Fungal Inoculum Tomato Seedling Germination->Preparation of Fungal Inoculum Root Dip Inoculation Root Dip Inoculation Preparation of Fungal Inoculum->Root Dip Inoculation Transplantation and Incubation Transplantation and Incubation Root Dip Inoculation->Transplantation and Incubation Disease Scoring and Fungal Biomass Quantification Disease Scoring and Fungal Biomass Quantification Transplantation and Incubation->Disease Scoring and Fungal Biomass Quantification

Caption: Workflow for the tomato root dip inoculation assay.

Steps:

  • Prepare Fungal Inoculum:

    • Culture the wild-type, ∆fub1 mutant, and complemented F. oxysporum strains on a suitable medium (e.g., Potato Dextrose Agar) for 7-10 days.

    • Harvest conidia by flooding the plates with sterile distilled water and filtering the suspension through sterile cheesecloth.

    • Adjust the conidial suspension to the desired concentration (e.g., 1 x 10^7 conidia/mL) using a hemocytometer.[11][12]

  • Inoculate Tomato Seedlings:

    • Germinate tomato seeds (a susceptible cultivar, e.g., 'Moneymaker') in sterile soil or vermiculite for approximately two weeks.

    • Carefully uproot the seedlings and gently wash the roots to remove soil particles.

    • Dip the roots of the seedlings into the conidial suspensions for a specified time (e.g., 30 minutes). For the control group, dip the roots in sterile distilled water.[13][14]

  • Incubate and Assess Disease:

    • Transplant the inoculated seedlings into pots containing sterile potting mix.

    • Maintain the plants in a growth chamber with controlled temperature, humidity, and light conditions.

    • Monitor the plants daily for the development of wilt symptoms (e.g., yellowing, stunting, wilting).

    • Score the disease severity at regular intervals using a predefined scale.

    • At the end of the experiment (e.g., 25 days post-inoculation), quantify the fungal biomass in the root and stem tissues using quantitative PCR (qPCR) targeting a fungal-specific gene (e.g., actin).[1]

Mammalian Virulence Assay (Mouse Model)

This protocol assesses the virulence of Fusarium strains in an in vivo mammalian system.

Workflow:

G Immunosuppression of Mice Immunosuppression of Mice Preparation of Fungal Inoculum Preparation of Fungal Inoculum Immunosuppression of Mice->Preparation of Fungal Inoculum Intravenous Injection Intravenous Injection Preparation of Fungal Inoculum->Intravenous Injection Monitoring Survival Monitoring Survival Intravenous Injection->Monitoring Survival Histopathological Analysis Histopathological Analysis Monitoring Survival->Histopathological Analysis

Caption: Workflow for the mouse virulence assay.

Steps:

  • Prepare Fungal Inoculum:

    • Prepare conidial suspensions of the wild-type, ∆fub1 mutant, and complemented F. oxysporum strains as described in the plant virulence assay.

    • Wash the conidia in sterile saline solution and adjust the concentration (e.g., 1 x 10^8 conidia/mL).[2]

  • Immunosuppress and Inoculate Mice:

    • Use an appropriate mouse strain (e.g., BALB/c).

    • Induce immunosuppression using a combination of cyclophosphamide and 5-fluorouracil administered intraperitoneally and intravenously, respectively.[2][15]

    • Inject a defined volume (e.g., 0.2 mL) of the conidial suspension into the lateral tail vein of the mice.[16][17][18]

  • Monitor and Analyze:

    • Monitor the mice daily for signs of illness and record survival over a period of approximately 13 days.

    • Perform histopathological analysis of organs (e.g., kidneys, lungs) from deceased or euthanized mice to observe fungal colonization and tissue damage.

Host Signaling Pathways Affected by this compound

This compound disrupts host cellular processes by modulating key signaling pathways. The primary mechanisms involve the induction of oxidative stress and interference with hormonal signaling.

This compound-Induced Oxidative Stress and MAPK Signaling

This compound induces the production of reactive oxygen species (ROS), leading to oxidative stress and activating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which ultimately results in programmed cell death (PCD).

G This compound This compound ROS Production ROS Production This compound->ROS Production MAPK Cascade (MKK5-MPK3/6) MAPK Cascade (MKK5-MPK3/6) ROS Production->MAPK Cascade (MKK5-MPK3/6) Programmed Cell Death Programmed Cell Death MAPK Cascade (MKK5-MPK3/6)->Programmed Cell Death

Caption: this compound-induced MAPK signaling pathway leading to cell death.

Crosstalk of this compound with Plant Hormone Signaling

This compound influences the signaling pathways of key plant hormones, particularly ethylene (ET) and salicylic acid (SA), which are crucial for plant defense responses. This interaction is complex and can be antagonistic.

G This compound This compound ROS Production ROS Production This compound->ROS Production Ethylene (ET) Signaling Ethylene (ET) Signaling ROS Production->Ethylene (ET) Signaling Salicylic Acid (SA) Signaling Salicylic Acid (SA) Signaling ROS Production->Salicylic Acid (SA) Signaling Defense Responses Defense Responses Ethylene (ET) Signaling->Defense Responses Cell Death Cell Death Ethylene (ET) Signaling->Cell Death Salicylic Acid (SA) Signaling->Ethylene (ET) Signaling antagonism Salicylic Acid (SA) Signaling->Defense Responses

Caption: Interaction of this compound with plant hormone signaling pathways.

Conclusion

The collective evidence strongly supports the role of this compound as a significant virulence factor for Fusarium species in both plant and animal hosts. Its ability to chelate metal ions and induce oxidative stress, thereby activating host cell death pathways, is a key pathogenic mechanism. The quantitative data from knockout mutant studies provide compelling evidence for its direct contribution to disease severity. Understanding the intricate interplay between this compound and host signaling pathways offers potential avenues for the development of novel strategies to control Fusarium infections in agriculture and medicine. Further research focusing on a standardized comparison of this compound's effects across a broader range of host species would provide a more complete picture of its pathogenic versatility.

References

Comparison of the inhibitory effects of fusaric acid and its synthetic analogs on fungal growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fusaric acid (FA), a mycotoxin naturally produced by various Fusarium species, has long been recognized for its phytotoxic and antimicrobial properties. Its potential as a lead compound for the development of novel fungicides has spurred research into the synthesis of more potent and selective analogs. This guide provides a comprehensive comparison of the inhibitory effects of this compound and its synthetic derivatives on fungal growth, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antifungal Activity

The inhibitory efficacy of this compound and its synthetic analogs has been evaluated against a range of plant pathogenic fungi. The half-maximal effective concentration (EC50), a measure of a compound's potency, is a key parameter in these assessments. Lower EC50 values indicate greater antifungal activity.

Recent studies have focused on modifying the 5-butyl group of this compound, leading to the development of derivatives with significantly enhanced inhibitory effects. For instance, the substitution of the 5-butyl group with aromatic moieties has demonstrated a substantial increase in potency against several fungal pathogens.[1][2]

Below is a summary of the comparative antifungal activities of this compound and two of its optimized synthetic analogs.

CompoundFungal SpeciesEC50 (μg/mL)
This compound Colletotrichum higginsianum31.7[1][2]
Thanatephorus cucumeris22.42[3]
Colletotrichum gloeosporioides90.80[3]
Analog 1 (5-([1,1'-biphenyl]-4-yl) derivative) Colletotrichum higginsianum1.2[1][2]
Analog 2 (5-phenyl derivative) Pyricularia grisea12.0[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro assessment of antifungal activity, based on the poison plate technique.[4]

1. Preparation of Test Compounds:

  • A stock solution of this compound or its synthetic analog is prepared by dissolving the compound in chromatographic grade methanol to a concentration of 10 mg/mL.[4]

2. Fungal Strains and Culture Conditions:

  • The pathogenic fungi to be tested are cultivated on Potato Dextrose Agar (PDA) at 28.0 ± 0.5 °C in darkness for 5 days to obtain fresh mycelium for the assay.[4]

3. Antifungal Activity Assay (Poison Plate Technique):

  • Appropriate volumes of the stock solution are mixed with sterilized, molten PDA to achieve a series of desired final concentrations (e.g., 12.5, 25, 50, 100, and 200 μg/mL).[4] The total volume is adjusted with methanol and sterile distilled water to ensure a final methanol concentration of 2%.[4]

  • The amended PDA is poured into sterile Petri dishes.

  • A mycelial disc of approximately 5 mm in diameter, taken from the edge of an actively growing fungal culture, is placed upside down in the center of each PDA plate.[4]

  • Plates containing PDA with 2% methanol but without the test compound serve as the control.[4]

  • The inoculated plates are incubated at 28.0 ± 0.5 °C in the dark for 2 to 7 days, or until the fungal growth in the control plates has reached a specified diameter.[4]

  • The radial growth of the fungal colonies is measured.

  • The inhibition rate is calculated using the formula: I (%) = [(C − T) / (C − 5.00)] × 100 , where 'C' is the diameter of fungal growth on the untreated PDA and 'T' is the diameter of fungal growth on the treated PDA.[4]

  • The EC50 value is determined by regression analysis of the inhibition rates at different concentrations.

Mechanism of Action and Affected Signaling Pathways

The precise mechanism of this compound's antifungal action is not fully elucidated, but it is known to involve multiple targets. One proposed mechanism is its ability to chelate metal ions, which are essential for various cellular processes in fungi.[5] Furthermore, this compound production and fungal virulence have been linked to key signaling pathways, suggesting that these pathways may also be targets for its inhibitory effects.

The Cell Wall Integrity (CWI) Mitogen-Activated Protein Kinase (MAPK) pathway and the cAMP-PKA signaling pathway are two crucial regulatory networks in fungi that are associated with growth, development, and pathogenesis.[5][6][7] The production of this compound itself is positively regulated by the CWI MAPK pathway.[5] This suggests a complex interplay where this compound may exert feedback inhibition or disrupt the normal functioning of these pathways, ultimately leading to growth inhibition.

Below are diagrams illustrating the conceptual relationship between this compound and these key signaling pathways, as well as a typical experimental workflow for assessing antifungal activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis stock Stock Solution (FA/Analog in Methanol) pda_prep Prepare Treated PDA (Poison Plate) stock->pda_prep fungal_culture Fungal Culture (on PDA) inoculation Inoculate with Mycelial Disc fungal_culture->inoculation pda_prep->inoculation incubation Incubate at 28°C inoculation->incubation measurement Measure Radial Growth incubation->measurement calculation Calculate Inhibition Rate measurement->calculation ec50 Determine EC50 calculation->ec50

Experimental workflow for antifungal activity assessment.

signaling_pathways cluster_fa Inhibitor cluster_pathways Fungal Signaling Pathways cluster_cwi CWI MAPK Pathway cluster_camp cAMP-PKA Pathway cluster_output Cellular Response fa This compound & Analogs bck1 Bck1 (MAPKKK) fa->bck1 Inhibits acy Adenylate Cyclase fa->acy Inhibits mkk1 Mkk1 (MAPKK) bck1->mkk1 mgv1 Mgv1 (MAPK) mkk1->mgv1 growth Fungal Growth & Pathogenesis mgv1->growth Promotes camp cAMP acy->camp pka PKA camp->pka pka->growth Promotes

Conceptual model of this compound's inhibitory action on fungal signaling pathways.

References

A Comparative Proteomic Analysis of Plant Responses to Fusaric Acid Versus Other Fusarium Toxins

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the differential proteomic landscapes in plants exposed to key Fusarium mycotoxins.

This guide provides a comparative overview of the proteomic alterations in plant tissues following treatment with fusaric acid (FA) and other significant Fusarium toxins, namely deoxynivalenol (DON), zearalenone (ZEA), and fumonisin B1 (FB1). Understanding the distinct and overlapping cellular responses to these mycotoxins is crucial for developing robust strategies to mitigate their impact on crop health and food safety.

Executive Summary

Fusarium species produce a diverse array of mycotoxins that can lead to significant crop losses and pose health risks to humans and animals. At the cellular level, these toxins trigger complex stress responses in plants, leading to widespread changes in the proteome. This guide synthesizes findings from various proteomic studies to compare the effects of this compound with those of deoxynivalenol, zearalenone, and fumonisin B1. While this compound is known to induce oxidative stress and disrupt photosynthesis, other toxins like DON are potent inhibitors of protein synthesis. Zearalenone, on the other hand, is recognized for its endocrine-disrupting effects, and fumonisin B1 interferes with sphingolipid metabolism. These distinct modes of action are reflected in the unique proteomic signatures they elicit in plants.

Comparative Proteomic Data

The following tables summarize the key proteomic changes observed in plant tissues upon exposure to this compound and other Fusarium toxins. The data is compiled from multiple studies on various plant species.

Table 1: Differentially Expressed Proteins in Response to this compound (FA)

Protein CategoryRegulationExamples of Affected ProteinsPlant Species
Photosynthesis Down-regulatedRuBisCO large and small subunits, Oxygen-evolving enhancer proteinsTomato[1]
Stress & Defense Up-regulatedPathogenesis-related proteins, Chitinases, Glucanases, PeroxidasesTomato[1]
Carbon Metabolism Down-regulatedFructose-bisphosphate aldolase, Glyceraldehyde-3-phosphate dehydrogenaseTomato
Protein Metabolism Up-regulatedProteases, Heat shock proteinsTomato[1]
Oxidative Stress Up-regulatedSuperoxide dismutase, Catalase, Ascorbate peroxidaseTomato[1]

Table 2: Differentially Expressed Proteins in Response to Deoxynivalenol (DON)

Protein CategoryRegulationExamples of Affected ProteinsPlant Species
Protein Synthesis Down-regulatedRibosomal proteins, Translation initiation and elongation factorsWheat, Human cells[2]
Stress & Defense Up-regulatedGlutathione S-transferases, ABC transporters, Cytochrome P450sWheat[3]
Carbon Metabolism Down-regulatedEnzymes of the Calvin cycle and glycolysisWheat[3]
Oxidative Stress Up-regulatedPeroxidases, Glutathione peroxidasesArabidopsis[4]
Signal Transduction Up-regulatedMitogen-activated protein kinases (MAPKs)Wheat

Table 3: Differentially Expressed Proteins in Response to Zearalenone (ZEA)

Protein CategoryRegulationExamples of Affected ProteinsPlant Species/Cell Line
Hormone Metabolism AlteredProteins involved in steroidogenesisMouse Leydig cells[5]
Energy Metabolism Up-regulatedProteins of the oxidative phosphorylation pathwayMouse Leydig cells, H295R cells[5][6]
Oxidative Stress Up-regulatedProteins involved in response to reactive oxygen speciesMouse Leydig cells[5]
Protein Folding Up-regulatedHeat shock proteins (e.g., HSP90)Arabidopsis[7]
Cell Cycle Down-regulatedCyclin-dependent kinasesMouse thymic epithelial cells[8]

Table 4: Differentially Expressed Proteins in Response to Fumonisin B1 (FB1)

Protein CategoryRegulationExamples of Affected ProteinsPlant Species
Sphingolipid Metabolism AlteredCeramide synthase (inhibited)Cotton, Arabidopsis[9][10]
Cell Death/Defense Up-regulatedPathogenesis-related proteins, Enzymes of the phenylpropanoid pathwayCotton, Arabidopsis[9][11]
Oxidative Stress Up-regulatedGlutathione S-transferases, PeroxidasesArabidopsis[11]
Protein Synthesis Down-regulatedRibosomal proteinsCotton[9]
Signal Transduction Up-regulatedEthylene signaling componentsArabidopsis[11]

Experimental Protocols

A generalized workflow for the proteomic analysis of plant tissues treated with Fusarium toxins is outlined below. Specific details may vary between studies.

1. Plant Material and Toxin Treatment: Plant tissues (e.g., leaves, roots, cell cultures) are exposed to a defined concentration of the purified mycotoxin (this compound, DON, ZEA, or FB1) or a solvent control for a specific duration.

2. Protein Extraction: Total proteins are extracted from the treated and control tissues using a suitable buffer, often containing protease inhibitors to prevent protein degradation. Common methods include phenol extraction or TCA/acetone precipitation.

3. Protein Quantification: The concentration of the extracted proteins is determined using a standard method such as the Bradford or BCA assay.

4. Protein Digestion: For shotgun proteomics, proteins are typically digested into peptides using a sequence-specific protease, most commonly trypsin.

5. Mass Spectrometry (MS) Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.

6. Data Analysis: The raw MS data is processed using specialized software to identify and quantify peptides and, by inference, the corresponding proteins. This involves searching the spectral data against a protein sequence database. Statistical analysis is then performed to identify proteins that are differentially expressed between the toxin-treated and control samples.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway affected by Fusarium toxins and a typical experimental workflow for comparative proteomics.

Toxin_Signaling_Pathway cluster_input Toxin Exposure cluster_cellular_response Cellular Response cluster_proteomic_changes Proteomic Changes This compound This compound Receptor Binding Receptor Binding This compound->Receptor Binding Other Fusarium Toxins Other Fusarium Toxins Other Fusarium Toxins->Receptor Binding Signal Transduction Signal Transduction Receptor Binding->Signal Transduction ROS Production ROS Production Signal Transduction->ROS Production Gene Expression Changes Gene Expression Changes Signal Transduction->Gene Expression Changes Stress & Defense Proteins Stress & Defense Proteins Gene Expression Changes->Stress & Defense Proteins Photosynthesis Proteins Photosynthesis Proteins Gene Expression Changes->Photosynthesis Proteins Metabolism Proteins Metabolism Proteins Gene Expression Changes->Metabolism Proteins Protein Synthesis Machinery Protein Synthesis Machinery Gene Expression Changes->Protein Synthesis Machinery

Caption: Generalized signaling cascade initiated by Fusarium toxins.

Proteomics_Workflow Plant Tissue + Toxin Plant Tissue + Toxin Protein Extraction Protein Extraction Plant Tissue + Toxin->Protein Extraction Protein Quantification Protein Quantification Protein Extraction->Protein Quantification Protein Digestion Protein Digestion Protein Quantification->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Differentially Expressed Proteins Differentially Expressed Proteins Data Analysis->Differentially Expressed Proteins

Caption: Standard workflow for comparative proteomics analysis.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Fusaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of fusaric acid, a mycotoxin produced by Fusarium species. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment. This information is targeted toward researchers, scientists, and drug development professionals.

Essential Safety and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed.[1] While no official occupational exposure limits have been established, it is imperative to handle this compound with care, utilizing appropriate personal protective equipment to minimize exposure.

Recommended Personal Protective Equipment
Protection Type Specific Recommendations Rationale
Eye Protection Safety goggles with side-shields.To prevent accidental splashes of this compound solutions or contact with dust particles.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested in accordance with EN 374.To protect against skin contact. While specific breakthrough data for this compound is not available, nitrile and neoprene gloves generally offer good resistance to acids. It is crucial to consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator with a P2 particulate filter should be used when there is a potential for dust formation.To prevent inhalation of this compound dust.[3]
Quantitative Toxicological Data
Parameter Value Species
LD50 (Oral) 480 mg/kgRat[1][4]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound is critical to ensure safety and experimental integrity. The following workflow outlines the key steps from receiving the compound to its use in research applications.

operational_workflow Operational Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage (-20°C for powder) receiving->storage Log and store immediately ppe Don Appropriate PPE storage->ppe Before handling weighing Weighing in a Ventilated Enclosure ppe->weighing dissolution Dissolution in a Fume Hood weighing->dissolution experiment Experimental Use dissolution->experiment decontamination Decontamination of Work Area experiment->decontamination Post-experiment disposal Waste Segregation and Disposal decontamination->disposal

Operational Workflow for Handling this compound
Step-by-Step Handling Procedure

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term stability, the solid form should be stored at -20°C.[2]

  • Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: If working with the solid form, weigh the required amount in a chemical fume hood or other ventilated enclosure to minimize dust inhalation.

  • Dissolution: Prepare solutions in a certified chemical fume hood. This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[1]

  • Experimental Use: Conduct all experimental procedures involving this compound within a designated area, such as a chemical fume hood, to control potential exposure.

  • Decontamination: After use, decontaminate all surfaces and equipment. A common method involves scrubbing with alcohol.[2]

  • Waste Disposal: Segregate all this compound waste for proper disposal according to the plan outlined below.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. This material and its container must be disposed of as hazardous waste.[2]

disposal_workflow Disposal Workflow for this compound Waste start Waste Generation (Solid, Liquid, Contaminated PPE) segregation Segregate Waste Streams start->segregation solid_waste Solid Waste Container (Clearly Labeled) segregation->solid_waste Unused solid, contaminated labware liquid_waste Liquid Waste Container (Clearly Labeled) segregation->liquid_waste Unused solutions, experimental residues ppe_waste Contaminated PPE (Double-bagged) segregation->ppe_waste Gloves, bench paper, etc. collection Collection by EHS solid_waste->collection liquid_waste->collection ppe_waste->collection disposal Licensed Hazardous Waste Facility collection->disposal

Disposal Workflow for this compound Waste
Step-by-Step Disposal Procedure

  • Waste Segregation: At the point of generation, segregate this compound waste into distinct, clearly labeled containers:

    • Solid Waste: Unused this compound powder, contaminated weigh boats, and other solid materials.

    • Liquid Waste: Unused this compound solutions and aqueous experimental waste.

    • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated personal protective equipment.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "this compound," and the associated hazards.

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials.

  • Collection and Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Experimental Protocols and Biological Insights

While the primary focus of this document is safety, understanding the experimental context of this compound is beneficial for a comprehensive approach to its handling.

Phytotoxicity Assay in Tomato Seedlings

A common experimental protocol to assess the phytotoxicity of this compound involves the use of tomato seedlings. While specific parameters may vary, a general methodology is as follows:

  • Seedling Preparation: Germinate and grow tomato seedlings (e.g., cultivar Monika) for approximately three weeks.

  • This compound Treatment: Prepare solutions of this compound in sterile water at various concentrations.

  • Exposure: Carefully remove the seedlings from their growth medium and immerse their roots in the this compound solutions.[5]

  • Observation: Observe the seedlings over several days for the development of wilt symptoms, such as drooping and yellowing of the cotyledons and lower leaves.[5] This method helps to visually assess the dose-dependent phytotoxic effects of the compound.[5]

Signaling Pathway: MKK5-MPK3/6 Cascade in Arabidopsis

In the model plant Arabidopsis thaliana, this compound has been shown to induce programmed cell death through the activation of a specific signaling pathway. This provides insight into its mechanism of action at a molecular level.

signaling_pathway This compound-Induced Cell Death Signaling in Arabidopsis FA This compound MKK5 MKK5 FA->MKK5 Induces MPK3_6 MPK3/MPK6 MKK5->MPK3_6 Phosphorylates and Activates CellDeath Programmed Cell Death MPK3_6->CellDeath Promotes

This compound-Induced MKK5-MPK3/6 Signaling Cascade

This pathway illustrates that this compound exposure in Arabidopsis leads to the activation of the MKK5 protein, which in turn phosphorylates and activates the MAP kinases MPK3 and MPK6.[3] This cascade ultimately promotes programmed cell death in the plant.[3] Understanding such pathways is crucial for developing strategies to mitigate the effects of this mycotoxin in agriculture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fusaric Acid
Reactant of Route 2
Reactant of Route 2
Fusaric Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.